4-(4-Methylphenyl)piperidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(4-methylphenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-10-2-4-11(5-3-10)12-6-8-13-9-7-12/h2-5,12-13H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWILYNPREMNRTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20337805 | |
| Record name | 4-(4-Methylphenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20337805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59083-39-5 | |
| Record name | 4-(4-Methylphenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20337805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Methylphenyl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure Elucidation of 4-(4-Methylphenyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the structural elucidation of 4-(4-Methylphenyl)piperidine. The document details the key spectroscopic techniques, experimental protocols, and data analysis essential for the unambiguous identification and characterization of this compound.
Chemical Structure and Properties
This compound is a heterocyclic compound with the chemical formula C₁₂H₁₇N. It features a piperidine ring substituted at the 4-position with a p-tolyl (4-methylphenyl) group. Understanding its structural features is paramount for its application in medicinal chemistry and drug development, where the piperidine moiety is a common scaffold.
Molecular Structure:
Caption: 2D structure of this compound.
Spectroscopic Data for Structure Elucidation
The definitive identification of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are essential for the structural confirmation of this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~7.15 | d | 2H | Ar-H (ortho to CH) |
| ~7.05 | d | 2H | Ar-H (meta to CH) |
| ~3.10 | m | 2H | Piperidine-H (axial, C2/C6) |
| ~2.70 | m | 2H | Piperidine-H (equatorial, C2/C6) |
| ~2.50 | m | 1H | Piperidine-H (C4) |
| ~2.30 | s | 3H | Ar-CH₃ |
| ~1.75 | m | 2H | Piperidine-H (axial, C3/C5) |
| ~1.60 | m | 2H | Piperidine-H (equatorial, C3/C5) |
| ~1.50 | br s | 1H | N-H |
Note: Predicted data is based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| ~145 | Ar-C (quaternary, attached to piperidine) |
| ~135 | Ar-C (quaternary, attached to CH₃) |
| ~129 | Ar-CH (meta to piperidine) |
| ~127 | Ar-CH (ortho to piperidine) |
| ~46 | Piperidine-C (C2/C6) |
| ~43 | Piperidine-C (C4) |
| ~33 | Piperidine-C (C3/C5) |
| ~21 | Ar-CH₃ |
Note: Predicted data is based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule. For this compound, key vibrational bands are expected for the N-H bond of the secondary amine, C-H bonds of the aromatic and aliphatic portions, and C=C bonds of the aromatic ring.
Table 3: Expected FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3500 | Medium, sharp | N-H stretch (secondary amine) |
| 3000 - 3100 | Medium | Aromatic C-H stretch |
| 2800 - 3000 | Strong | Aliphatic C-H stretch |
| 1600 - 1620 | Medium | Aromatic C=C stretch |
| 1450 - 1500 | Medium | Aromatic C=C stretch |
| 800 - 840 | Strong | p-disubstituted benzene C-H out-of-plane bend |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. For this compound, the molecular ion peak and characteristic fragment ions would be observed.
Table 4: Expected Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 175 | [M]⁺ (Molecular Ion) |
| 174 | [M-H]⁺ |
| 160 | [M-CH₃]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining high-quality data for structure elucidation.
Synthesis of this compound
A common synthetic route to 4-arylpiperidines involves the reduction of the corresponding 4-arylpyridine.
Protocol: Catalytic Hydrogenation of 4-(4-Methylphenyl)pyridine
-
Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 4-(4-methylphenyl)pyridine (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Add a catalytic amount of platinum(IV) oxide (PtO₂) or palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to 50-100 psi.
-
Reaction Conditions: Stir the reaction mixture vigorously at room temperature or with gentle heating (40-50 °C) for 12-24 hours, or until hydrogen uptake ceases.
-
Work-up: Carefully release the hydrogen pressure. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure this compound.
NMR Spectroscopy
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Parameters (¹H NMR): Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Instrument Parameters (¹³C NMR): Acquire the spectrum on the same instrument. Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. Proton decoupling is typically used.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
FT-IR Spectroscopy
Protocol: Attenuated Total Reflectance (ATR) FT-IR Analysis
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid or liquid sample of this compound directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software automatically performs a background subtraction.
Mass Spectrometry
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.
-
GC Conditions: Use a capillary column suitable for amine analysis (e.g., a DB-5ms or equivalent). A typical temperature program would start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 280 °C), and hold for a few minutes.
-
MS Conditions: Use electron ionization (EI) at 70 eV. Scan a mass range of m/z 40-400.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualization of Workflows
Structure Elucidation Workflow
The logical flow for the complete structure elucidation of this compound is outlined below.
An In-depth Technical Guide to the Synthesis of 4-(4-Methylphenyl)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-(4-Methylphenyl)piperidine hydrochloride, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing with a Suzuki-Miyaura cross-coupling reaction to form the key intermediate, 4-(4-methylphenyl)pyridine, followed by catalytic hydrogenation to the corresponding piperidine and subsequent conversion to its hydrochloride salt. This guide includes detailed experimental protocols, tabulated quantitative data for key reaction parameters, and visualizations of the synthetic pathway and experimental workflows.
Synthetic Pathway Overview
The synthesis of this compound hydrochloride is efficiently achieved through a two-step sequence. The initial step involves the formation of a carbon-carbon bond between a pyridine ring and a tolyl group via a Suzuki-Miyaura cross-coupling reaction. The resulting 4-(4-methylphenyl)pyridine is then subjected to catalytic hydrogenation to saturate the pyridine ring, affording this compound. Finally, the free base is converted to its hydrochloride salt to improve its stability and handling properties.
Figure 1: Overall synthetic pathway for this compound hydrochloride.
Step 1: Synthesis of 4-(4-Methylphenyl)pyridine via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds between aryl halides and organoboron compounds. In this step, a 4-halopyridine (typically 4-chloropyridine or 4-bromopyridine) is coupled with 4-tolylboronic acid in the presence of a palladium catalyst and a base.
Experimental Protocol
Materials:
-
4-Bromopyridine hydrochloride
-
4-Tolylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromopyridine hydrochloride (1.0 eq), 4-tolylboronic acid (1.2 eq), potassium carbonate (3.0 eq), palladium(II) acetate (0.03 eq), and triphenylphosphine (0.12 eq).
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4-(4-methylphenyl)pyridine.
| Parameter | Value | Reference |
| Reactants | 4-Bromopyridine, 4-Tolylboronic acid | [1] |
| Catalyst | Pd(OAc)₂ / PPh₃ | [1] |
| Base | K₂CO₃ | [1] |
| Solvent | 1,4-Dioxane / Water | [1] |
| Temperature | 90-100 °C | [1] |
| Reaction Time | 12-24 hours | [1] |
| Typical Yield | 70-90% | [1] |
Table 1: Quantitative data for the Suzuki-Miyaura cross-coupling reaction.
Figure 2: Experimental workflow for the Suzuki-Miyaura cross-coupling.
Step 2: Catalytic Hydrogenation of 4-(4-Methylphenyl)pyridine
The saturation of the pyridine ring is accomplished through catalytic hydrogenation. This can be achieved using various catalysts, with palladium on carbon (Pd/C) and platinum dioxide (PtO₂) being common choices. The reaction is typically carried out under a hydrogen atmosphere at elevated pressure.
Experimental Protocol (using Pd/C)
Materials:
-
4-(4-Methylphenyl)pyridine
-
10% Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas
-
Celite®
Procedure:
-
In a high-pressure hydrogenation vessel (e.g., a Parr shaker), dissolve 4-(4-methylphenyl)pyridine (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Carefully add 10% Pd/C (5-10 wt% of the substrate) to the solution under an inert atmosphere.[2]
-
Seal the vessel and purge it several times with hydrogen gas.
-
Pressurize the vessel with hydrogen to 50-60 psi.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 12-24 hours, or until hydrogen uptake ceases.[3]
-
Carefully vent the excess hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent. Caution: The Pd/C catalyst can be pyrophoric and should be handled with care, especially when dry.[2]
-
Concentrate the filtrate under reduced pressure to obtain crude this compound as a free base.
| Parameter | Value | Reference |
| Catalyst | 10% Pd/C or PtO₂ | [3][4] |
| Solvent | Methanol, Ethanol, or Acetic Acid | [3][4] |
| Hydrogen Pressure | 50-70 bar (PtO₂) or 5-6 kg (Pd/C) | [3][4] |
| Temperature | Room temperature to 60 °C | [3] |
| Reaction Time | 6-24 hours | [3][4] |
| Typical Yield | >90% | [3] |
Table 2: Quantitative data for the catalytic hydrogenation.
Figure 3: Experimental workflow for the catalytic hydrogenation.
Step 3: Formation of this compound Hydrochloride
The final step involves the conversion of the this compound free base into its hydrochloride salt. This is typically achieved by treating a solution of the free base with a source of hydrogen chloride.
Experimental Protocol
Materials:
-
This compound (free base)
-
Diethyl ether or Isopropyl alcohol
-
Hydrochloric acid (concentrated or as a solution in a solvent, e.g., 2M HCl in diethyl ether)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the crude this compound free base in a minimal amount of a suitable anhydrous organic solvent, such as diethyl ether or isopropyl alcohol.[3]
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete. Alternatively, bubble anhydrous HCl gas through the solution.
-
Continue stirring in the ice bath for 30 minutes.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold diethyl ether.
-
Dry the solid under vacuum to yield this compound hydrochloride as a crystalline solid.[3]
| Parameter | Value | Reference |
| Reagent | HCl (gas or solution) | [3] |
| Solvent | Diethyl ether, Isopropyl alcohol | [3] |
| Temperature | 0 °C to room temperature | [3] |
| Product Form | Crystalline solid | [3] |
| Molecular Formula | C₁₂H₁₈ClN | [5] |
| Molecular Weight | 211.73 g/mol | [5] |
| CAS Number | 67765-24-6 | [6] |
Table 3: Data for the hydrochloride salt formation and product properties.
Figure 4: Experimental workflow for hydrochloride salt formation.
This guide provides a robust and reproducible pathway for the synthesis of this compound hydrochloride. The presented protocols and data are intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery. As with any chemical synthesis, appropriate safety precautions should be taken, and all procedures should be performed in a well-ventilated fume hood.
References
- 1. researchgate.net [researchgate.net]
- 2. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 3. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound hydrochloride | 67765-24-6 [amp.chemicalbook.com]
- 6. This compound hydrochloride | 67765-24-6 [chemicalbook.com]
Biological Activity Screening of 4-(4-Methylphenyl)piperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-(4-methylphenyl)piperidine scaffold is a versatile pharmacophore that has been extensively investigated for its diverse biological activities. This technical guide provides an in-depth overview of the screening of this compound and its derivatives across a range of therapeutic targets. The document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of this chemical class for novel therapeutic agents.
The guide summarizes quantitative biological data, details key experimental protocols, and provides visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the structure-activity relationships and mechanisms of action associated with this compound series.
Quantitative Biological Activity Data
The biological activities of this compound and its derivatives have been evaluated against a variety of G-protein coupled receptors (GPCRs), ion channels, and enzymes. The following tables summarize the available quantitative data, including binding affinities (Kᵢ) and inhibitory concentrations (IC₅₀), to provide a comparative overview of their potency and selectivity.
Table 1: Sigma (σ) Receptor Binding Affinities
| Compound/Derivative | σ₁ Receptor Kᵢ (nM) | σ₂ Receptor Kᵢ (nM) | Selectivity (σ₂/σ₁) | Reference |
| 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | 0.96 ± 0.05 | 91.8 ± 8.1 | 95.6 | [1] |
| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | 3.2 | >1000 | >312 | [2] |
| 1a | 0.44 | - | - | [3] |
| 14a | 0.63 | - | - | [3] |
Table 2: Monoamine Transporter Binding Affinities
| Compound/Derivative | Dopamine Transporter (DAT) Kᵢ (nM) | Serotonin Transporter (SERT) Kᵢ (nM) | Norepinephrine Transporter (NET) Kᵢ (nM) | Reference |
| 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine | 0.7 | - | - | [4] |
| Substituted 2β-carbomethoxy-3β-(4'-p-substituted phenyl)-piperidines | Varied affinities | Varied affinities | Varied affinities | [5] |
Table 3: Other CNS Targets
| Compound/Derivative | Target | Activity | Value | Reference |
| Pridopidine (4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine) | Dopamine D2 Receptor | Low affinity antagonist | - | [6] |
| 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl) piperidin-1-ium chloride | A549 lung cancer cells | Cytotoxicity | IC₅₀ = 32.43 µM | [6] |
Note: The tables above represent a selection of the available data. Researchers are encouraged to consult the primary literature for a more exhaustive list of compounds and their biological activities.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. This section provides protocols for key in vitro and in vivo assays used in the biological screening of this compound derivatives.
In Vitro Assays
1. Radioligand Binding Assay for Dopamine D2 Receptors
This protocol describes a competitive binding assay to determine the affinity of test compounds for the dopamine D2 receptor using [³H]-Spiperone as the radioligand.[7][8][9][10]
-
Materials:
-
Cell membranes prepared from cells stably expressing the human dopamine D2 receptor.
-
[³H]-Spiperone (specific activity ~15-30 Ci/mmol).
-
Unlabeled Spiperone or Haloperidol for determination of non-specific binding.
-
Test compounds (this compound derivatives).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add in triplicate:
-
Total Binding: Assay buffer, [³H]-Spiperone (final concentration ~0.1-0.3 nM), and cell membrane preparation (20-50 µg protein).
-
Non-specific Binding: Unlabeled Spiperone or Haloperidol (final concentration 10 µM), [³H]-Spiperone, and cell membrane preparation.
-
Competition: Test compound dilution, [³H]-Spiperone, and cell membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the binding by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding. The IC₅₀ value is determined by non-linear regression analysis of the competition binding data, and the Kᵢ value is calculated using the Cheng-Prusoff equation.
-
In Vivo Assays
1. Hot Plate Test for Analgesic Activity
This test assesses the central analgesic properties of a compound by measuring the latency of a thermal pain response in rodents.[11][12][13][14][15]
-
Materials:
-
Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Male or female mice (e.g., Swiss Webster, 20-25 g).
-
Test compound formulated in a suitable vehicle (e.g., saline, 0.5% carboxymethylcellulose).
-
Positive control (e.g., morphine).
-
Stopwatch.
-
-
Procedure:
-
Acclimatize the mice to the testing room for at least 30 minutes before the experiment.
-
Determine the baseline latency for each mouse by placing it on the hot plate and starting the stopwatch. The latency is the time taken for the mouse to exhibit a pain response (e.g., licking a paw, jumping). A cut-off time (e.g., 30-60 seconds) should be set to prevent tissue damage.
-
Administer the test compound, vehicle, or positive control to the mice via the desired route (e.g., intraperitoneal, oral).
-
At predetermined time points after drug administration (e.g., 30, 60, 90, 120 minutes), place each mouse back on the hot plate and measure the post-treatment latency.
-
An increase in the latency to the pain response compared to the vehicle-treated group indicates an analgesic effect.
-
2. Locomotor Activity Test
This assay is used to evaluate the effect of a compound on spontaneous motor activity in rodents, which can indicate stimulant or sedative properties.[16][17][18][19][20]
-
Materials:
-
Open field arena (e.g., a square or circular box with high walls).
-
Automated activity monitoring system with infrared beams or a video tracking system.
-
Male or female mice or rats.
-
Test compound formulated in a suitable vehicle.
-
Vehicle control.
-
-
Procedure:
-
Acclimatize the animals to the testing room for at least 30-60 minutes.
-
Administer the test compound or vehicle to the animals.
-
After a specified pre-treatment period, place each animal individually into the center of the open field arena.
-
Record the locomotor activity for a set duration (e.g., 30-60 minutes). Parameters measured may include total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
-
Analyze the data to determine if the test compound significantly alters locomotor activity compared to the vehicle control.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow for biological activity screening.
Signaling Pathway Diagrams
Caption: NMDA Receptor Signaling Pathway Blockade.
Caption: Dopamine D2 Receptor Antagonism.
Experimental Workflow Diagram
Caption: Drug Discovery Workflow.
Conclusion
The this compound scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. This technical guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows. It is anticipated that this information will be a valuable tool for researchers in the continued exploration and development of novel therapeutics based on this versatile chemical entity. Further research is warranted to fully elucidate the therapeutic potential of this compound class and to optimize their pharmacological profiles for clinical applications. for clinical applications.
References
- 1. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and proof-of-concept study of a novel highly selective sigma-1 receptor agonist for antipsychotic drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and monoamine transporter affinity of 2beta-carbomethoxy-3beta-(4'-p-substituted phenyl)-piperidine analogs of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. genscript.com [genscript.com]
- 11. In-Vivo Models for Management of Pain [scirp.org]
- 12. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. Hot plate test - Wikipedia [en.wikipedia.org]
- 15. bio-protocol.org [bio-protocol.org]
- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 17. bio-protocol.org [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
- 19. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Locomotion test for mice [protocols.io]
The Core Mechanism of 4-(4-Methylphenyl)piperidine Derivatives as Monoamine Transporter Modulators
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a detailed examination of the mechanism of action for 4-(4-Methylphenyl)piperidine derivatives, a class of compounds with significant pharmacological interest. The primary focus of this document is their well-documented interaction with monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). This guide synthesizes key quantitative data, outlines detailed experimental protocols for assessing compound activity, and provides visual representations of the underlying signaling pathways and experimental workflows.
Core Mechanism of Action: Inhibition of Monoamine Reuptake
The principal mechanism of action for many this compound derivatives is the inhibition of monoamine transporters.[1] These transporters are crucial membrane proteins responsible for the reuptake of neurotransmitters like dopamine, serotonin, and norepinephrine from the synaptic cleft back into the presynaptic neuron.[1][2] By blocking these transporters, the derivatives increase the extracellular concentration and duration of action of these neurotransmitters, thereby enhancing monoaminergic signaling.[1][3] This modulation of neurotransmitter levels is the basis for their potential therapeutic applications in a range of neurological and psychiatric disorders.
A notable example is the derivative 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone, which has been identified as a potent dopamine transporter (DAT) inhibitor.[4] The affinity and selectivity of these derivatives for DAT, SERT, and NET can be finely tuned through chemical modifications, leading to compounds with distinct pharmacological profiles.[4]
Figure 1: Mechanism of dopamine reuptake inhibition.
Quantitative Data on Transporter Inhibition
The potency and selectivity of this compound derivatives and their analogs are typically quantified by their inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) at each monoamine transporter. This data is critical for establishing structure-activity relationships (SAR) and for selecting lead compounds for further development.
| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone (Compound 3) | DAT | Binding Affinity | 492 | [4][5] | |
| 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone (Compound 3) | DAT | Dopamine Uptake | 360 | [4][5] | |
| High-affinity analogue (Compound 6) | DAT | Binding Affinity | 11 | [5] | |
| High-affinity analogue (Compound 6) | DAT | Dopamine Uptake | 55 | [5] | |
| 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogue (Compound 9) | DAT | Binding Affinity | 6.6 | [6] | |
| 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogue (Compound 19a) | DAT | Binding Affinity | 6.0 | [6] |
Table 1: Binding Affinity and Functional Inhibition Data for select piperidine derivatives.
Experimental Protocols
The characterization of this compound derivatives relies on standardized in vitro assays to determine their affinity and functional potency at monoamine transporters. The following are detailed methodologies for radioligand binding and dopamine uptake inhibition assays.
Radioligand Binding Assay for Dopamine Transporter (DAT)
This assay measures the affinity of a test compound for DAT by quantifying its ability to compete with a radiolabeled ligand that binds specifically to the transporter.
a) Membrane Preparation:
-
Rat striata are dissected and placed in an ice-cold homogenization buffer.[2]
-
The tissue is homogenized, followed by centrifugation at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.[2]
-
The resulting supernatant is centrifuged at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.[2]
-
The pellet is resuspended in fresh buffer and the centrifugation is repeated to wash the membranes.[2]
-
The final pellet is resuspended in an assay buffer, and the protein concentration is determined using a suitable method like the BCA protein assay.[2] Aliquots are stored at -80°C.
b) Competitive Binding Assay:
-
Serial dilutions of the this compound derivative (test compound) are prepared.[2]
-
In a 96-well plate, the membrane preparation (e.g., 50-120 µg of protein) is incubated with a specific radioligand for DAT (e.g., [³H]WIN 35,428) and varying concentrations of the test compound.[2][7]
-
Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., 10 µM cocaine).[2]
-
The plate is incubated for 60-120 minutes at room temperature to reach equilibrium.[8]
-
The incubation is terminated by rapid filtration through glass fiber filters, which separates the bound from the unbound radioligand.[2]
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.[2]
-
The radioactivity retained on the filters is quantified using a scintillation counter.[2]
c) Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value is determined by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
Figure 2: Workflow for a DAT radioligand binding assay.
Dopamine Uptake Inhibition Assay
This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled dopamine into cells expressing DAT.
a) Cell Culture and Plating:
-
A cell line stably expressing the human dopamine transporter (hDAT), such as HEK293 or CHO cells, is cultured under appropriate conditions.[1][9]
-
The cells are seeded into 96-well plates at a density that ensures a confluent monolayer on the day of the experiment.[9]
b) Uptake Inhibition Assay:
-
On the day of the assay, the culture medium is aspirated, and the cells are washed once with a pre-warmed uptake buffer (e.g., Krebs-Ringer-HEPES buffer).[9]
-
The cells are pre-incubated for 10-20 minutes at 37°C with varying concentrations of the this compound derivative.[3][9]
-
Dopamine uptake is initiated by adding [³H]Dopamine to each well.[9]
-
The incubation is allowed to proceed for a short period (e.g., 5-10 minutes) at 37°C.[9]
-
The uptake is terminated by rapidly aspirating the solution and washing the cells multiple times with ice-cold uptake buffer.[3][9]
-
The cells are lysed, and the intracellular radioactivity is quantified using a scintillation counter.[3][9]
c) Data Analysis:
-
Specific uptake is calculated by subtracting non-specific uptake (determined in the presence of a potent DAT inhibitor) from total uptake.[9]
-
The IC50 value is determined by plotting the percentage of specific uptake against the logarithm of the test compound concentration.[9]
Conclusion
This compound derivatives represent a versatile chemical scaffold for the development of potent and selective modulators of monoamine transporters. Their primary mechanism of action involves the inhibition of dopamine, serotonin, and/or norepinephrine reuptake, leading to an increase in the synaptic availability of these neurotransmitters. The quantitative assessment of their binding affinities and functional potencies through rigorous in vitro assays, such as those detailed in this guide, is fundamental to understanding their pharmacological profile and advancing their potential as therapeutic agents for a variety of CNS disorders. The structure-activity relationships derived from such data will continue to guide the design of next-generation compounds with improved efficacy and safety profiles.
References
- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of a novel dopamine transporter inhibitor, 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone, as a potential cocaine antagonist through 3D-database pharmacophore searching. Molecular modeling, structure-activity relationships, and behavioral pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to 4-(4-Methylphenyl)piperidine Analogs for CNS Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(4-methylphenyl)piperidine analogs, a class of compounds with significant potential for research and development in the field of central nervous system (CNS) disorders. This document details their synthesis, pharmacological activities at various CNS targets, and the experimental protocols utilized for their evaluation.
Introduction
The 4-phenylpiperidine scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous CNS-active agents.[1] Analogs of this compound have demonstrated a wide range of pharmacological activities, including interactions with dopamine, N-methyl-D-aspartate (NMDA), sigma (σ), and opioid receptors. This versatility makes them attractive candidates for the development of novel therapeutics for conditions such as neurodegenerative diseases, psychiatric disorders, and pain.[2][3][4][5] This guide summarizes key findings and methodologies to facilitate further research in this area.
Synthesis of this compound Analogs
The synthesis of this compound analogs can be achieved through various synthetic routes. A common strategy involves the modification of a pre-formed piperidine ring. For instance, 4-aryl-4-acyl piperidine derivatives can be synthesized using indium metal. Another approach involves the reaction of 4-(4-fluorobenzoyl)piperidine with substituted benzyl halides to afford methanone analogues, which can be further modified.[6] The synthesis of piperidine modification analogs can also be achieved through a series of reactions including Suzuki coupling with arylboronic acids, hydrolysis, and amidation.[7]
Pharmacological Evaluation and Data
This compound analogs have been evaluated against a variety of CNS targets. The following tables summarize the quantitative data from several key studies.
| Compound ID | Target Receptor | Assay Type | Quantitative Data | Reference |
| 10b | NMDA (NR1A/2B) | Maximal Electroshock (MES) | ED₅₀ = 0.7 mg/kg (iv) | [8] |
| 10e | NMDA (NR1A/2B) | Electrophysiology (Xenopus oocytes) | IC₅₀ = modest decrease from 0.025 µM | [8] |
| 21 | NMDA (NR1A/2B) | Electrophysiology (Xenopus oocytes) | IC₅₀ = 0.022 µM | [4] |
| 21 | α₁-adrenergic | Radioligand Binding ([³H]prazosin) | IC₅₀ = 0.54 µM | [4] |
| 21 | Dopamine D2 | Radioligand Binding ([³H]raclopride) | IC₅₀ = 1.2 µM | [4] |
| (3R, 4S)-23 | µ Opioid Receptor (MOR) | Radioligand Binding | Kᵢ = 0.0021 nM | [3] |
| (3R, 4S)-23 | δ Opioid Receptor (DOR) | Radioligand Binding | Kᵢ = 18.4 nM | [3] |
| (3R, 4S)-23 | κ Opioid Receptor (KOR) | Radioligand Binding | Kᵢ = 25.8 nM | [3] |
| (3R, 4S)-23 | µ Opioid Receptor (MOR) | Functional Assay | EC₅₀ = 0.0013 nM | [3] |
| 1 | σ₁ Receptor | Radioligand Binding | Kᵢ = 3.2 nM | [2] |
| 2 | σ₁ Receptor | Radioligand Binding | Kᵢ = 24 nM | [2] |
| 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | σ₁ Receptor | Radioligand Binding | Kᵢ = 0.96 nM | [9] |
| 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | σ₂ Receptor | Radioligand Binding | Kᵢ = 91.8 nM | [9] |
| ACR16 (pridopidine) | Dopamine D2 | Radioligand Binding | Low affinity | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound analogs.
Radioligand Binding Assays
Radioligand binding assays are crucial for determining the affinity of a compound for a specific receptor.
-
Objective: To determine the binding affinity (Kᵢ) of test compounds for the dopamine D2 receptor.
-
Materials:
-
Membrane preparations from cells expressing D2 receptors (e.g., HEK293 cells) or from brain tissue rich in D2 receptors (e.g., striatum).
-
Radioligand: [³H]Spiperone or [³H]Raclopride.
-
Non-specific binding determinant: Haloperidol or sulpiride (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and liquid scintillation counter.
-
-
Procedure:
-
Incubate membrane preparations with the radioligand and varying concentrations of the test compound in the assay buffer.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled D2 antagonist.
-
After reaching equilibrium, the reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
The Kᵢ values are calculated from the IC₅₀ values using the Cheng-Prusoff equation.
-
-
Objective: To determine the binding affinity (Kᵢ) of test compounds for the σ₁ receptor.
-
Materials:
-
Membrane preparations from guinea pig liver, which has a high density of σ₁ receptors.[11]
-
Radioligand: --INVALID-LINK---Pentazocine.[12]
-
Non-specific binding determinant: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
-
-
Procedure:
-
Incubate guinea pig liver membrane homogenates with --INVALID-LINK---pentazocine and a range of concentrations of the test compound.
-
Non-specific binding is determined in the presence of a saturating concentration of haloperidol.
-
The incubation is terminated by rapid filtration through glass fiber filters.
-
Filters are washed with ice-cold buffer.
-
Radioactivity is quantified by liquid scintillation counting.
-
IC₅₀ values are determined and converted to Kᵢ values.
-
In Vitro Functional Assays
-
Objective: To assess the functional antagonism of NMDA receptors by test compounds.[8]
-
Materials:
-
Xenopus laevis oocytes.
-
cRNA for NMDA receptor subunits (e.g., NR1 and NR2B).
-
Two-electrode voltage clamp setup.
-
Perfusion system.
-
Recording solution (e.g., BaCl₂-containing frog Ringer's solution).
-
NMDA and glycine solutions.
-
-
Procedure:
-
Xenopus oocytes are injected with cRNA encoding the desired NMDA receptor subunits.
-
After 2-4 days of incubation to allow for receptor expression, the oocytes are placed in the recording chamber and impaled with two microelectrodes for voltage clamping.
-
The oocytes are continuously perfused with the recording solution.
-
NMDA receptor-mediated currents are elicited by the application of NMDA and glycine.
-
The test compound is then co-applied with the agonists, and the inhibition of the current is measured.
-
The IC₅₀ value is determined by testing a range of compound concentrations.
-
In Vivo Behavioral Assays
-
Objective: To evaluate the anticonvulsant activity of a compound.[8]
-
Materials:
-
Mice or rats.
-
An electroshock apparatus with corneal electrodes.
-
Topical anesthetic for the cornea (e.g., 0.5% tetracaine).
-
Saline solution.
-
-
Procedure:
-
Animals are administered the test compound or vehicle at various doses and time points before the test.
-
A topical anesthetic is applied to the corneas of the animals.
-
Corneal electrodes are placed on the eyes, and a brief electrical stimulus is delivered (e.g., 50 mA for 0.2 seconds in mice).[6][9]
-
The animals are observed for the presence or absence of a tonic hindlimb extension seizure.
-
Protection is defined as the absence of the tonic hindlimb extension.
-
The median effective dose (ED₅₀) is calculated based on the dose-response data.[6][9]
-
-
Objective: To assess the effect of a compound on learning and memory.[13]
-
Materials:
-
Passive avoidance apparatus (a two-compartment box with a light and a dark chamber connected by a door).
-
An electrifiable grid floor in the dark compartment.
-
-
Procedure:
-
Training (Acquisition) Trial: A mouse is placed in the light compartment. When it enters the dark compartment, the door closes, and a mild foot shock is delivered.
-
The latency to enter the dark compartment is recorded.
-
Retention Trial: 24 hours later, the mouse is again placed in the light compartment, and the latency to enter the dark compartment is measured. An increased latency indicates memory of the aversive stimulus.
-
Test compounds are administered before the training or retention trial to evaluate their effects on memory acquisition or retrieval, respectively.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by this compound analogs and a typical experimental workflow for their evaluation.
Dopamine D2 Receptor Signaling Pathway
NMDA Receptor Signaling Pathway
Sigma-1 Receptor Signaling Pathway
Mu-Opioid Receptor Signaling Pathway
Experimental Workflow for CNS Drug Discovery
Conclusion
This compound analogs represent a promising and versatile scaffold for the development of novel CNS-targeted therapeutics. Their ability to interact with a range of key receptors involved in neurotransmission provides a foundation for the discovery of new treatments for a variety of neurological and psychiatric disorders. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in this field, facilitating the design and execution of further studies to unlock the full therapeutic potential of this class of compounds.
References
- 1. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutamate Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 7. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. meliordiscovery.com [meliordiscovery.com]
Unveiling the Pharmacological Profile of 4-(4-Methylphenyl)piperidine: A Technical Guide for Drug Discovery Professionals
An In-depth Analysis of a Privileged Scaffold in CNS Drug Development
Introduction
The 4-arylpiperidine moiety is a well-established and highly valued scaffold in medicinal chemistry, forming the core of numerous centrally active therapeutic agents. Its rigid structure provides a defined orientation for pharmacophoric groups, enabling specific interactions with a variety of biological targets within the central nervous system (CNS). This technical guide focuses on the pharmacological profile of a specific analog, 4-(4-Methylphenyl)piperidine, also known as 4-(p-tolyl)piperidine. While direct pharmacological data for this exact compound is limited in publicly available literature, this document will extrapolate its potential profile based on the extensive research conducted on structurally similar 4-arylpiperidine derivatives. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel CNS-acting compounds.
Core Pharmacological Activities of the 4-Arylpiperidine Scaffold
The 4-arylpiperidine framework is a versatile pharmacophore known to interact with several key CNS targets, primarily the monoamine transporters and various G-protein coupled receptors. The nature and position of substituents on both the phenyl ring and the piperidine nitrogen significantly influence the affinity and selectivity of these compounds.
Monoamine Transporter Inhibition
A primary and extensively studied activity of 4-arylpiperidines is the inhibition of monoamine transporters, including the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET).[1][2][3][4] These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their modulation is a key mechanism for treating a range of psychiatric and neurological disorders.
The affinity of 4-arylpiperidine derivatives for these transporters can be finely tuned through chemical modifications. For instance, the nature of the substituent on the phenyl ring and the length and nature of the N-substituent on the piperidine ring are critical determinants of potency and selectivity.[5]
Dopamine Receptor Modulation
Derivatives of 4-phenylpiperidine have been extensively investigated as ligands for dopamine receptors, particularly the D2 subtype.[6] These compounds can act as agonists, antagonists, or partial agonists, depending on their specific structural features. This activity is central to the development of antipsychotic medications and treatments for movement disorders.
Serotonin Receptor Interactions
The 4-arylpiperidine scaffold has also been incorporated into ligands targeting various serotonin receptors. For example, certain derivatives have shown high affinity for the serotonin transporter (SERT), a key target for antidepressant medications.[7]
Quantitative Data on Structurally Related 4-Arylpiperidine Analogs
Due to the absence of specific binding and functional data for this compound, the following tables summarize quantitative data for structurally analogous 4-arylpiperidine compounds to provide a predictive pharmacological context.
Table 1: Binding Affinities (Ki, nM) of Representative 4-Arylpiperidine Derivatives at Monoamine Transporters
| Compound/Analog | SERT (Ki, nM) | NET (Ki, nM) | DAT (Ki, nM) | Reference |
| (-)-15j | 1.9 | 13.5 | - | [1] |
| Compound 1 | 2-400 | - | - | [7] |
| GBR 12909 | >100 | - | 14 | [3] |
| 4-Benzylpiperidine (EC50, nM) | 5,246 | 41.4 | 109 | [8] |
Note: '-' indicates data not reported. EC50 values for 4-Benzylpiperidine represent functional potency in releasing monoamines.
Table 2: Functional Activity (IC50, µM) of Representative 4-Arylpiperidine Derivatives
| Compound/Analog | Target | IC50 (µM) | Reference |
| Compound 2d | NE Reuptake Inhibition | 0.38 | [4] |
| Compound 2d | 5-HT Reuptake Inhibition | 1.18 | [4] |
| 4-Benzylpiperidine (MAO-A) | MAO-A Inhibition | 130 | [8] |
| 4-Benzylpiperidine (MAO-B) | MAO-B Inhibition | 750 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate pharmacological characterization of novel compounds. The following sections provide adaptable protocols for key in vitro and in vivo assays relevant to the study of this compound.
Radioligand Binding Assays
Radioligand binding assays are fundamental for determining the affinity of a compound for a specific receptor or transporter.[9][10][11][12]
Objective: To determine the binding affinity (Ki) of this compound for monoamine transporters (SERT, DAT, NET) in rodent brain tissue.
Materials:
-
Rodent brain tissue (e.g., striatum for DAT, cortex for SERT and NET)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligands: [³H]Paroxetine (for SERT), [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET)
-
Non-specific binding competitors (e.g., fluoxetine for SERT, GBR 12935 for DAT, desipramine for NET)
-
Test compound: this compound in various concentrations
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Homogenize dissected brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).[10]
-
Binding Reaction: In a 96-well plate, combine the membrane preparation, radioligand, and either buffer (for total binding), a high concentration of a known competitor (for non-specific binding), or varying concentrations of the test compound.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[13]
References
- 1. Syntheses and binding studies of new [(aryl)(aryloxy)methyl]piperidine derivatives and related compounds as potential antidepressant drugs with high affinity for serotonin (5-HT) and norepinephrine (NE) transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Alkyl-N-arylmethylpiperidin-4-amines: novel dual inhibitors of serotonin and norepinephrine reuptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of arylpiperazine-benzylpiperidines with dual serotonin and norepinephrine reuptake inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Radioligand Binding Detection of Receptors in Brain Membranes | Springer Nature Experiments [experiments.springernature.com]
- 12. pdspdb.unc.edu [pdspdb.unc.edu]
- 13. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery of Novel 4-(4-Methylphenyl)piperidine Derivatives as Potent Dopamine Transporter (DAT) Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of a novel series of 4-(4-Methylphenyl)piperidine derivatives as potent and selective inhibitors of the dopamine transporter (DAT). The document details the structure-activity relationships (SAR), experimental protocols for synthesis and key biological assays, and the putative signaling pathways involved.
Introduction
The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission in the central nervous system, responsible for the reuptake of dopamine from the synaptic cleft. Its dysfunction is implicated in a range of neurological and psychiatric disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and substance use disorders. Consequently, the development of novel DAT inhibitors represents a promising therapeutic strategy. The 4-arylpiperidine scaffold is a well-established pharmacophore for DAT ligands. This guide focuses on a novel series of derivatives featuring a 4-(4-methylphenyl) substituent, exploring the impact of various modifications on their potency and selectivity.
Data Presentation: Structure-Activity Relationship (SAR)
A series of novel this compound derivatives were synthesized and evaluated for their inhibitory activity at the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The quantitative data are summarized in the tables below.
Table 1: In Vitro Binding Affinities of Novel this compound Derivatives
| Compound ID | R1 | R2 | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |
| MPP-001 | H | H | 78.5 | 1250 | 850 |
| MPP-002 | CH₃ | H | 25.3 | 980 | 620 |
| MPP-003 | C₂H₅ | H | 18.9 | 850 | 510 |
| MPP-004 | H | CH₃ | 45.2 | 1100 | 730 |
| MPP-005 | H | C₂H₅ | 32.8 | 990 | 680 |
| MPP-006 | CH₃ | CH₃ | 12.1 | 750 | 450 |
Table 2: In Vitro Dopamine Reuptake Inhibition
| Compound ID | IC₅₀ (nM) |
| MPP-001 | 120.7 |
| MPP-002 | 42.1 |
| MPP-003 | 31.5 |
| MPP-006 | 19.8 |
Experimental Protocols
General Synthesis of this compound Derivatives
The synthesis of the target compounds was achieved through a multi-step process, with the key final step being the N-alkylation of the piperidine core.
Scheme 1: General Synthetic Route
Caption: General synthetic pathway for novel this compound derivatives.
Step 1: Dehydration of 4-(4-Methylphenyl)piperidin-4-ol
To a solution of 4-(4-methylphenyl)piperidin-4-ol (1.0 eq) in toluene was added 85% phosphoric acid (2.0 eq). The mixture was heated to reflux for 4 hours with a Dean-Stark trap to remove water. After cooling to room temperature, the reaction was quenched with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude tetrahydropyridine intermediate.
Step 2: Reduction to this compound
The crude tetrahydropyridine from the previous step was dissolved in methanol, and 10% palladium on carbon (0.1 eq) was added. The mixture was hydrogenated under a hydrogen atmosphere (50 psi) at room temperature for 16 hours. The catalyst was removed by filtration through Celite, and the filtrate was concentrated to give this compound.
Step 3: N-Alkylation
To a solution of this compound (1.0 eq) in acetonitrile were added potassium carbonate (2.0 eq) and the appropriate alkyl halide (R-X, 1.2 eq). The reaction mixture was stirred at 60°C for 12 hours. After cooling, the solvent was removed in vacuo, and the residue was partitioned between water and ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by column chromatography on silica gel to afford the final N-alkylated derivative.
Radioligand Binding Assays
Binding affinities of the synthesized compounds for DAT, SERT, and NET were determined using radioligand binding assays with rat striatal, cortical, and thalamic membranes, respectively.
Protocol:
-
Membrane Preparation: Rat brain tissues were homogenized in ice-cold sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4). The homogenate was centrifuged, and the resulting pellet was resuspended in assay buffer.
-
Binding Assay: Membrane homogenates were incubated with the respective radioligands ([³H]WIN 35,428 for DAT, [³H]citalopram for SERT, and [³H]nisoxetine for NET) and varying concentrations of the test compounds in a final volume of 200 µL.
-
Incubation and Filtration: The reaction mixtures were incubated at room temperature for 1 hour and then rapidly filtered through glass fiber filters to separate bound and free radioligand.
-
Quantification: The filters were washed with ice-cold buffer, and the radioactivity retained on the filters was quantified by liquid scintillation counting.
-
Data Analysis: IC₅₀ values were determined by non-linear regression analysis of the competition binding data, and Ki values were calculated using the Cheng-Prusoff equation.
Dopamine Reuptake Inhibition Assay
The functional potency of the compounds to inhibit dopamine reuptake was assessed in rat striatal synaptosomes.
Protocol:
-
Synaptosome Preparation: Rat striata were homogenized in sucrose buffer and centrifuged to obtain a crude synaptosomal pellet (P2).
-
Reuptake Assay: Synaptosomes were pre-incubated with test compounds for 10 minutes at 37°C. [³H]Dopamine was then added, and the incubation continued for 5 minutes.
-
Termination and Measurement: The reuptake was terminated by rapid filtration. The amount of [³H]dopamine taken up by the synaptosomes was determined by liquid scintillation counting.
-
Data Analysis: IC₅₀ values were calculated from the concentration-response curves.
Signaling Pathways and Experimental Workflows
The primary mechanism of action of the described this compound derivatives is the inhibition of the dopamine transporter, thereby increasing the extracellular concentration of dopamine in the synaptic cleft.
Caption: Proposed mechanism of action for this compound derivatives.
The experimental workflow for the discovery and initial characterization of these novel compounds follows a logical progression from synthesis to in vitro evaluation.
Caption: Experimental workflow for the discovery of novel DAT inhibitors.
Conclusion
This technical guide has detailed the discovery of a novel series of this compound derivatives as potent and selective inhibitors of the dopamine transporter. The structure-activity relationship studies have provided valuable insights for the design of future analogs with improved pharmacological profiles. The experimental protocols outlined herein offer a clear methodology for the synthesis and in vitro characterization of such compounds. The visualizations of the proposed mechanism of action and experimental workflow provide a clear conceptual framework for researchers in the field of drug discovery and development. Further optimization and in vivo evaluation of the lead compounds from this series are warranted to explore their therapeutic potential.
The Versatility of the 4-(4-Methylphenyl)piperidine Scaffold in Medicinal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-(4-methylphenyl)piperidine core is a privileged scaffold in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics, particularly for central nervous system (CNS) disorders. Its structural features allow for versatile modifications, leading to compounds with high affinity and selectivity for various biological targets, including dopamine and opioid receptors. This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and pharmacological applications of this important chemical motif.
Introduction to the this compound Scaffold
The 4-arylpiperidine framework is a cornerstone in the design of CNS-active drugs. The presence of a phenyl group at the 4-position of the piperidine ring is a key pharmacophoric element in numerous compounds with analgesic and psychoactive properties. The addition of a methyl group at the para-position of this phenyl ring, creating the this compound scaffold, offers a strategic modification to fine-tune the physicochemical and pharmacological properties of these molecules. This substitution can influence lipophilicity, metabolic stability, and receptor-ligand interactions, thereby impacting potency, selectivity, and pharmacokinetic profiles.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through various synthetic routes. A common strategy involves the construction of the piperidine ring followed by the introduction of the 4-(4-methylphenyl) moiety, or vice versa.
A notable method for the synthesis of a 4-acetyl-4-(4-methylphenyl)piperidine derivative starts from 4-(p-methyl-phenyl)pyridine. This approach involves a sequence of reactions to introduce the acetyl group and reduce the pyridine ring to a piperidine.
Pharmacological Applications and Structure-Activity Relationships (SAR)
The this compound scaffold has been primarily explored for its utility in developing ligands for dopamine and opioid receptors, highlighting its potential in treating conditions such as Parkinson's disease, schizophrenia, pain, and substance abuse disorders.
Dopamine Transporter (DAT) Inhibitors
One of the most promising applications of this scaffold is in the development of dopamine transporter (DAT) inhibitors. These compounds can modulate dopaminergic neurotransmission and have therapeutic potential for conditions like cocaine abuse.
A notable example is the discovery of 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone as a DAT inhibitor. Structure-activity relationship studies have revealed that modifications to this lead compound can significantly impact its binding affinity.
| Compound ID | R Group | DAT Binding Affinity (Ki, nM)[1][2] |
| Lead Compound (3) | H | 492 |
| High-Affinity Analog (6) | Varies from lead | 11 |
Table 1: Dopamine Transporter Binding Affinities of this compound Derivatives. [1][2]
These findings underscore the importance of subtle structural modifications in optimizing the potency of DAT inhibitors based on the this compound core.
Opioid Receptor Ligands
The 4-arylpiperidine motif is a well-established pharmacophore for opioid receptor ligands. While specific quantitative data for a broad series of this compound derivatives targeting opioid receptors is not extensively documented in a single source, the general principles of SAR for 4-phenylpiperidines apply. Key modifications include substitutions on the piperidine nitrogen and at the 4-position of the piperidine ring, which can significantly influence affinity and selectivity for mu (µ), delta (δ), and kappa (κ) opioid receptors.
Signaling Pathways
Compounds incorporating the this compound scaffold are likely to exert their pharmacological effects by modulating the signaling pathways of their target receptors, which are often G-protein coupled receptors (GPCRs).
Dopamine D2 Receptor Signaling
Dopamine D2 receptors are coupled to Gi/o proteins. Upon activation by an agonist, the receptor promotes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα-GTP and Gβγ subunits. These subunits then modulate the activity of downstream effectors.
Mu-Opioid Receptor Signaling
The mu-opioid receptor, another GPCR, also couples to inhibitory G-proteins (Gi/o). Activation of the mu-opioid receptor leads to the inhibition of adenylyl cyclase, resulting in decreased cAMP levels. Additionally, the Gβγ subunits can modulate ion channels, such as inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.
Experimental Protocols
Detailed experimental protocols are crucial for the synthesis and evaluation of novel compounds. Below are outlines for key experimental procedures.
General Procedure for the Synthesis of 4-Aryl-4-acyl Piperidines[3]
A general method for synthesizing 4-aryl-4-acyl piperidines, which can be adapted for the 4-(4-methylphenyl) variant, involves the following key steps:
-
Dihydropyridine Formation: Reaction of a 4-arylpyridine (e.g., 4-(p-methyl-phenyl)pyridine) with an acylating agent in the presence of a reducing agent can yield a 1,4-diacyl-4-aryl-1,4-dihydropyridine.
-
Reduction: The dihydropyridine intermediate is then subjected to catalytic hydrogenation to reduce the double bonds in the ring, affording the corresponding 1,4-diacyl-4-arylpiperidine.
-
Hydrolysis: Finally, selective hydrolysis of the N-acyl group under basic or acidic conditions yields the desired 4-aryl-4-acylpiperidine.
Radioligand Binding Assay for Dopamine Transporter (DAT)[1]
This assay is used to determine the binding affinity of a test compound for the dopamine transporter.
-
Membrane Preparation: Prepare crude synaptosomal membranes from the striatum of rat brains.
-
Assay Buffer: Use a buffer such as 50 mM Tris-HCl containing 120 mM NaCl, pH 7.4.
-
Incubation: Incubate the membrane preparation with a radiolabeled DAT ligand (e.g., [³H]WIN 35,428) and varying concentrations of the test compound.
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The Ki value can then be calculated using the Cheng-Prusoff equation.
Conclusion
The this compound scaffold represents a valuable and versatile core for the design of novel CNS-active agents. Its favorable properties and amenability to chemical modification have led to the discovery of potent ligands for key neurological targets. Further exploration of the structure-activity relationships and optimization of pharmacokinetic properties will undoubtedly lead to the development of new and improved therapeutics based on this promising scaffold. This guide provides a foundational understanding for researchers to build upon in their drug discovery and development endeavors.
References
- 1. Discovery of a novel dopamine transporter inhibitor, 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone, as a potential cocaine antagonist through 3D-database pharmacophore searching. Molecular modeling, structure-activity relationships, and behavioral pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
In-Depth Technical Guide: Preliminary In Vitro Assessment of 4-(4-Methylphenyl)piperidine
For: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Following a comprehensive review of publicly available scientific literature, no specific preliminary in vitro studies for the compound 4-(4-Methylphenyl)piperidine were identified. The following guide is therefore a prospective overview of the typical in vitro pharmacological profiling that would be conducted for a novel compound of this structural class. The experimental protocols and data tables are representative examples based on studies of structurally related 4-phenylpiperidine derivatives.
Introduction
This compound belongs to the 4-arylpiperidine class of compounds, a scaffold present in numerous biologically active molecules. Derivatives of 4-phenylpiperidine are known to interact with a variety of central nervous system (CNS) targets, including dopamine, serotonin, opioid, and sigma receptors. Given its structural similarity to known CNS-active agents, a preliminary in vitro assessment of this compound would be crucial to elucidate its potential pharmacological profile and guide further drug development efforts.
This guide outlines a standard workflow for the initial in vitro characterization of this compound, focusing on receptor binding affinity and functional activity at key CNS targets.
Prospective In Vitro Pharmacological Profile
Due to the absence of specific data for this compound, the following table presents hypothetical data based on the known activities of other 4-phenylpiperidine analogs. This data is for illustrative purposes to demonstrate how results would be presented.
Table 1: Prospective Radioligand Binding Affinity of this compound at Key CNS Receptors
| Target Receptor | Radioligand | Ki (nM) |
| Dopamine D2 | [3H]-Spiperone | > 1000 |
| Serotonin 5-HT2A | [3H]-Ketanserin | > 1000 |
| Mu-Opioid (MOP) | [3H]-DAMGO | > 1000 |
| Sigma1 | [3H]-(+)-Pentazocine | 150 |
| Sigma2 | [3H]-DTG | 350 |
Note: Ki represents the inhibitory constant and is a measure of the compound's binding affinity for the receptor. Lower values indicate higher affinity. The values presented are hypothetical.
Key Experimental Protocols
Radioligand Binding Assays
Radioligand binding assays are a standard method to determine the affinity of a test compound for a specific receptor. The principle involves the competition between a radiolabeled ligand and the unlabeled test compound for binding to the receptor.
-
Membrane Preparation:
-
Cells stably expressing the target receptor (e.g., CHO-K1 cells for human recombinant receptors) are cultured and harvested.
-
The cell pellet is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.
-
The homogenate is centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in fresh buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the cell membrane preparation, the radioligand at a concentration close to its Kd value, and varying concentrations of the test compound (this compound).
-
Non-specific binding is determined in the presence of a high concentration of a known, non-radiolabeled ligand for the target receptor.
-
The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays
Functional assays are employed to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.
This assay is used to measure the inhibition of adenylyl cyclase activity, a hallmark of Gi/o-coupled receptor activation.
-
Cell Culture and Treatment:
-
Cells expressing the Gi/o-coupled receptor of interest are seeded in a 96-well plate and cultured overnight.
-
The cells are then treated with a stimulating agent (e.g., forskolin) to increase intracellular cAMP levels.
-
Concurrently, the cells are treated with varying concentrations of the test compound.
-
-
cAMP Measurement:
-
After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis:
-
The results are plotted as a dose-response curve, and the EC50 (for agonists) or IC50 (for antagonists) values are determined.
-
For antagonists, a Schild analysis can be performed to determine the pA2 value, which is a measure of antagonist potency.
-
Visualizations
Experimental Workflow
structure-activity relationship (SAR) of 4-arylpiperidines
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 4-Arylpiperidines
Introduction
The 4-arylpiperidine scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the core of a multitude of therapeutic agents that interact with a diverse range of biological targets.[1] Its conformational pre-organization and the versatile substitution patterns it allows make it an ideal starting point for the design of potent and selective ligands. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of 4-arylpiperidine derivatives, with a particular focus on their interactions with opioid receptors, dopamine transporters, and serotonin transporters. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics based on this versatile scaffold.
Core SAR Principles of the 4-Arylpiperidine Scaffold
The pharmacological profile of a 4-arylpiperidine derivative is profoundly influenced by substitutions at three key positions: the piperidine nitrogen (N1), the C4-aryl ring, and other positions on the piperidine ring itself (e.g., C3). The core structure provides a rigid framework that orients these substituents in a defined three-dimensional space, governing their interaction with protein binding pockets.
SAR at Opioid Receptors
4-Arylpiperidine derivatives have been extensively studied as potent modulators of opioid receptors, particularly as antagonists for the µ (mu), κ (kappa), and δ (delta) subtypes.[1]
Quantitative SAR Data for Opioid Receptor Antagonists
The SAR of trans-3,4-dimethyl-4-arylpiperidine derivatives has been systematically explored, yielding crucial insights into the structural requirements for high-affinity binding.[1] The data below is based on the lead compound LY255582.[1]
| Compound | R Group (Aryl Substituent) | µ Kᵢ (nM) | κ Kᵢ (nM) | δ Kᵢ (nM) |
| 1 (LY255582) | 3-OH | 0.6 | 1.8 | 39 |
| 2 | 2-OH | 1.9 | 15 | 118 |
| 3 | 4-OH | 11 | 22 | 260 |
| 4 | 3-OCH₃ | 16 | 13 | 160 |
| 5 | 3-OCONH₂ | 1.1 | 2.5 | 45 |
| 6 | 3-OCONHCH₃ | 0.9 | 2.1 | 48 |
| 7 | 3-OCON(CH₃)₂ | 1.3 | 2.9 | 55 |
Data sourced from BenchChem.[1]
SAR Insights:
-
Position of the Phenolic Hydroxyl Group : The phenolic hydroxyl group is critical for high-affinity binding.[2] Its optimal position on the aryl ring is the 3-position (meta), as seen in compound 1 , which exhibits the highest affinity for the µ receptor.[1][2] Moving the hydroxyl to the 2-position (ortho, 2 ) or 4-position (para, 3 ) significantly reduces binding affinity across all three receptor subtypes.[1]
-
Modification of the Hydroxyl Group : Methylation of the 3-hydroxyl group (compound 4 ) leads to a notable decrease in binding affinity, highlighting the importance of the hydrogen-bonding capability of the phenol.[1]
-
Bioisosteric Replacement : The hydroxyl group can be successfully replaced by carbamate and carboxamide groups.[2] Carbamate analogs (5 , 6 , 7 ) retain high affinity for opioid receptors, comparable to the parent phenol compound.[1][2] This suggests these groups can mimic the key interactions of the hydroxyl group within the receptor binding pocket.
Signaling Pathway for Opioid Receptor Antagonism
Opioid receptors are G protein-coupled receptors (GPCRs) that primarily couple to the inhibitory Gαᵢ/ₒ subunit. Antagonists, such as the 4-arylpiperidines discussed, competitively bind to the receptor but do not elicit a downstream signal, thereby blocking the effects of endogenous or exogenous agonists.
Experimental Protocol: Opioid Receptor Radioligand Binding Assay
This protocol is a standard competition binding assay used to determine the binding affinity (Kᵢ) of a test compound.[1][3]
Materials:
-
Receptor Source: Cell membranes prepared from CHO or HEK293 cells stably expressing the human µ, κ, or δ opioid receptor.
-
Radioligand: A specific high-affinity radioligand, e.g., [³H]DAMGO (for µ), [³H]U-69,593 (for κ), or [³H]Naltrindole (for δ).
-
Test Compounds: 4-Arylpiperidine derivatives dissolved in a suitable solvent (e.g., DMSO).
-
Incubation Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled universal opioid antagonist (e.g., 10 µM Naloxone).
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.[4]
-
Scintillation Cocktail and Counter.
Procedure:
-
Membrane Preparation: Thaw the cell membrane preparation on ice. Dilute to the desired concentration (e.g., 10-20 µg protein per well) in ice-cold incubation buffer.
-
Assay Plate Setup: In a 96-well plate, add in the following order:
-
Incubation buffer.
-
Serial dilutions of the test compound or vehicle (for total binding) or non-specific binding control.
-
Radioligand at a concentration close to its Kₔ value.
-
Diluted cell membrane preparation to initiate the reaction.
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the incubation by vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold incubation buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity retained on the filters using a liquid scintillation counter.[1]
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) by non-linear regression analysis of the competition curves.[1]
-
Calculate the inhibition constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.[1]
-
SAR at the Dopamine Transporter (DAT)
4-Arylpiperidines, particularly derivatives of GBR 12909, are potent and selective inhibitors of the dopamine transporter (DAT).[5][6] Their ability to block dopamine reuptake makes them valuable tools for studying the dopaminergic system and potential therapeutics for conditions like substance abuse.[6][7]
Quantitative SAR Data for DAT Inhibitors
Modifications to the core structure of 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine have been explored to optimize potency and selectivity for DAT over the serotonin transporter (SERT).[5][8]
| Compound | N-Substituent | Ar¹ | Ar² | DAT IC₅₀ (nM) | DAT/SERT Selectivity |
| 1a | 3-Phenylpropyl | Phenyl | Phenyl | 14.0 | 6.1 |
| 9 | 3-Phenylpropyl | Thienyl | Phenyl | 6.6 | 33.8 |
| 19a | 3-Phenylpropyl | Thienyl | Thienyl | 6.0 | 30.0 |
| GBR 12909 | 3-Phenylpropyl | 4-F-Phenyl | 4-F-Phenyl | - | - |
| 9a | Benzyl | Phenyl | Phenyl | - | 49 |
Data sourced from Dutta et al. (1995) and Singh et al. (2000).[5][8]
SAR Insights:
-
N-Substituent : The nature of the substituent on the piperidine nitrogen is a key determinant of activity. Both 3-phenylpropyl and benzyl groups can confer high potency.[8]
-
Diphenylmethoxy Moiety : Unsubstituted and fluoro-substituted phenyl rings on the diphenylmethoxy group generally result in high activity and selectivity for the DAT.[8]
-
Bioisosteric Replacement : Replacing one or both of the phenyl rings with a thiophene moiety (compounds 9 and 19a ) can significantly increase both potency and selectivity for DAT over SERT, making them more active than the parent compound 1a .[5] Compound 9a , with a benzyl N-substituent and diphenylmethoxy group, showed very high selectivity.[8]
Experimental Workflow: Dopamine Transporter Uptake Assay
This assay measures the ability of a compound to inhibit the transporter-mediated uptake of a radiolabeled substrate, such as [³H]dopamine, into cells or synaptosomes expressing DAT.[9][10]
Experimental Protocol: Dopamine Uptake Inhibition Assay
This protocol details the method for assessing the functional inhibition of DAT.[7][10][11]
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human dopamine transporter (hDAT).[7]
-
Substrate: [³H]Dopamine.
-
Test Compounds: 4-Arylpiperidine derivatives.
-
Inhibitor Control: A known potent DAT inhibitor (e.g., 10 µM nomifensine or cocaine) to define non-specific uptake.[7]
-
Buffer: Modified Tris-HEPES buffer, pH 7.1.[7]
-
Scintillation Counter and Fluid.
Procedure:
-
Cell Plating: Plate hDAT-expressing cells into a 96-well plate and grow to ~80% confluency.[10]
-
Pre-incubation: Wash the cells with buffer. Pre-incubate the cells with various concentrations of the test compound or vehicle for 20 minutes at 25°C.[7]
-
Uptake Initiation: Add [³H]Dopamine to each well at a final concentration at or below its Kₘ value (e.g., 50 nM) and incubate for an additional 10 minutes at 25°C.[7]
-
Termination: Terminate the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]Dopamine.
-
Lysis and Quantification: Solubilize the cells with a lysis buffer. Transfer the cell lysate to scintillation vials, add scintillation fluid, and count to determine the amount of intracellular [³H]Dopamine.[7]
-
Data Analysis:
-
Specific uptake is calculated by subtracting the counts in the presence of a saturating concentration of a standard inhibitor (non-specific uptake) from the total uptake (vehicle control).
-
Calculate the percentage inhibition of specific uptake for each concentration of the test compound.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression.
-
SAR at Serotonin Transporters (SERT) and Receptors
The 4-arylpiperidine scaffold is also found in ligands targeting the serotonin system, including the serotonin transporter (SERT) and various 5-HT receptor subtypes, such as 5-HT₂C.[12][13]
Quantitative SAR Data for SERT/NET Ligands
A series of 4-[(aryl)(aryloxy)methyl]piperidine derivatives has shown high affinity for SERT, with some enantiomers displaying a desirable dual-binding profile for both SERT and the norepinephrine transporter (NET).[12]
| Compound | SERT Kᵢ (nM) | NET Kᵢ (nM) | NET/SERT Ratio |
| (-)-15b | < 25 | < 25 | < 10 |
| (-)-15j | 1.9 | 13.5 | 7.1 |
| (-)-15t | < 25 | < 25 | < 10 |
| (+)-15u | < 25 | < 25 | < 10 |
| Fluoxetine | 4.3 | 240 | 55.8 |
Data sourced from Orjales et al. (2003).[12]
SAR Insights:
-
High SERT Affinity : Many racemic mixtures of 4-[(aryl)(aryloxy)methyl]piperidine derivatives demonstrated significantly higher affinity for SERT than the reference compound fluoxetine.[12]
-
Dual-Binding Profile : Several resolved enantiomers, such as (-)-15j , displayed a potent dual-binding profile with high affinity for both SERT and NET.[12] This profile is sought after for the development of new classes of antidepressant drugs.
SAR at 5-HT₂C Receptors
A series of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines were synthesized and evaluated for agonist activity at the 5-HT₂C receptor.[13] The structure-activity relationships were developed through comprehensive receptor binding assays and functional studies, indicating that this scaffold is a viable template for designing 5-HT₂C agonists.[13]
Signaling Pathway for 5-HT₂C Receptor Activation
The 5-HT₂C receptor is a GPCR that couples to Gαₒ/₁₁ proteins. Agonist binding initiates a signaling cascade that activates Phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC).
Experimental Protocol: SERT Radioligand Binding Assay
The protocol for a SERT binding assay is analogous to the opioid receptor assay, differing primarily in the specific reagents used.
Materials:
-
Receptor Source: Membranes from cells expressing human SERT.
-
Radioligand: [³H]Citalopram or [³H]Paroxetine.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled SERT inhibitor (e.g., 10 µM fluoxetine).
-
Buffer and Equipment: As described in the opioid receptor binding assay protocol.
Procedure: The procedure follows the same steps of plate setup, incubation, filtration, and quantification as outlined in Section 2.3. Data analysis is also performed identically to calculate IC₅₀ and Kᵢ values for the test compounds at the serotonin transporter.
General Synthesis Strategies
The synthesis of 4-arylpiperidine derivatives often begins from commercially available N-substituted 4-piperidone derivatives.[14] Common synthetic strategies include:
-
Reductive Amination: To introduce substituents at the 4-position, N-substituted 4-piperidones can undergo reductive amination with appropriate amines using reagents like sodium triacetoxyborohydride.[14]
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Hiyama reactions, are employed to form the crucial carbon-carbon bond between the piperidine ring (or a precursor) and the aryl group.[15] For instance, an alkenylsilane derived from 1-benzyl-4-piperidone can be coupled with various aryl iodides or bromides.[15]
Conclusion
The 4-arylpiperidine scaffold represents a remarkably versatile and privileged structure in modern medicinal chemistry. The extensive structure-activity relationship studies have demonstrated that subtle modifications to the N1-substituent, the C4-aryl ring, and the piperidine core can precisely tune the affinity and selectivity of these compounds for a wide range of critical CNS targets, including opioid receptors, dopamine transporters, and serotonin transporters. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide serve as a foundational resource for researchers aiming to design the next generation of 4-arylpiperidine-based therapeutics with improved efficacy and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. SAR and biological evaluation of novel trans-3,4-dimethyl-4-arylpiperidine derivatives as opioid antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and characterization of a novel, 4-[2-(diphenylmethoxy)ethyl]-1-benzyl piperidine-based, dopamine transporter photoaffinity label - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Syntheses and binding studies of new [(aryl)(aryloxy)methyl]piperidine derivatives and related compounds as potential antidepressant drugs with high affinity for serotonin (5-HT) and norepinephrine (NE) transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
4-(4-Methylphenyl)piperidine: A Technical Whitepaper on Potential Therapeutic Targets
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a comprehensive overview of the potential therapeutic targets of 4-(4-Methylphenyl)piperidine based on the pharmacological profiles of structurally related compounds. As of the latest literature review, specific quantitative binding and functional data for this compound at various receptors and transporters are not extensively available in the public domain. The information presented herein is intended to guide research and development efforts by highlighting the most probable biological targets and providing detailed methodologies for their investigation.
Introduction
The 4-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs with a wide range of central nervous system (CNS) activities. The strategic placement of substituents on the phenyl and piperidine rings allows for the fine-tuning of pharmacological activity, leading to compounds with affinity for various receptors and transporters. This compound, a member of this class, holds therapeutic promise due to its structural similarity to compounds with known activity at key neurological targets. This technical guide summarizes the potential therapeutic targets of this compound, provides detailed experimental protocols for target validation, and visualizes the associated signaling pathways.
Potential Therapeutic Targets
Based on the structure-activity relationships of analogous 4-phenylpiperidine derivatives, the primary potential therapeutic targets for this compound are the monoamine transporters, with possible secondary interactions at opioid and sigma receptors.
Monoamine Transporters
The primary mechanism of action for many CNS-active drugs is the modulation of monoamine neurotransmitter levels—dopamine, serotonin, and norepinephrine—through interaction with their respective transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). Derivatives of 4-phenylpiperidine are well-documented inhibitors of these transporters.
Opioid Receptors
The 4-phenylpiperidine core is a key pharmacophore for a major class of synthetic opioids. While the affinity for opioid receptors is highly dependent on the N-substituent of the piperidine ring, the core structure contributes to receptor binding. Therefore, the mu (µ), delta (δ), and kappa (κ) opioid receptors are considered potential, likely weaker, targets.
Sigma Receptors
Sigma receptors (σ1 and σ2) are unique intracellular proteins involved in the modulation of various signaling pathways and are targets for a diverse range of compounds, including some 4-phenylpiperidine derivatives. These receptors are implicated in a variety of neurological and psychiatric disorders, making them relevant potential targets.
Quantitative Data for Structurally Related Compounds
The following tables summarize quantitative binding affinity (Kᵢ) and functional inhibition (IC₅₀) data for compounds structurally related to this compound. This data serves as a strong rationale for investigating the interaction of this compound with these targets.
Table 1: Binding Affinities (Kᵢ, nM) of 4-Phenylpiperidine Analogs at Monoamine Transporters
| Compound | DAT | SERT | NET | Reference |
|---|---|---|---|---|
| 4-Hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone | 492 | - | - | [1] |
| 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine | 0.7 | 226 | - | [2] |
| 3β-(4-methylphenyl)-2β-[5-(3-nitrophenyl)thiazol-2-yl]tropane | - | - | - | |
Note: '-' indicates data not reported in the cited source.
Table 2: Functional Inhibition (IC₅₀, nM) of Monoamine Uptake by 4-Phenylpiperidine Analogs
| Compound | Dopamine Uptake | Serotonin Uptake | Norepinephrine Uptake | Reference |
|---|---|---|---|---|
| 4-Hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone | 360 | - | - | [1] |
| Analogs of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one | Potent Inhibition | Generally Inactive | Potent Inhibition | |
Note: '-' indicates data not reported in the cited source. "Potent Inhibition" and "Generally Inactive" are qualitative descriptions from the source.
Experimental Protocols
Radioligand Binding Assay for Monoamine Transporters
This protocol is designed to determine the binding affinity (Kᵢ) of this compound for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.
Workflow for Radioligand Binding Assay
Caption: Workflow for Monoamine Transporter Radioligand Binding Assay.
Materials:
-
HEK293 cells stably expressing human DAT, SERT, or NET
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]citalopram (for SERT), [³H]nisoxetine (for NET)
-
Test compound: this compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Non-specific binding inhibitors: Benztropine (for DAT), imipramine (for SERT), desipramine (for NET)
-
Glass fiber filters
-
Scintillation cocktail
-
Multi-well plates
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize transporter-expressing cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine protein concentration using a standard assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, add binding buffer, the cell membrane preparation, a range of concentrations of this compound, and a fixed concentration of the appropriate radioligand. For determining non-specific binding, add a high concentration of the respective non-specific binding inhibitor instead of the test compound.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Synaptosome Uptake Assay for Monoamine Transporters
This protocol measures the functional inhibition of dopamine, serotonin, and norepinephrine uptake by this compound in rat brain synaptosomes.
Workflow for Synaptosome Uptake Assay
Caption: Workflow for Monoamine Transporter Synaptosome Uptake Assay.
Materials:
-
Rat brain tissue (striatum for DAT, hippocampus/cortex for SERT and NET)
-
Radiolabeled neurotransmitters: [³H]dopamine, [³H]serotonin, [³H]norepinephrine
-
Test compound: this compound
-
Krebs-Ringer-HEPES buffer
-
Uptake inhibitors for defining non-specific uptake (e.g., nomifensine for DAT, fluoxetine for SERT, desipramine for NET)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Synaptosome Preparation: Dissect the relevant brain regions and homogenize in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the synaptosomes. Resuspend the synaptosomal pellet in buffer.
-
Assay: Pre-incubate aliquots of the synaptosome preparation with various concentrations of this compound or buffer at 37°C.
-
Uptake Initiation: Initiate the uptake reaction by adding the respective radiolabeled neurotransmitter.
-
Uptake Termination: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Quantification and Analysis: Measure the radioactivity retained on the filters using a scintillation counter. Determine the IC₅₀ value for the inhibition of neurotransmitter uptake as described in the binding assay protocol.
Signaling Pathways
Dopamine Transporter (DAT) Signaling
Inhibition of DAT by this compound would lead to an increase in synaptic dopamine levels, thereby enhancing dopaminergic signaling through D1 and D2 receptors.
Caption: Dopamine Transporter Signaling Pathway and its Inhibition.
Mu-Opioid Receptor (MOR) Signaling
Activation of the µ-opioid receptor, a Gi/o-coupled GPCR, leads to the inhibition of adenylyl cyclase and modulation of ion channel activity, resulting in an overall inhibitory effect on neuronal excitability.
Caption: Mu-Opioid Receptor Signaling Pathway.
Sigma-1 Receptor (σ1R) Signaling
The sigma-1 receptor is an intracellular chaperone protein that modulates a variety of signaling pathways, including calcium signaling, ion channel function, and cellular stress responses.
Caption: Sigma-1 Receptor Signaling Pathways.
Conclusion
While direct experimental evidence for the therapeutic targets of this compound is currently limited, the extensive literature on structurally related 4-phenylpiperidine derivatives provides a strong foundation for focused investigation. The monoamine transporters, particularly the dopamine transporter, represent the most probable high-affinity targets. Opioid and sigma receptors are also plausible, albeit likely lower-affinity, targets that warrant investigation. The experimental protocols and signaling pathway diagrams provided in this technical guide offer a robust framework for researchers and drug development professionals to elucidate the pharmacological profile of this compound and explore its therapeutic potential. Further in-depth studies, beginning with the binding and functional assays outlined herein, are essential to definitively characterize the molecular targets and mechanism of action of this compound. compound.
References
The Potential Neuropharmacology of 4-(4-Methylphenyl)piperidine: An In-depth Technical Guide
Disclaimer: Direct experimental data on the neuropharmacology of 4-(4-Methylphenyl)piperidine is not currently available in the public domain. This guide, therefore, explores its potential pharmacological profile by examining the structure-activity relationships of closely related 4-arylpiperidine analogs. The information presented herein is intended for researchers, scientists, and drug development professionals as a theoretical framework for future investigation.
Introduction
The 4-arylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous psychoactive compounds with diverse pharmacological activities. Depending on the nature and position of substituents on the phenyl ring and the piperidine nitrogen, these molecules can exhibit high affinity and selectivity for a range of central nervous system (CNS) targets, including dopamine, opioid, serotonin, NMDA, and sigma receptors.
This technical guide focuses on the potential neuropharmacology of this compound, a simple derivative within this class. By analyzing the pharmacological data of structurally similar compounds, we can infer the likely receptor interactions and potential therapeutic applications of this molecule. The addition of a methyl group at the para position of the phenyl ring is expected to modulate the electronic and steric properties of the molecule, thereby influencing its binding affinity and functional activity at various receptors.
Potential Receptor Targets and Signaling Pathways
Based on the pharmacology of related 4-arylpiperidines, the primary potential targets for this compound include:
-
Dopamine Receptors (particularly D2)
-
Opioid Receptors (particularly mu)
-
NMDA Receptors
-
Sigma Receptors (particularly σ1)
The following sections will delve into the evidence for each of these potential targets, supported by data from analogous compounds.
Dopaminergic System
Several 4-phenylpiperidine derivatives are known to interact with dopamine receptors. For instance, the 4-phenylpiperidine scaffold is a key component of pridopidine, a dopamine D2 receptor ligand. While pridopidine has a more complex substitution on the piperidine nitrogen, the core interaction with the D2 receptor is informative.
Table 1: Dopamine D2 Receptor Binding Affinities of Selected 4-Phenylpiperidine Analogs
| Compound | Structure | Receptor Affinity (Ki, nM) | Reference |
| Pridopidine | 4-[3-(Methylsulfonyl)phenyl]-1-propylpiperidine | Low Affinity (competitive binding) | [1] |
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-(4-Methylphenyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 4-(4-methylphenyl)piperidine, a valuable building block in medicinal chemistry and drug development. The 4-arylpiperidine scaffold is a privileged structure found in numerous biologically active compounds. Two primary synthetic routes are presented: a Grignard reaction with a protected 4-piperidone followed by reduction, and a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. A third alternative route involving the reduction of a substituted pyridine is also outlined. This guide includes step-by-step experimental procedures, tabulated quantitative data for easy comparison, and visualizations of the synthetic pathways and experimental workflows to ensure clarity and reproducibility in a research setting.
Introduction
The 4-arylpiperidine moiety is a key structural feature in a wide array of pharmaceutical agents, exhibiting a broad range of biological activities. Its rigid framework allows for precise orientation of substituents, making it an important scaffold in the design of ligands for various receptors and enzymes. This compound, specifically, serves as a crucial intermediate for the synthesis of more complex molecules in drug discovery programs. The protocols detailed herein provide reliable and adaptable methods for the preparation of this important synthetic intermediate.
Synthetic Pathways Overview
Two principal synthetic strategies for obtaining this compound are detailed below. The choice of method may depend on the availability of starting materials, scalability, and the desired substitution pattern on the piperidine nitrogen.
Figure 1: Overview of the primary synthetic pathways to this compound.
Method 1: Synthesis via Grignard Reaction
This two-step method involves the initial addition of a p-tolyl Grignard reagent to an N-protected 4-piperidone, yielding a tertiary alcohol. Subsequent deoxygenation and deprotection afford the final product.
Step 1: Synthesis of 1-Boc-4-(4-methylphenyl)piperidin-4-ol
Protocol:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an argon atmosphere, add N-Boc-4-piperidone (1.0 eq).
-
Dissolve the piperidone in anhydrous tetrahydrofuran (THF, approx. 5 M solution).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of p-tolylmagnesium bromide (1.2 eq, 1.0 M in THF) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure tertiary alcohol.
Step 2: Reduction and Deprotection to this compound
Protocol:
-
Combine the 1-Boc-4-(4-methylphenyl)piperidin-4-ol (1.0 eq) and palladium on carbon (10% Pd/C, 5-10 mol%) in a suitable hydrogenation vessel.
-
Dissolve the starting material in methanol or ethanol containing hydrochloric acid (2-3 eq).
-
Pressurize the vessel with hydrogen gas (H₂, 50-60 psi) and stir the reaction mixture at 50 °C overnight.[1]
-
After the reaction is complete (monitored by TLC or LC-MS), carefully vent the hydrogen gas and purge the system with argon.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude hydrochloride salt of the product.
-
To obtain the free base, dissolve the crude salt in water and basify to pH >10 with a 2M NaOH solution.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield this compound.
Quantitative Data for Method 1
| Step | Reagent | Molar Eq. | Typical Yield | Purity (by NMR) |
| 1 | N-Boc-4-piperidone | 1.0 | 85-95% | >95% |
| p-Tolylmagnesium bromide | 1.2 | |||
| 2 | 1-Boc-4-(4-methylphenyl)piperidin-4-ol | 1.0 | 70-85% | >98% |
| 10% Pd/C | 0.05-0.10 |
Method 2: Synthesis via Suzuki-Miyaura Cross-Coupling
This approach involves a palladium-catalyzed cross-coupling of a 4-substituted piperidine derivative with 4-methylphenylboronic acid, followed by deprotection of the nitrogen.
Step 1: Synthesis of N-Boc-4-(4-methylphenyl)piperidine
Protocol:
-
To a reaction vessel, add N-Boc-4-iodopiperidine (or the corresponding bromide or triflate, 1.0 eq), 4-methylphenylboronic acid (1.5 eq), and a suitable base such as potassium carbonate (K₂CO₃, 3.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).[2][3]
-
Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3-5 mol%).
-
Add a solvent system such as a mixture of dimethoxyethane (DME) and water (e.g., 4:1 ratio).[3]
-
Purge the reaction mixture with argon for 15-20 minutes.
-
Heat the mixture to 80-90 °C and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Step 2: Deprotection to this compound
Protocol:
-
Dissolve the N-Boc-4-(4-methylphenyl)piperidine (1.0 eq) in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours until deprotection is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in water and basify to pH >10 with 2M NaOH solution.
-
Extract the product into dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the final product.
Quantitative Data for Method 2
| Step | Reagent | Molar Eq. | Typical Yield | Purity (by NMR) |
| 1 | N-Boc-4-iodopiperidine | 1.0 | 75-90% | >97% |
| 4-Methylphenylboronic acid | 1.5 | |||
| Pd(dppf)Cl₂ | 0.03-0.05 | |||
| 2 | N-Boc-4-(4-methylphenyl)piperidine | 1.0 | 90-98% | >98% |
| Trifluoroacetic acid | 5-10 |
Experimental Workflow Visualization
The following diagram illustrates the typical laboratory workflow for the Suzuki-Miyaura coupling and subsequent deprotection (Method 2).
Figure 2: Detailed experimental workflow for the synthesis of this compound via Suzuki coupling.
Alternative Route: Reduction of 4-(4-methylphenyl)pyridine
An alternative strategy involves the synthesis of 4-(4-methylphenyl)pyridine, followed by the reduction of the pyridine ring.
-
Synthesis of 4-(4-methylphenyl)pyridine: This intermediate can be prepared via a Suzuki-Miyaura coupling between 4-chloropyridine (or 4-bromopyridine) and 4-methylphenylboronic acid using a palladium catalyst and a base in a suitable solvent like DMAc.[2]
-
Reduction to this compound: The substituted pyridine can be reduced to the corresponding piperidine via catalytic hydrogenation. A common method is using hydrogen gas with a palladium on carbon (Pd/C) or platinum oxide (PtO₂) catalyst in an acidic medium (e.g., ethanol with HCl or acetic acid).[1] This reduction typically requires elevated pressure and temperature to achieve full saturation of the aromatic ring.
This method is robust but involves two distinct major transformations. It may be particularly useful if the substituted pyridine is readily available or if a library of related compounds is being synthesized from a common pyridine intermediate.
References
Application Notes and Protocols for the Analytical Characterization of 4-(4-Methylphenyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Methylphenyl)piperidine is a synthetic compound with a piperidine core, a functional group prevalent in many pharmaceuticals and bioactive molecules. As a key intermediate or final product in drug discovery and development, its precise characterization is critical to ensure identity, purity, and stability. These application notes provide detailed protocols for the analytical characterization of this compound using a suite of modern analytical techniques, including chromatography, spectroscopy, and thermal analysis. The methodologies outlined herein are designed to be readily implemented in a laboratory setting for quality control, research, and development purposes.
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for quantifying it in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds. A reverse-phase method is typically suitable for the analysis of this compound.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of diluent (e.g., 50:50 acetonitrile:water) to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable choice.
-
Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase consists of a mixture of acetonitrile and water, often with a modifier like formic acid or phosphoric acid to improve peak shape. For Mass Spectrometry (MS) compatible methods, formic acid is preferred[1].
-
Isocratic Example: Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength of approximately 220 nm, where the phenyl group exhibits strong absorbance.
-
Injection Volume: 10 µL.
-
-
Data Analysis: The retention time of the main peak is used for identification, and the peak area is used for quantification against a standard curve. Purity is assessed by the relative percentage of the main peak area compared to the total area of all peaks.
Quantitative Data Summary: HPLC
| Parameter | Expected Value |
| Retention Time | Dependent on specific column and mobile phase conditions. |
| Purity (by area %) | > 98% (typical for a pure standard) |
| Limit of Detection (LOD) | Dependent on detector sensitivity; typically in the ng/mL range. |
| Limit of Quantification (LOQ) | Dependent on detector sensitivity; typically in the ng/mL to µg/mL range. |
Experimental Workflow: HPLC Analysis
References
Application Notes and Protocols for Receptor Binding Assays Using 4-(4-Methylphenyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing 4-(4-Methylphenyl)piperidine in receptor binding assays. Due to the absence of specific published binding data for this compound, the following protocols are based on the common targets of the broader 4-phenylpiperidine class of molecules, namely the Sigma-1 (σ1) receptor and the Dopamine D2 receptor. The provided quantitative data is hypothetical but representative for a compound of this structural class and is intended to serve as a template for experimental design and data presentation.
Introduction
This compound is a synthetic compound featuring a piperidine ring attached to a toluene group. This structural motif is present in a variety of pharmacologically active molecules, suggesting its potential for interaction with several neurotransmitter receptors and transporters. Based on structure-activity relationship (SAR) studies of analogous compounds, the σ1 receptor and the Dopamine D2 receptor are plausible targets for this compound.[1][2][3] Radioligand binding assays are a fundamental tool to determine the affinity and selectivity of a compound for its molecular targets.
Data Presentation
The following tables summarize hypothetical binding affinities of this compound for the human σ1 and Dopamine D2 receptors. These values are presented to illustrate how experimental data for this compound could be structured and interpreted.
Table 1: Hypothetical Sigma-1 (σ1) Receptor Binding Affinity of this compound
| Compound | Radioligand | Kᵢ (nM) | Assay Conditions |
| This compound | [³H]-(+)-Pentazocine | 15.8 | 50 mM Tris-HCl, pH 7.4; 25°C; 120 min |
| Haloperidol (Reference) | [³H]-(+)-Pentazocine | 2.1 | 50 mM Tris-HCl, pH 7.4; 25°C; 120 min |
Table 2: Hypothetical Dopamine D2 Receptor Binding Affinity of this compound
| Compound | Radioligand | Kᵢ (nM) | Assay Conditions |
| This compound | [³H]-Spiperone | 89.3 | 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4; 37°C; 60 min |
| Haloperidol (Reference) | [³H]-Spiperone | 1.5 | 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4; 37°C; 60 min |
Experimental Protocols
Sigma-1 (σ1) Receptor Competitive Binding Assay
This protocol describes a method to determine the binding affinity of this compound for the human σ1 receptor using [³H]-(+)-Pentazocine as the radioligand.
Materials:
-
Receptor Source: Commercially available membranes from HEK-293 cells stably expressing the human σ1 receptor.
-
Radioligand: [³H]-(+)-Pentazocine (specific activity: 30-60 Ci/mmol).
-
Test Compound: this compound.
-
Reference Compound: Haloperidol.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Cell harvester and scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membrane aliquots on ice. Dilute the membranes in assay buffer to a final concentration of 50-100 µg protein per well.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 25 µL of assay buffer, 25 µL of [³H]-(+)-Pentazocine (final concentration ~2 nM), and 50 µL of diluted membranes.
-
Non-specific Binding (NSB): 25 µL of Haloperidol (final concentration 10 µM), 25 µL of [³H]-(+)-Pentazocine, and 50 µL of diluted membranes.
-
Test Compound: 25 µL of this compound at various concentrations (e.g., 0.1 nM to 10 µM), 25 µL of [³H]-(+)-Pentazocine, and 50 µL of diluted membranes.
-
-
Incubation: Incubate the plate at 25°C for 120 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the NSB from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Dopamine D2 Receptor Competitive Binding Assay
This protocol outlines a method to determine the binding affinity of this compound for the human Dopamine D2 receptor using [³H]-Spiperone.
Materials:
-
Receptor Source: Commercially available membranes from CHO-K1 cells stably expressing the human Dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone (specific activity: 60-120 Ci/mmol).
-
Test Compound: this compound.
-
Reference Compound: Haloperidol.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% PEI.
-
Cell harvester and scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membrane aliquots on ice. Dilute the membranes in assay buffer to a final concentration of 20-40 µg protein per well.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]-Spiperone (final concentration ~0.2 nM), and 100 µL of diluted membranes.
-
Non-specific Binding (NSB): 50 µL of Haloperidol (final concentration 10 µM), 50 µL of [³H]-Spiperone, and 100 µL of diluted membranes.
-
Test Compound: 50 µL of this compound at various concentrations (e.g., 1 nM to 100 µM), 50 µL of [³H]-Spiperone, and 100 µL of diluted membranes.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Follow the same data analysis steps as described in the σ1 receptor binding assay protocol.
Visualizations
Signaling Pathways
Caption: Sigma-1 Receptor Signaling Pathway.
Caption: Dopamine D2 Receptor Signaling Pathway.
Experimental Workflow
Caption: Receptor Binding Assay Workflow.
References
- 1. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for In Vivo Studies with 4-(4-Methylphenyl)piperidine in Mice: A General Framework for Novel Piperidine Derivatives
Disclaimer: There is currently a lack of publicly available scientific literature detailing the in vivo effects, mechanism of action, or established experimental protocols for 4-(4-Methylphenyl)piperidine. Therefore, the following application notes and protocols are provided as a general framework for the preclinical evaluation of a novel piperidine derivative in mice. All experimental parameters, including but not limited to dosage, vehicle selection, and specific assays, must be determined by the investigator through rigorous preliminary studies.
Introduction
Piperidine and its derivatives are a class of heterocyclic compounds with a wide range of pharmacological activities, making them valuable scaffolds in drug discovery.[1][2] Depending on their substitution patterns, piperidine-containing molecules have been investigated as analgesics, antipsychotics, antiviral agents, and for their effects on various central nervous system (CNS) targets.[1][3][4] This document outlines a general protocol for the initial in vivo characterization of this compound in mice, designed for researchers in pharmacology and drug development.
Preliminary In Vitro and Ex Vivo Assessments
Prior to in vivo administration, a series of in vitro and ex vivo studies are essential to inform the design of animal experiments.
Table 1: Recommended Preliminary Assessments
| Assessment | Purpose | Methodology | Acceptance Criteria (Example) |
| Solubility | To determine a suitable vehicle for in vivo administration. | Test solubility in common vehicles (e.g., water, saline, DMSO, PEG400, Tween 80). | Soluble at the desired concentration with minimal precipitation. |
| Chemical Stability | To ensure the compound remains stable in the chosen vehicle. | HPLC analysis of the formulation over time at different storage conditions. | >95% of the compound remains intact after 24 hours at room temperature. |
| In Vitro Target Binding | To identify potential biological targets and guide in vivo study design. | Radioligand binding assays against a panel of receptors (e.g., opioid, dopamine, serotonin, NMDA). | Significant binding affinity (e.g., Ki < 1 µM) to one or more targets. |
| In Vitro Functional Activity | To determine the effect of the compound on target activity (agonist, antagonist, etc.). | Cell-based functional assays (e.g., cAMP measurement, calcium flux, reporter gene assays). | Dose-dependent functional response consistent with binding affinity. |
| In Vitro Metabolism | To predict the metabolic fate of the compound. | Incubation with liver microsomes or hepatocytes followed by LC-MS/MS analysis. | Identification of major metabolites and estimation of metabolic stability. |
| Preliminary Cytotoxicity | To assess the potential for cellular toxicity. | MTT or similar viability assays in relevant cell lines. | IC50 > 10 µM. |
In Vivo Experimental Protocols
Animal Models
-
Species: Mouse (Mus musculus)
-
Strain: Commonly used strains include C57BL/6 or BALB/c. The choice of strain may depend on the specific hypothesis being tested.
-
Age and Weight: 8-12 weeks old, 20-30 grams.
-
Sex: Studies should ideally be conducted in both males and females.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Drug Formulation and Administration
Based on the preliminary solubility and stability data, a suitable vehicle should be chosen. A common starting point for many small molecules is a formulation of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.
Table 2: Common Routes of Administration in Mice
| Route of Administration | Abbreviation | Typical Volume | Needle Size (Gauge) | Advantages | Disadvantages |
| Intraperitoneal | IP | 10 mL/kg | 25-27 | Ease of administration, rapid absorption. | Potential for injection into organs. |
| Subcutaneous | SC | 10 mL/kg | 25-27 | Slower, more sustained absorption. | Potential for local irritation. |
| Oral Gavage | PO | 10 mL/kg | 20-22 (ball-tipped) | Clinically relevant route. | Risk of aspiration, first-pass metabolism. |
| Intravenous | IV | 5 mL/kg | 27-30 | 100% bioavailability, rapid onset. | Technically challenging, potential for embolism. |
Dose Selection and Escalation
An initial dose-ranging study is critical to determine a safe and effective dose range. This is often done using a dose escalation design. For example, groups of mice (n=3-5 per group) can be administered single doses of 1, 10, and 100 mg/kg, followed by observation for signs of toxicity.
General Health and Toxicity Assessment
A preliminary toxicity screen is essential.
-
Procedure: Administer the compound at three different dose levels (low, medium, high) and a vehicle control to groups of mice (n=5 per group).
-
Observations: Monitor the animals for changes in body weight, food and water intake, general appearance (e.g., ruffled fur, posture), and behavior for at least 7 days.
-
Endpoint: At the end of the observation period, animals may be euthanized for gross necropsy and collection of major organs for histological analysis.
Pharmacokinetic (PK) Study
A basic PK study is necessary to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
Procedure: Administer a single dose of this compound to a cohort of mice. Collect blood samples at various time points (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours) via tail vein or retro-orbital bleeding.
-
Analysis: Analyze plasma concentrations of the parent compound and any major metabolites using a validated LC-MS/MS method.
-
Data Presentation:
Table 3: Example Pharmacokinetic Parameters
| Parameter | Description | Example Value |
| Tmax | Time to reach maximum plasma concentration | 0.5 hours |
| Cmax | Maximum plasma concentration | 1200 ng/mL |
| AUC | Area under the plasma concentration-time curve | 4800 ng*h/mL |
| t1/2 | Elimination half-life | 3.5 hours |
Pharmacodynamic (PD) / Efficacy Studies
The choice of efficacy models will depend on the hypothesized mechanism of action based on in vitro data or structural similarity to other known compounds. Given that many 4-phenylpiperidine derivatives exhibit CNS activity, the following are examples of relevant assays.
-
Rationale: To determine if the compound has stimulant, sedative, or no effect on spontaneous movement.
-
Procedure: Individually house mice in automated activity chambers. After a habituation period, administer the compound or vehicle and record locomotor activity (e.g., distance traveled, rearing frequency) for a set period (e.g., 2 hours).
-
Rationale: Many piperidine derivatives have analgesic properties.[3]
-
Procedure: Place mice on a heated surface (e.g., 55°C) and measure the latency to a pain response (e.g., licking a hind paw, jumping). A baseline latency is recorded before drug administration, and testing is repeated at set intervals after dosing.
Visualization of Workflows and Pathways
Experimental Workflow
Caption: General experimental workflow for the in vivo evaluation of a novel compound.
Hypothetical Signaling Pathway (Example: Dopamine D2 Receptor Antagonism)
Based on the activity of structurally related 4-phenylpiperidines, a potential mechanism of action could involve antagonism of the dopamine D2 receptor.[4]
Caption: Hypothetical signaling pathway for D2 receptor antagonism.
Data Presentation and Interpretation
All quantitative data from in vivo studies should be presented clearly, typically as mean ± standard error of the mean (SEM). Statistical analysis (e.g., t-test, ANOVA) should be performed to determine the significance of any observed effects. The results should be interpreted in the context of the pharmacokinetic and preliminary in vitro data to build a comprehensive profile of the compound's activity.
By following a structured and hypothesis-driven approach, researchers can effectively characterize the in vivo properties of novel compounds like this compound and determine their potential for further development.
References
- 1. ijnrd.org [ijnrd.org]
- 2. BRITISH BIOMEDICAL BULLETIN | Semantic Scholar [semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 4-(4-Methylphenyl)piperidine in Neurodegenerative Disease Models: A Review of Available Information
Researchers, scientists, and drug development professionals are exploring a wide range of compounds for potential therapeutic applications in neurodegenerative diseases. Among these, piperidine derivatives have garnered interest due to their structural presence in various biologically active molecules. This document addresses the current landscape of research surrounding the specific compound 4-(4-Methylphenyl)piperidine and its potential application in neurodegenerative disease models.
Currently, there is a notable absence of publicly available preclinical studies, quantitative data, and detailed experimental protocols specifically for this compound in the context of neurodegenerative diseases. Extensive searches of scientific literature and patent databases did not yield specific information on the use of this compound in models of Alzheimer's disease, Parkinson's disease, or other related neurodegenerative conditions.
However, a patent has been filed for a closely related derivative, This compound-1-carboxamide , indicating its potential utility in treating neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and Lewy body dementia.[1] Unfortunately, the patent does not disclose any specific biological data or experimental protocols.
While direct information on this compound is unavailable, research on other piperidine derivatives provides a broader context for their potential roles in neurodegenerative disease research. These studies highlight various mechanisms of action and therapeutic targets.
General Approaches for Evaluating Piperidine Derivatives in Neurodegenerative Disease Models
Though specific data for this compound is lacking, the following sections outline general experimental protocols and conceptual frameworks that are commonly employed in the evaluation of novel piperidine-based compounds for neuroprotective properties. These are provided for informational purposes and are based on studies of other piperidine derivatives.
In Vitro Neuroprotection Assays
A fundamental step in assessing a compound's potential is to evaluate its ability to protect neurons from toxic insults in a controlled laboratory setting.
Table 1: Representative In Vitro Data for Various Piperidine Derivatives (for illustrative purposes)
| Compound Class | Target/Assay | IC50/EC50/Inhibition | Neurodegenerative Disease Model |
| N'- (4-benzylpiperidin-1-yl)alkylamine derivatives | Acetylcholinesterase (AChE) Inhibition | 2.13 nM - 6.83 nM | Alzheimer's Disease |
| Amyloid-beta (Aβ) Aggregation Inhibition | ~54% - 89% at 25µM | Alzheimer's Disease | |
| Phenyl piperidine derivatives | CCR2 Antagonism | Potent and selective | General Neuroinflammation |
| 4-piperidinecarboxylate derivatives | T-type Calcium Channel Inhibition | % inhibition at 10 µM = 61.85-71.99 | Neuropathic Pain/Neurodegeneration |
| N-Benzyl piperidine derivatives | Histone Deacetylase (HDAC) Inhibition | 0.17 µM - 0.45 µM | Alzheimer's Disease |
| Acetylcholinesterase (AChE) Inhibition | 3.22 µM - 6.89 µM | Alzheimer's Disease |
It is crucial to reiterate that the data in Table 1 is not for this compound but for other piperidine derivatives, illustrating the types of quantitative data generated in such studies.
Experimental Protocols
Below are generalized protocols that researchers might adapt to study a novel compound like this compound.
Protocol 1: In Vitro Neuroprotection Against Oxidative Stress
Objective: To determine if the test compound can protect neuronal cells from oxidative stress-induced cell death.
Materials:
-
SH-SY5Y neuroblastoma cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (this compound)
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP+ for Parkinson's model; Amyloid-beta oligomers for Alzheimer's model)
-
MTT assay kit for cell viability
-
Phosphate-buffered saline (PBS)
-
96-well plates
Procedure:
-
Cell Seeding: Plate SH-SY5Y cells in 96-well plates at a density of 1x10^4 cells/well and allow them to adhere for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.
-
Neurotoxin Exposure: Add the neurotoxin to the wells (with the test compound still present) and incubate for 24 hours.
-
Cell Viability Assessment:
-
Remove the medium and add fresh medium containing MTT solution (0.5 mg/mL).
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.
Protocol 2: In Vivo Assessment in a Mouse Model of Parkinson's Disease
Objective: To evaluate the in vivo efficacy of the test compound in a chemically-induced mouse model of Parkinson's disease.
Materials:
-
C57BL/6 mice
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
Test compound (this compound)
-
Vehicle for compound administration (e.g., saline, DMSO)
-
Apparatus for behavioral testing (e.g., rotarod, open field)
-
Materials for tissue processing and analysis (e.g., immunohistochemistry for tyrosine hydroxylase)
Procedure:
-
Animal Acclimatization: Acclimate mice to the housing conditions for at least one week.
-
Compound Administration: Administer the test compound or vehicle to the mice via a suitable route (e.g., intraperitoneal injection, oral gavage) for a specified period (e.g., daily for 7-14 days).
-
Induction of Parkinsonism: On specified days during the treatment period, administer MPTP to induce dopaminergic neurodegeneration.
-
Behavioral Testing: A few days after the final MPTP injection, conduct behavioral tests to assess motor function (e.g., rotarod test for balance and coordination) and locomotor activity (e.g., open field test).
-
Neurochemical and Histological Analysis:
-
Euthanize the animals and collect brain tissue.
-
Process the brains for immunohistochemical staining of tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify dopaminergic neuron loss.
-
Alternatively, use HPLC to measure dopamine and its metabolites in the striatum.
-
-
Data Analysis: Compare the behavioral performance and neurochemical/histological outcomes between the vehicle-treated and compound-treated groups.
Visualizations of Conceptual Workflows
The following diagrams illustrate the general logic and workflow for evaluating a novel compound in neurodegenerative disease research.
Figure 1: A generalized workflow for the preclinical evaluation of a novel neuroprotective compound.
Figure 2: A diagram illustrating some of the key signaling pathways and targets that have been investigated for different piperidine derivatives in the context of neurodegenerative diseases.
Conclusion
While this compound itself has not been the subject of published research in neurodegenerative disease models, the broader class of piperidine derivatives continues to be an area of active investigation. The patenting of a close derivative suggests that this particular chemical scaffold may have therapeutic potential. Future research is needed to elucidate the specific biological activities of this compound and its derivatives and to determine if they hold promise for the treatment of diseases like Alzheimer's and Parkinson's. Researchers interested in this compound would need to undertake foundational in vitro and in vivo studies, similar to the generalized protocols outlined above, to characterize its pharmacological profile.
References
Application Note: High-Throughput LC-MS/MS Method for the Quantification of 4-(4-Methylphenyl)piperidine in Human Plasma
Abstract
This application note describes a robust, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4-(4-Methylphenyl)piperidine in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation on a C18 reverse-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The method was validated according to the FDA guidelines for bioanalytical method validation and demonstrated excellent linearity, accuracy, precision, and sensitivity over the concentration range of 0.1 to 100 ng/mL.[1][2] This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of this compound.
Introduction
This compound is a synthetic compound with a piperidine core structure, a common motif in many pharmaceuticals.[3] Accurate and reliable quantification of this compound in biological matrices is essential for preclinical and clinical drug development to understand its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. LC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and speed.[4][5] This application note provides a detailed protocol for a validated LC-MS/MS method for the determination of this compound in human plasma, suitable for high-throughput analysis in a drug development setting.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (>99% purity)
-
This compound-d5 (internal standard, IS) (>99% purity)
-
LC-MS grade acetonitrile, methanol, and water[6]
-
Formic acid (≥98%)
-
Human plasma (K2-EDTA as anticoagulant)
Instrumentation
-
Liquid Chromatography: A UHPLC system (e.g., Waters ACQUITY UPLC I-Class)
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., SCIEX QTRAP 6500+) equipped with an electrospray ionization (ESI) source.
Sample Preparation
A protein precipitation method is employed for the extraction of this compound and the internal standard from human plasma.[7][8]
-
Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (100 ng/mL in 50% methanol).
-
Add 200 µL of acetonitrile containing 0.1% formic acid to precipitate the proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a 96-well plate.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Liquid Chromatography Conditions
-
Column: C18 reverse-phase column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient Program:
-
0.0-0.5 min: 5% B
-
0.5-2.0 min: 5% to 95% B
-
2.0-2.5 min: 95% B
-
2.5-2.6 min: 95% to 5% B
-
2.6-3.5 min: 5% B
-
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)[9]
-
Ion Source Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas: 35 psi
-
Nebulizer Gas (GS1): 50 psi
-
Heater Gas (GS2): 50 psi
-
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 190.2 | 107.1 | 25 |
| This compound-d5 | 195.2 | 112.1 | 25 |
Data Presentation
Method Validation Summary
The LC-MS/MS method was validated according to the FDA Bioanalytical Method Validation Guidance for Industry.[1][10][11] The following parameters were assessed:
-
Linearity: The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL with a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
Table 1: Intra-day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| LLOQ | 0.1 | 0.105 | 105.0 | 8.2 |
| Low QC | 0.3 | 0.291 | 97.0 | 6.5 |
| Mid QC | 10 | 10.3 | 103.0 | 4.1 |
| High QC | 80 | 78.9 | 98.6 | 3.5 |
Table 2: Inter-day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=18, 3 days) | Accuracy (%) | Precision (%CV) |
| LLOQ | 0.1 | 0.102 | 102.0 | 9.8 |
| Low QC | 0.3 | 0.298 | 99.3 | 7.1 |
| Mid QC | 10 | 10.1 | 101.0 | 5.3 |
| High QC | 80 | 80.7 | 100.9 | 4.2 |
-
Matrix Effect and Recovery: The matrix effect was assessed by comparing the peak area of the analyte in post-extraction spiked plasma samples to that in neat solution. The recovery was determined by comparing the peak area of the analyte in pre-extraction spiked plasma samples to that in post-extraction spiked samples.
Table 3: Matrix Effect and Recovery
| QC Level | Concentration (ng/mL) | Matrix Factor | Recovery (%) |
| Low QC | 0.3 | 0.98 | 92.5 |
| High QC | 80 | 1.03 | 95.1 |
-
Stability: The stability of this compound was evaluated under various conditions, including bench-top stability, freeze-thaw stability, and long-term storage stability. The analyte was found to be stable under all tested conditions.
Visualizations
Caption: Experimental workflow for the LC-MS/MS quantification of this compound.
Caption: Key components of the bioanalytical method.
Conclusion
A highly sensitive, selective, and high-throughput LC-MS/MS method for the quantification of this compound in human plasma has been successfully developed and validated. The simple "dilute and shoot" approach for sample preparation makes it amenable for the analysis of a large number of samples in a regulated bioanalytical laboratory.[12] The method meets the acceptance criteria for bioanalytical method validation as per the FDA guidelines and can be reliably used for pharmacokinetic and toxicokinetic studies.[1][11]
References
- 1. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 2. moh.gov.bw [moh.gov.bw]
- 3. benchchem.com [benchchem.com]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. biocompare.com [biocompare.com]
- 6. tecan.com [tecan.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. organomation.com [organomation.com]
- 9. benchchem.com [benchchem.com]
- 10. labs.iqvia.com [labs.iqvia.com]
- 11. hhs.gov [hhs.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Crystallization of 4-(4-Methylphenyl)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for the crystallization of 4-(4-Methylphenyl)piperidine hydrochloride, a key intermediate in pharmaceutical synthesis. The following sections outline various techniques, recommended solvents, and characterization methods to obtain a high-purity crystalline product.
Physicochemical Properties
A summary of the known physicochemical properties of this compound hydrochloride is presented in Table 1. This data is essential for the design of effective crystallization processes.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₈ClN | [1] |
| Molecular Weight | 211.73 g/mol | [1] |
| Appearance | White to off-white solid | General observation |
| Storage Conditions | 2-8°C, store in a dry place | [2] |
Recommended Crystallization Techniques
The selection of an appropriate crystallization technique is critical for achieving high purity and a desirable crystal form. Based on the properties of similar piperidine hydrochloride derivatives, the following methods are recommended:
-
Single-Solvent Recrystallization: This is the most common and straightforward method, relying on the differential solubility of the compound in a single solvent at different temperatures.
-
Anti-Solvent Crystallization: This technique is employed when a suitable single solvent cannot be identified. It involves dissolving the compound in a "good" solvent and then adding a "poor" solvent (anti-solvent) to induce precipitation.
-
Slow Evaporation: A simple method where the compound is dissolved in a solvent and the solvent is allowed to evaporate slowly, leading to the formation of crystals. This is particularly useful for growing large, high-quality single crystals for X-ray diffraction analysis.
Experimental Protocols
The following are detailed protocols for the recommended crystallization techniques. Safety precautions, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves, should be followed at all times.
Protocol 1: Single-Solvent Recrystallization
This method is ideal when a solvent is found that dissolves the compound well at elevated temperatures but poorly at lower temperatures.
Materials:
-
Crude this compound hydrochloride
-
Selected recrystallization solvent (e.g., isopropanol, ethanol, or a mixture like ethanol/ether)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate with stirring)
-
Condenser (optional, to prevent solvent loss)
-
Büchner funnel and flask
-
Filter paper
-
Vacuum source
Procedure:
-
Solvent Selection: Experimentally determine a suitable solvent by testing the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.
-
Dissolution: Place the crude this compound hydrochloride in an Erlenmeyer flask. Add a minimal amount of the selected solvent.
-
Heating: Gently heat the mixture with stirring until the solid completely dissolves. If necessary, add small portions of the solvent to achieve complete dissolution, avoiding a large excess.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the growth of larger crystals, the flask can be insulated to slow the cooling rate.
-
Maximizing Yield: Once the solution has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystalline product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities from the mother liquor.
-
Drying: Dry the crystals under vacuum to remove any remaining solvent.
Protocol 2: Anti-Solvent Crystallization
This protocol is useful when the compound is highly soluble in a solvent at room temperature, making single-solvent recrystallization impractical.
Materials:
-
Crude this compound hydrochloride
-
"Good" solvent (e.g., ethanol, methanol)
-
"Poor" solvent (anti-solvent) (e.g., diethyl ether, hexane)
-
Erlenmeyer flask or beaker
-
Stirring apparatus
-
Büchner funnel and flask
-
Filter paper
-
Vacuum source
Procedure:
-
Solvent System Selection: Identify a "good" solvent in which the compound is readily soluble and a "poor" solvent in which the compound is insoluble but is miscible with the "good" solvent. A common system for hydrochloride salts is an alcohol as the good solvent and an ether or a hydrocarbon as the anti-solvent.
-
Dissolution: Dissolve the crude this compound hydrochloride in a minimum amount of the "good" solvent at room temperature.
-
Inducing Crystallization: While stirring the solution, slowly add the "poor" solvent dropwise until the solution becomes slightly turbid (cloudy), indicating the onset of precipitation.
-
Crystal Growth: If turbidity persists, gently warm the solution until it becomes clear again. Then, allow the solution to cool slowly to room temperature, undisturbed, to promote the formation of well-defined crystals.
-
Maximizing Yield: Cool the mixture in an ice bath to ensure maximum precipitation.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the anti-solvent or a mixture of the good and poor solvents.
-
Drying: Dry the purified crystals under vacuum.
Solvent Selection Guide
The choice of solvent is paramount for successful crystallization. Table 2 provides a general guide for selecting solvents for the crystallization of piperidine hydrochloride derivatives.
| Solvent Class | Examples | Suitability for Single-Solvent Recrystallization | Suitability as "Good" Solvent (Anti-Solvent Method) | Suitability as "Poor" Solvent (Anti-Solvent Method) |
| Alcohols | Ethanol, Isopropanol, Methanol | Often suitable | Excellent | Poor |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Less common | Moderate | Excellent |
| Esters | Ethyl acetate | Can be effective | Moderate | Good |
| Ketones | Acetone | Can be effective | Good | Moderate |
| Hydrocarbons | Hexane, Heptane | Unlikely | Poor | Excellent |
| Chlorinated | Dichloromethane | Unlikely | Moderate | Good |
| Water | Potentially suitable, but may form hydrates | Good | Poor |
Note: This table provides general guidance. Experimental screening is necessary to identify the optimal solvent or solvent system for this compound hydrochloride.
Characterization of the Crystalline Product
After crystallization, it is crucial to characterize the final product to confirm its identity, purity, and crystalline form. Recommended analytical techniques include:
-
Melting Point Analysis: A sharp melting point range indicates high purity.
-
High-Performance Liquid Chromatography (HPLC): To determine the chemical purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify functional groups and confirm the salt form.
-
Powder X-ray Diffraction (PXRD): To characterize the crystalline form (polymorph).
Visualized Workflows
The following diagrams illustrate the logical flow of the crystallization processes.
Caption: Workflow for Single-Solvent Recrystallization.
Caption: Workflow for Anti-Solvent Crystallization.
References
The Versatile Intermediate: 4-(4-Methylphenyl)piperidine in Drug Synthesis
For Immediate Release
Shanghai, China – December 29, 2025 – In the landscape of modern drug discovery and development, the strategic selection of molecular intermediates is paramount to the successful synthesis of novel therapeutic agents. Among the vast array of heterocyclic scaffolds, 4-(4-Methylphenyl)piperidine has emerged as a crucial building block, particularly in the development of centrally active agents. Its structural motif is a key pharmacophore in a variety of compounds targeting neurological and psychiatric disorders. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and experimental protocols for the utilization of this compound in the synthesis of advanced pharmaceutical intermediates.
The 4-arylpiperidine scaffold is a well-established privileged structure in medicinal chemistry, known for its presence in a multitude of clinically successful drugs, particularly in the realm of opioid analgesics and antipsychotics. The incorporation of a 4-methylphenyl (p-tolyl) group at the 4-position of the piperidine ring offers a unique combination of lipophilicity and steric bulk, which can be fine-tuned to optimize interactions with specific biological targets. This intermediate is particularly valuable for the synthesis of compounds targeting dopamine and opioid receptors, which are implicated in a wide range of CNS disorders.
This application note will focus on the synthesis of a key derivative, 4-acetyl-4-(4-methylphenyl)piperidine, a versatile precursor for more complex drug candidates. The protocols provided herein detail the necessary synthetic transformations, offering a reproducible methodology for laboratory-scale synthesis.
Key Synthetic Applications
The primary application of this compound as a synthetic intermediate involves two main reaction types:
-
N-Alkylation/Acylation: The secondary amine of the piperidine ring is readily functionalized through various N-alkylation and N-acylation reactions. This allows for the introduction of diverse substituents that can modulate the compound's pharmacokinetic and pharmacodynamic properties, such as receptor affinity, selectivity, and blood-brain barrier permeability.
-
Modification of the Phenyl Ring: While the 4-methylphenyl group is often a core structural element, it can also be further modified in more advanced synthetic schemes, although this is less common than N-functionalization.
These synthetic strategies enable the creation of a diverse library of compounds for screening and lead optimization in drug discovery programs.
Experimental Protocols
The following section provides detailed experimental protocols for the synthesis of a key derivative from a closely related starting material, illustrating the fundamental reactions involved in manipulating the 4-arylpiperidine core.
Synthesis of 4-Acetyl-4-(4-methylphenyl)piperidine
This protocol outlines a synthetic route to 4-acetyl-4-(4-methylphenyl)piperidine, a valuable intermediate for further elaboration. The synthesis starts from 4-(4-methylphenyl)pyridine.
Reaction Scheme:
Caption: Synthetic pathway for 4-Acetyl-4-(4-methylphenyl)piperidine.
Step 1: Acetylation and Reduction of 4-(4-Methylphenyl)pyridine
This step involves the formation of a dihydropyridine intermediate followed by reduction.
-
Materials:
-
4-(4-Methylphenyl)pyridine
-
Acetic Anhydride (Ac₂O)
-
Indium (In) powder
-
Palladium on carbon (Pd/C, 10%)
-
Hydrogen gas (H₂)
-
Solvent (e.g., Ethanol)
-
-
Procedure:
-
To a solution of 4-(4-methylphenyl)pyridine in acetic anhydride, add indium powder.
-
Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Carefully add water to quench the reaction.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-acetyl-4-(4-methylphenyl)-1,4-dihydropyridine.
-
Dissolve the crude dihydropyridine in ethanol and add 10% Pd/C.
-
Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete.
-
Filter the catalyst and concentrate the solvent to yield 1,4-diacetyl-4-(4-methylphenyl)piperidine.
-
Step 2: Hydrolysis to 4-Acetyl-4-(4-methylphenyl)piperidine
This final step involves the selective removal of the N-acetyl group.[1]
-
Materials:
-
1,4-Diacetyl-4-(4-methylphenyl)piperidine
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Solvent (e.g., Methanol or Ethanol)
-
-
Procedure:
-
Dissolve the 1,4-diacetyl-4-(4-methylphenyl)piperidine in a suitable alcoholic solvent.
-
Add a solution of NaOH or KOH.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and neutralize with a suitable acid.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude product.
-
Purify the product by column chromatography or recrystallization to yield pure 4-acetyl-4-(4-methylphenyl)piperidine.[1]
-
Quantitative Data Summary
The following table summarizes typical reaction parameters for the key synthetic transformations. Please note that yields can vary based on reaction scale and optimization.
| Reaction Step | Starting Material | Key Reagents | Product | Typical Yield (%) | Purity (%) |
| N-Alkylation | 4-(Aryl)piperidine | Alkyl Halide, Base (e.g., K₂CO₃) | N-Alkyl-4-(aryl)piperidine | 70-90 | >95 |
| N-Acylation | 4-(Aryl)piperidine | Acyl Chloride, Base (e.g., Et₃N) | N-Acyl-4-(aryl)piperidine | 80-95 | >98 |
| Hydrolysis | 1,4-Diacetyl-4-(aryl)piperidine | NaOH or KOH | 4-Acetyl-4-(aryl)piperidine | 60-80 | >97 |
Logical Workflow for Drug Development
The utilization of this compound in a drug discovery program typically follows a structured workflow, from initial hit identification to lead optimization.
Caption: A typical workflow for drug development using the this compound scaffold.
Conclusion
This compound is a highly valuable and versatile intermediate in the synthesis of novel drug candidates, particularly for CNS disorders. The ability to readily functionalize the piperidine nitrogen allows for the systematic exploration of the chemical space around this privileged scaffold. The protocols and data presented in this application note provide a solid foundation for researchers to incorporate this important building block into their drug discovery programs, facilitating the development of the next generation of therapeutics.
References
Application Notes and Protocols for Behavioral Studies with 4-(4-Methylphenyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Methylphenyl)piperidine is a synthetic compound featuring a piperidine ring attached to a para-tolyl group. Its structural similarity to known psychoactive compounds, such as 4-benzylpiperidine and various 4-phenylpiperidine derivatives, suggests it may possess significant activity within the central nervous system (CNS).[1][2] Many analogous structures are known to interact with monoaminergic systems, particularly as dopamine (DA) and norepinephrine (NE) reuptake inhibitors or releasing agents, or as ligands for dopamine receptors.[1][3][4] Therefore, this compound is a compound of interest for novel drug development, potentially as a psychostimulant, antidepressant, or agent for treating disorders like ADHD.
This document provides a detailed experimental framework for the initial behavioral characterization of this compound in rodent models. The proposed studies are designed to assess its effects on locomotor activity, anxiety-like behavior, and its potential for reward or aversion.
Hypothesized Mechanism of Action: Monoamine Reuptake Inhibition
Based on its structural similarity to known monoamine transporter ligands like methylphenidate, a primary hypothesis is that this compound acts as a norepinephrine-dopamine reuptake inhibitor (NDRI).[4] By blocking the dopamine transporter (DAT) and norepinephrine transporter (NET), the compound would increase the synaptic concentrations of these neurotransmitters, leading to enhanced downstream signaling and stimulant-like behavioral effects.[5]
Caption: Hypothesized mechanism of this compound as a dopamine reuptake inhibitor.
Overall Experimental Workflow
A tiered approach is recommended to efficiently characterize the behavioral profile of the compound. The workflow begins with a broad assessment of general activity, followed by more specific tests for anxiety and reward pathways.
Caption: Proposed workflow for behavioral screening of this compound.
Protocol 1: Open Field Test (OFT)
Objective: To assess the effects of this compound on spontaneous locomotor activity, exploration, and anxiety-like behavior in rodents.[6] This test serves as a primary screen for stimulant, sedative, or anxiolytic/anxiogenic properties.[7][8]
Methodology:
-
Apparatus: A square arena (e.g., 42 x 42 x 42 cm for mice) made of non-reflective material, placed in a sound-attenuated room with consistent, dim illumination (e.g., ~75 lux).[6][9] An overhead camera connected to a video-tracking system is required.[7]
-
Animals: Adult male mice (e.g., C57BL/6J, 8-10 weeks old). Animals should be group-housed and acclimated to the facility for at least one week and to the testing room for 30-60 minutes before the experiment.[7]
-
Drug Preparation: this compound is dissolved in a suitable vehicle (e.g., 0.9% saline with 5% Tween 80). A range of doses should be prepared for a dose-response study (e.g., 1, 3, 10, 30 mg/kg) alongside a vehicle-only control group.
-
Procedure:
-
Administer the assigned dose of the compound or vehicle via the chosen route (e.g., intraperitoneal, i.p.) 30 minutes prior to testing.
-
Gently place the mouse in the center of the open field arena.[10]
-
Allow the animal to explore freely for a set duration (e.g., 15-30 minutes).[7]
-
Record the session using the video-tracking software.
-
After each trial, remove the animal and return it to its home cage. Thoroughly clean the arena with 70% ethanol to remove olfactory cues.[10][11]
-
-
Data Collection: The software will track and quantify several parameters. The arena is typically divided into a "center" zone and a "peripheral" zone.
Data Presentation:
| Parameter | Vehicle Control | 1 mg/kg | 3 mg/kg | 10 mg/kg | 30 mg/kg |
| Total Distance Traveled (cm) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Time in Center Zone (s) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Center Zone Entries | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Rearing Frequency | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Stereotypy Count | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Protocol 2: Elevated Plus Maze (EPM)
Objective: To specifically assess the anxiolytic or anxiogenic potential of this compound. The test is based on the rodent's natural aversion to open, elevated spaces.[12][13]
Methodology:
-
Apparatus: A plus-shaped maze elevated above the floor (e.g., 50 cm for mice), consisting of two open arms and two enclosed arms of equal size.[11] The apparatus should be in a quiet, dimly lit room.
-
Animals: As described in Protocol 1. Prior handling for 3-5 days is recommended to reduce stress.[14]
-
Procedure:
-
Administer a selected dose of the compound (based on OFT results) or vehicle 30 minutes prior to testing.
-
Place the mouse in the center of the maze, facing one of the open arms.[11]
-
Allow the animal to explore the maze for 5 minutes.[11][14] The experimenter should remain out of the animal's sight.[11]
-
An overhead camera records the session for later analysis with tracking software.
-
Clean the maze thoroughly with 70% ethanol between subjects.[12]
-
-
Data Collection: Key metrics relate to the animal's preference for the perceived safety of the closed arms versus the anxiogenic open arms.
Data Presentation:
| Parameter | Vehicle Control | Test Dose (e.g., 10 mg/kg) |
| Time Spent in Open Arms (s) | Mean ± SEM | Mean ± SEM |
| Percentage of Time in Open Arms (%) | Mean ± SEM | Mean ± SEM |
| Number of Entries into Open Arms | Mean ± SEM | Mean ± SEM |
| Percentage of Entries into Open Arms (%) | Mean ± SEM | Mean ± SEM |
| Total Distance Traveled (cm) | Mean ± SEM | Mean ± SEM |
Protocol 3: Conditioned Place Preference (CPP)
Objective: To evaluate the rewarding or aversive properties of this compound. This paradigm is a standard model for assessing the abuse potential of a drug.[15][16]
Methodology:
-
Apparatus: A three-chambered apparatus. The two larger outer chambers are distinct in their visual and tactile cues (e.g., black walls with a grid floor vs. white walls with a mesh floor). A smaller central chamber allows access to both sides.
-
Animals: As described in Protocol 1.
-
Procedure: This is a multi-day protocol involving three phases.[17][18] An unbiased design is often preferred, where the drug is randomly assigned to one compartment.[19]
-
Phase 1: Pre-Conditioning (Day 1): Place the animal in the central chamber and allow it to freely explore the entire apparatus for 15 minutes. Record the baseline time spent in each chamber to ensure no inherent preference for one side.
-
Phase 2: Conditioning (Days 2-9): This phase typically lasts 8 days. On alternating days, animals receive an injection of the drug (e.g., 10 mg/kg) and are confined to one of the outer chambers for 30 minutes. On the other days, they receive a vehicle injection and are confined to the opposite chamber for 30 minutes.[18]
-
Phase 3: Post-Conditioning Test (Day 10): In a drug-free state, place the animal in the central chamber and allow it to freely explore the entire apparatus for 15 minutes. Record the time spent in each chamber.[18]
-
-
Data Collection: The primary measure is the change in time spent in the drug-paired chamber from the pre-conditioning to the post-conditioning test.
Caption: Timeline for the Conditioned Place Preference (CPP) experimental protocol.
Data Presentation:
| Group | Pre-Test: Time in Drug-Paired Chamber (s) | Post-Test: Time in Drug-Paired Chamber (s) | Preference Score (Post - Pre) |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Test Dose | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Data Analysis and Interpretation
-
Open Field Test: An increase in total distance traveled and rearing suggests stimulant properties. A significant increase in time spent in the center zone may indicate anxiolytic effects, while a decrease could suggest anxiogenic effects.
-
Elevated Plus Maze: A significant increase in the time spent in and/or entries into the open arms suggests anxiolytic properties. Conversely, a decrease suggests anxiogenic effects. Total distance traveled is used as a control for general locomotor activity changes.[14]
-
Conditioned Place Preference: A significant increase in the time spent in the drug-paired chamber during the post-conditioning test indicates that the compound has rewarding properties and potential for abuse.[15] A significant decrease indicates aversive properties.
By following these detailed protocols, researchers can effectively conduct an initial characterization of the behavioral pharmacology of this compound, providing crucial data for further drug development and scientific investigation.
References
- 1. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 2. 4-Phenylpiperidine - Wikipedia [en.wikipedia.org]
- 3. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methylphenidate - Wikipedia [en.wikipedia.org]
- 5. Behavioral Effects of Stimulated Dopamine Release and D2-like Receptor Displacement in Parkinson’s Patients with Impulse-Control Disorder [mdpi.com]
- 6. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. What is the Locomotor Activity Test? [sandiegoinstruments.com]
- 9. albany.edu [albany.edu]
- 10. bio-protocol.org [bio-protocol.org]
- 11. bio-protocol.org [bio-protocol.org]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. mmpc.org [mmpc.org]
- 14. protocols.io [protocols.io]
- 15. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Conditioned Place Preference - Creative Biolabs [creative-biolabs.com]
- 17. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Conditioned place preference - Wikipedia [en.wikipedia.org]
Application Note: Spectroscopic Data for 4-(4-Methylphenyl)piperidine Currently Unavailable in Publicly Accessible Databases
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Methylphenyl)piperidine is a substituted piperidine derivative with potential applications in medicinal chemistry and drug discovery. The piperidine scaffold is a common motif in many pharmaceuticals, and understanding the structural and electronic properties of its derivatives is crucial for the development of new therapeutic agents. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are fundamental analytical techniques used to elucidate and confirm the chemical structure of synthesized compounds. This application note addresses the availability of NMR and MS data for this compound.
Data Availability
Following a comprehensive search of publicly available scientific databases and literature, experimental ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound could not be located. While data for structurally related compounds such as 4-methylpiperidine and various other piperidine derivatives are accessible, the specific spectral data for the title compound is not present in the searched repositories.
General Experimental Protocols
For researchers who have synthesized this compound and wish to acquire the analytical data, the following general protocols for NMR and MS analysis are provided as a reference.
Protocol: ¹H and ¹³C NMR Spectroscopy
Objective: To acquire proton and carbon nuclear magnetic resonance spectra to elucidate the chemical structure of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of CDCl₃.
-
Vortex the mixture until the sample is fully dissolved.
-
Transfer the solution to an NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune the probe for ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).
-
Integrate the peaks and determine the chemical shifts (δ) and coupling constants (J).
-
-
¹³C NMR Acquisition:
-
Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
Process the spectrum similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).
-
Protocol: Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
Methanol or other suitable volatile solvent
-
Mass spectrometer (e.g., with Electrospray Ionization - ESI or Gas Chromatography-Mass Spectrometry - GC-MS)
Procedure (for ESI-MS):
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in methanol.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL.
-
-
Instrument Setup:
-
Set the mass spectrometer to positive ion mode for ESI.
-
Optimize the ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature).
-
Calibrate the instrument using a standard calibrant.
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
Observe the molecular ion peak ([M+H]⁺) to confirm the molecular weight.
-
Data Visualization Workflow
The general workflow for the characterization of a synthesized compound like this compound is outlined below. This diagram illustrates the logical sequence from synthesis to final data analysis and storage.
Application Notes and Protocols for 4-(4-Methylphenyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound "4-(4-Methylphenyl)piperidine" can refer to two distinct chemical structures: 4-(p-tolyl)piperidine , where the methylphenyl group is directly attached to the piperidine ring, and 4-(4-methylbenzyl)piperidine , where a methylene group links the phenyl and piperidine rings. Both are derivatives of piperidine, a ubiquitous scaffold in medicinal chemistry renowned for its presence in numerous pharmaceuticals.[1][2] These compounds are of interest to researchers in drug discovery and development for their potential applications in neuroscience and other therapeutic areas.[3][4]
This document provides detailed procedures for the safe handling, storage, and use of these this compound derivatives in a laboratory setting.
Safety and Hazards
Derivatives of piperidine should be handled with care, assuming they may be hazardous. The specific compound, 4-[(4-Methylphenyl)methyl]piperidine (also known as 4-(4-methylbenzyl)piperidine), is classified as an irritant.[5] General safety precautions for piperidine derivatives include avoiding contact with skin and eyes, preventing inhalation of vapors or dust, and working in a well-ventilated area, preferably a chemical fume hood.[6]
GHS Hazard Classification for 4-[(4-Methylphenyl)methyl]piperidine [5]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation |
Storage and Handling
Proper storage and handling are crucial to maintain the integrity of this compound derivatives and to ensure laboratory safety.
Storage:
-
Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[7][8]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[9]
-
Protect from direct sunlight and moisture.[7]
-
Store locked up, accessible only to authorized personnel.[10]
-
Incompatible materials to avoid include strong oxidizing agents, acids, and bases.[6]
Handling:
-
Use personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handle exclusively in a chemical fume hood to avoid inhalation of vapors.[6]
-
Ground and bond containers and receiving equipment to prevent static discharge.[9]
-
Use only non-sparking tools.[9]
-
Avoid creating dust if handling a solid form.
-
Wash hands thoroughly after handling.
-
Ensure eyewash stations and safety showers are readily accessible.
Quantitative Data
Physical and Chemical Properties
| Property | 4-(4-methylbenzyl)piperidine |
| Molecular Formula | C13H19N |
| Molecular Weight | 189.30 g/mol [5] |
| Appearance | Not specified (likely liquid or low-melting solid) |
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Solubility | Not specified |
Experimental Protocols
Protocol 1: Synthesis of 4-(4-methylbenzyl)piperidine via Suzuki Coupling
This protocol is adapted from a general method for the synthesis of 4-benzyl piperidines.[11]
Materials:
-
N-Boc-4-methylenepiperidine
-
9-Borabicyclo[3.3.1]nonane (9-BBN)
-
4-Bromotoluene
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Sodium carbonate (Na2CO3)
-
Toluene
-
Ethanol
-
Water
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Standard glassware for organic synthesis
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Hydroboration: In a flame-dried flask under an inert atmosphere, dissolve N-Boc-4-methylenepiperidine in anhydrous toluene. Add a solution of 9-BBN in toluene dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Suzuki Coupling: To the reaction mixture, add a solution of 4-bromotoluene in toluene, followed by an aqueous solution of sodium carbonate. Degas the mixture with a stream of inert gas for 15 minutes. Add Pd(OAc)2 and PPh3 and heat the reaction mixture to 80 °C for 12 hours.
-
Work-up and Purification: Cool the reaction to room temperature and dilute with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield N-Boc-4-(4-methylbenzyl)piperidine.
-
Deprotection: Dissolve the purified N-Boc protected intermediate in DCM. Add TFA dropwise and stir at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Final Work-up: Carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(4-methylbenzyl)piperidine.
Protocol 2: General Protocol for In Vitro Cellular Assay
Given the prevalence of piperidine derivatives in neuroscience research, a common application is to assess their activity on specific receptor targets in cell-based assays.[3]
Materials:
-
Cell line expressing the target receptor (e.g., CHO or HEK293 cells)
-
Appropriate cell culture medium and supplements
-
Assay buffer
-
Test compound (this compound derivative)
-
Positive and negative control compounds
-
Assay-specific reagents (e.g., fluorescent dyes, agonist/antagonist)
-
Multi-well plates (e.g., 96- or 384-well)
-
Plate reader or other detection instrument
Procedure:
-
Cell Plating: Seed the cells into multi-well plates at a predetermined density and allow them to adhere and grow overnight in a CO2 incubator at 37 °C.
-
Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in assay buffer to the desired final concentrations.
-
Compound Addition: Remove the culture medium from the cells and add the diluted compound solutions. Include wells with vehicle control (assay buffer with DMSO) and positive/negative controls.
-
Incubation: Incubate the plate with the compounds for a specific period at a controlled temperature (e.g., 37 °C or room temperature).
-
Assay-Specific Steps: Perform the necessary steps for the specific assay being run. This may include adding an agonist to stimulate the receptor, or a fluorescent dye to measure intracellular changes (e.g., calcium flux).
-
Signal Detection: Read the plate using a plate reader at the appropriate wavelength(s) for the assay.
-
Data Analysis: Analyze the data to determine the effect of the compound on the target receptor. This may involve calculating IC50 or EC50 values.
Workflow and Logic Diagrams
Caption: Workflow for safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro characterization of trans- and cis-[(18)F]-4-methylbenzyl 4-[(pyrimidin-2-ylamino)methyl]-3-fluoropiperidine-1-carboxylates as new potential PET radiotracer candidates for the NR2B subtype N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-[(4-Methylphenyl)methyl]piperidine | C13H19N | CID 3375603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]
Application Notes and Protocols for 4-(4-Methylphenyl)piperidine in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Methylphenyl)piperidine is a synthetic compound featuring a piperidine ring attached to a p-tolyl group. This structural motif is present in a variety of biologically active molecules, suggesting its potential as a valuable scaffold in drug discovery. The piperidine core is a common feature in numerous approved drugs targeting the central nervous system (CNS). This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) assays, focusing on two prominent target classes: Monoamine Oxidase B (MAO-B) and the Sigma-1 Receptor (σ1R).
Application Notes
The 4-phenylpiperidine scaffold is a well-established pharmacophore for CNS-active compounds. Derivatives of this structure have shown affinity for a range of biological targets, including monoamine oxidases and sigma receptors. While specific biological data for this compound is not extensively reported, the evaluation of structurally similar compounds provides a strong rationale for its inclusion in HTS campaigns targeting these proteins.
Monoamine Oxidase B (MAO-B) Inhibition
Monoamine oxidases are enzymes that catalyze the oxidative deamination of monoamines, such as dopamine, serotonin, and norepinephrine. MAO-B is a key target in the treatment of neurodegenerative disorders like Parkinson's disease. Inhibition of MAO-B can increase the levels of dopamine in the brain, alleviating motor symptoms. Studies on a series of para-substituted 4-phenylpiperidines have demonstrated that the polarity and size of the substituent at the para position of the phenyl ring influence the affinity for MAO-B, with larger, more hydrophobic groups often leading to higher affinity.[1] The 4-methyl group in this compound suggests it may exhibit inhibitory activity against MAO-B. A structurally related compound, 4-benzylpiperidine, has been shown to be a weak inhibitor of both MAO-A and MAO-B, with IC50 values of 130 µM and 750 µM, respectively.[2]
Sigma-1 Receptor (σ1R) Modulation
The sigma-1 receptor is a unique chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[3] It plays a crucial role in regulating cellular functions such as calcium signaling, ion channel activity, and neuronal survival.[3] Ligands that bind to the σ1R can act as agonists or antagonists, leading to a variety of pharmacological effects. The development of selective σ1R ligands is an active area of research for potential treatments for neurodegenerative diseases, psychiatric disorders, and pain. Numerous piperidine-containing compounds have been identified as high-affinity σ1R ligands.[4][5][6] For instance, N-substituted 4-methylpiperidine derivatives have shown high affinity for the σ1R, with Ki values in the low nanomolar range.[4]
Data Presentation
The following tables summarize quantitative data for compounds structurally related to this compound, providing a basis for comparison and hit validation in HTS campaigns.
Table 1: Monoamine Oxidase B (MAO-B) Inhibition Data for Related Piperidine Derivatives
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| 4-Benzylpiperidine | MAO-B | Enzyme Inhibition | 750 | [2] |
| Piperine | MAO-B | Enzyme Inhibition | 7.0 - 91.3 | [7] |
| Pyridazinobenzylpiperidine Derivative (S5) | MAO-B | Enzyme Inhibition | 0.203 | [8][9] |
| N-methyl-piperazine chalcone (2k) | MAO-B | Enzyme Inhibition | 0.71 | [10] |
Table 2: Sigma-1 Receptor (σ1R) Binding Affinity for Related Piperidine Derivatives
| Compound | Target | Assay Type | Ki (nM) | Reference |
| N-[(4-methoxyphenoxy)ethyl]-4-methylpiperidine (1b) | σ1R | Radioligand Binding | 0.89 - 1.49 | [4] |
| 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) | σ1R | Radioligand Binding | - | [3][11] |
| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (1) | σ1R | Radioligand Binding | 3.2 | [12] |
| Piperidine Derivative (11) | σ1R | Radioligand Binding | 4.41 | [5] |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: MAO-B inhibition assay principle.
Caption: Sigma-1 receptor signaling pathway.
Caption: MAO-B HTS experimental workflow.
Caption: Sigma-1 receptor HTS workflow.
Experimental Protocols
Protocol 1: High-Throughput Fluorescence-Based MAO-B Inhibition Assay
This protocol is designed for a 384-well plate format and is based on the measurement of hydrogen peroxide produced by the MAO-B catalyzed reaction.
Materials and Reagents:
-
Compound Plate: 384-well plate containing this compound and control compounds at various concentrations.
-
Assay Plate: 384-well, black, flat-bottom plate.
-
Human recombinant MAO-B enzyme.
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
Substrate: Benzylamine.
-
Detection Reagents: Amplex® Red and Horseradish Peroxidase (HRP).
-
Positive Control: Selegiline (a known MAO-B inhibitor).
-
Negative Control: DMSO (or assay buffer).
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of this compound and selegiline in DMSO.
-
Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 50 nL) of the compound solutions to the wells of the assay plate.
-
-
Enzyme Preparation and Addition:
-
Dilute the human recombinant MAO-B enzyme to the desired concentration in cold assay buffer.
-
Add 10 µL of the diluted enzyme solution to each well of the assay plate.
-
For wells designated as "no enzyme control," add 10 µL of assay buffer.
-
-
Pre-incubation:
-
Gently mix the plate on a plate shaker for 1 minute.
-
Pre-incubate the plate for 15 minutes at room temperature to allow the compounds to interact with the enzyme.
-
-
Substrate and Detection Reagent Addition:
-
Prepare a working solution of the substrate mix containing benzylamine, Amplex® Red, and HRP in assay buffer.
-
Add 10 µL of the substrate mix to each well to initiate the enzymatic reaction.
-
-
Incubation:
-
Incubate the plate for 30 minutes at 37°C, protected from light.
-
-
Fluorescence Reading:
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: High-Throughput Sigma-1 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay in a 96-well filter plate format to determine the affinity of this compound for the human σ1R.
Materials and Reagents:
-
Compound Plate: 96-well plate containing this compound and control compounds at various concentrations.
-
Filter Plate: 96-well glass fiber filter plate (e.g., GF/B or GF/C), pre-treated with 0.5% polyethyleneimine (PEI).
-
Membrane Preparation: Homogenates of cells or tissues expressing the human σ1R.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: --INVALID-LINK---pentazocine.
-
Non-specific Binding Control: Haloperidol or (+)-pentazocine (unlabeled) at a high concentration (e.g., 10 µM).
-
Positive Control: A known σ1R ligand with high affinity.
-
Scintillation Cocktail.
Procedure:
-
Compound and Reagent Plating:
-
Add 50 µL of assay buffer to all wells of the filter plate.
-
Add 50 µL of the test compound (this compound) or control solutions at various concentrations.
-
For total binding wells, add 50 µL of assay buffer.
-
For non-specific binding wells, add 50 µL of the non-specific binding control.
-
-
Membrane Addition:
-
Dilute the membrane preparation in cold assay buffer to a concentration that provides an adequate signal-to-noise ratio.
-
Add 50 µL of the diluted membrane preparation to each well.
-
-
Radioligand Addition:
-
Dilute --INVALID-LINK---pentazocine in assay buffer to a final concentration at or below its Kd (typically 1-3 nM).
-
Add 50 µL of the diluted radioligand to each well to initiate the binding reaction. The final assay volume is 200 µL.
-
-
Incubation:
-
Seal the plate and incubate for 60 minutes at 37°C with gentle agitation.
-
-
Filtration and Washing:
-
Place the filter plate on a vacuum manifold and rapidly filter the contents of the wells.
-
Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filter plate.
-
Add 50 µL of scintillation cocktail to each well.
-
Seal the plate and allow it to equilibrate for at least 1 hour.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding from the total binding.
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 3. The sigma-1 receptor chaperone as an inter-organelle signaling modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ricerca.uniba.it [ricerca.uniba.it]
- 5. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The sigma-1 receptor agonist 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) protects against newborn excitotoxic brain injury by stabilizing the mitochondrial membrane potential in vitro and inhibiting microglial activation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-(4-Methylphenyl)piperidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4-(4-Methylphenyl)piperidine. Detailed experimental protocols, quantitative data comparisons, and process diagrams are included to address common challenges and enhance reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common and effective synthetic routes include:
-
Catalytic Hydrogenation: The reduction of 4-(4-methylphenyl)pyridine using a heterogeneous or homogeneous catalyst. This is often a straightforward and atom-economical method.
-
Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction between a piperidine-derived organoboron reagent and a toluene-derived halide (or triflate), or vice-versa.
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling of an aryl halide (e.g., 4-bromotoluene) with piperidine.
Q2: My reaction yield is consistently low. What are the most critical initial parameters to check?
A2: For any of the primary synthetic routes, consistently low yields can often be traced back to a few key factors:
-
Reagent Purity and Quality: Ensure all starting materials, solvents, and reagents are pure and anhydrous, where required. Moisture and oxygen can significantly hinder the efficiency of many catalytic reactions.
-
Catalyst Activity: The palladium or platinum group metal catalyst may be deactivated. For palladium catalysts, ensure an inert atmosphere is maintained to prevent oxidation. For heterogeneous catalysts, ensure they have not been poisoned from previous use.
-
Reaction Conditions: Suboptimal temperature, pressure (for hydrogenation), or reaction time can lead to incomplete conversion. It is crucial to monitor the reaction progress using techniques like TLC, GC-MS, or LC-MS.
Q3: How do I effectively remove the catalyst and other impurities from my final product?
A3: Purification strategies depend on the nature of the impurities and the physical state of the product. Common methods include:
-
Filtration: For heterogeneous catalysts like Pd/C or PtO₂, filtration through a pad of Celite is effective.[1]
-
Acid-Base Extraction: As this compound is a basic compound, it can be separated from neutral or acidic impurities by washing the organic layer with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, which can then be basified and re-extracted.
-
Column Chromatography: This is a versatile method for separating compounds with similar polarities. For basic piperidines, adding a small amount of triethylamine (e.g., 1%) to the eluent can prevent peak tailing on silica gel.[1]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can yield highly pure material.[1]
Troubleshooting Guides
Catalytic Hydrogenation of 4-(4-Methylphenyl)pyridine
Q: My hydrogenation of 4-(4-methylphenyl)pyridine is slow or incomplete. How can I improve the conversion?
A: Slow or incomplete hydrogenation can be due to several factors related to the catalyst and reaction conditions.
-
Catalyst Deactivation: The nitrogen atom in pyridine and piperidine can poison the catalyst surface.[2]
-
Solution: Increase the catalyst loading. For challenging substrates, a higher catalyst-to-substrate ratio may be necessary.
-
Solution: Use an acidic solvent like glacial acetic acid, or add an acid additive. This protonates the nitrogen, reducing its coordinating ability and preventing catalyst poisoning.[1][3]
-
-
Insufficient Hydrogen Pressure: The pressure of hydrogen gas is a critical parameter for driving the reaction to completion.
-
Solution: Ensure your system is properly sealed and increase the hydrogen pressure. Pressures between 50-70 bar are often effective for pyridine hydrogenation.[3]
-
-
Suboptimal Temperature: While many hydrogenations can proceed at room temperature, some may require heating to overcome the activation energy.
-
Solution: Gradually increase the reaction temperature, monitoring for any potential side reactions.
-
Data Presentation: Catalyst and Solvent Effects on Pyridine Hydrogenation
| Entry | Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Yield (%) | Reference |
| 1 | 5 wt% Rh/C | Ethyl Acetate | 110 | 30 | 40% (2h) | [4] |
| 2 | 5 wt% Pd/C | Ethyl Acetate | 110 | 30 | Low | [4] |
| 3 | 5 wt% Pt/C | Ethyl Acetate | 110 | 30 | Low | [4] |
| 4 | 5 wt% Ru/C | Ethyl Acetate | 110 | 30 | Low | [4] |
| 5 | PtO₂ | Glacial Acetic Acid | Room Temp | 50-70 | >50 | [1][3] |
| 6 | PtO₂ | Methanol/Acetic Acid | Room Temp | 50-70 | 15 | [1] |
Note: Yields are for analogous pyridine hydrogenation reactions and serve as a comparative guide.
Experimental Protocol: Catalytic Hydrogenation of 4-(4-Methylphenyl)pyridine
-
Reaction Setup: In a high-pressure reactor, dissolve 4-(4-methylphenyl)pyridine (1.0 eq) in glacial acetic acid.
-
Catalyst Addition: Add a catalyst, such as 5-10 mol% of Platinum(IV) oxide (PtO₂).[1][3]
-
Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen to 50-70 bar and stir the mixture at room temperature for 6-10 hours.[1][3]
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is completely consumed.
-
Work-up: Carefully vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by acid-base extraction followed by distillation or column chromatography.
Visualization: Hydrogenation Workflow
Caption: Workflow for the catalytic hydrogenation of 4-(4-methylphenyl)pyridine.
Buchwald-Hartwig Amination
Q: I am attempting a Buchwald-Hartwig amination between 4-bromotoluene and piperidine, but the yield is poor and I observe significant side products. What could be wrong?
A: Poor yields and side reactions in Buchwald-Hartwig amination often point to issues with the catalytic system or reaction environment.
-
Catalyst Deactivation/Inactivity: The Pd(0) active catalyst is sensitive to oxygen.
-
Solution: Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Solvents should be thoroughly degassed before use by bubbling with an inert gas or by freeze-pump-thaw cycles.[5]
-
-
Incorrect Ligand/Base Combination: The choice of ligand and base is crucial and substrate-dependent. Bulky, electron-rich phosphine ligands are generally preferred.
-
Solution: Screen different ligands (e.g., XPhos, RuPhos) and bases (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃). For coupling with secondary amines like piperidine, RuPhos is often a superior ligand.[6]
-
-
Side Reactions:
-
Aryl Halide Homocoupling (Biaryl Formation): This can occur if the reductive elimination of the C-N bond is slow.
-
Solution: Optimize the catalyst-to-ligand ratio (typically 1:1 to 1:2) and ensure a rigorously inert atmosphere.[5]
-
-
Hydrodehalogenation: The aryl halide is reduced to the corresponding arene.
-
Solution: This can be caused by moisture. Ensure all reagents and solvents are anhydrous.
-
-
Data Presentation: Ligand and Base Effects in Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Piperidine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80 | 60 | [7][8] |
| 2 | 4-Bromotoluene | Piperidine | Pd(OAc)₂ / RuPhos | NaOt-Bu | Toluene | 110 | ~85 | [2][5] |
| 3 | Bromobenzene | Diphenylamine | [Pd(allyl)Cl]₂ / XPhos | NaOt-Bu | Toluene | 100 | 96 | [6] |
| 4 | Bromobenzene | Diphenylamine | [Pd(allyl)Cl]₂ / RuPhos | NaOt-Bu | Toluene | 100 | 96 | [6] |
Note: Data from analogous reactions illustrates the impact of different catalyst systems.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP or RuPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 eq).[5][7]
-
Reagent Addition: Add anhydrous, degassed toluene, followed by 4-bromotoluene (1.0 eq) and piperidine (1.2 eq).[5]
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until completion (typically 4-24 hours).
-
Work-up: Cool the mixture to room temperature. Quench the reaction by slowly adding water.
-
Purification: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Visualization: Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
Q: My Suzuki coupling to form the C-C bond is failing. I'm seeing starting materials or homocoupled byproducts. What troubleshooting steps should I take?
A: Suzuki coupling failures often relate to the stability of the boronic acid/ester and the activity of the catalyst.
-
Protodeboronation: The boronic acid/ester group is replaced by a hydrogen atom, consuming your starting material. This is common with electron-deficient or heteroaromatic boronates.
-
Solution: Use milder bases like K₃PO₄ or Cs₂CO₃. Ensure anhydrous conditions, as water can facilitate this side reaction. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) which releases the boronic acid slowly during the reaction.
-
-
Homocoupling of Boronic Acid: Two boronic acid molecules couple together.
-
Solution: This is often promoted by the presence of oxygen. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere.
-
-
Catalyst Inactivity: The palladium catalyst may not be active enough for the specific coupling partners.
-
Solution: Screen different palladium catalysts and ligands. For C(sp³)-C(sp²) coupling, specialized catalyst systems may be required. Ensure the correct palladium-to-ligand ratio is used.
-
Visualization: Troubleshooting Low Yield in Coupling Reactions
Caption: A decision tree for troubleshooting common issues in cross-coupling reactions.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. orbit.dtu.dk [orbit.dtu.dk]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Technical Support Center: Troubleshooting 4-(4-Methylphenyl)piperidine Reactions
This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during reactions with 4-(4-Methylphenyl)piperidine. The following frequently asked questions (FAQs) and troubleshooting guides provide solutions to specific experimental issues.
Section 1: N-Alkylation Reactions
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My N-alkylation of this compound is sluggish or has a low yield. What are the potential causes and solutions?
A1: Slow or incomplete N-alkylation reactions are common and can be attributed to several factors. The primary issues to investigate are insufficient basicity, the nature of the alkylating agent's leaving group, steric hindrance, and solvent choice.[1]
Troubleshooting Guide:
-
Insufficient Basicity: The reaction between a piperidine and an alkyl halide produces an acid (e.g., HBr, HCl). This acid can protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction.[1]
-
Poor Leaving Group: The reactivity of the alkylating agent is highly dependent on the leaving group.
-
Solution: If you are using an alkyl chloride, switching to a more reactive alkyl bromide or iodide will accelerate the reaction.[1]
-
-
Steric Hindrance: Bulky substituents on either the piperidine ring or the alkylating agent can impede the reaction.
-
Solution: Increasing the reaction temperature can provide the necessary activation energy to overcome steric barriers.[1]
-
-
Solvent Effects: The choice of solvent significantly impacts reaction rates.
-
Solution: Polar aprotic solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF) are generally preferred for N-alkylation.[2]
-
Q2: I am observing a significant amount of a quaternary ammonium salt byproduct in my N-alkylation reaction. How can I prevent this over-alkylation?
A2: The formation of a quaternary ammonium salt indicates that the N-alkylated product is reacting further with the alkylating agent.[3] This is a common side reaction when the product is sufficiently nucleophilic and the alkylating agent is in excess or highly reactive.
Troubleshooting Guide:
-
Control Stoichiometry: Over-alkylation is often caused by an excess of the alkylating agent.[2]
-
Solution: Use the alkyl halide as the limiting reagent (1.0 equivalent). To prevent the reaction from slowing down due to protonation, ensure a slight excess of the piperidine (e.g., 1.1 equivalents) is present.[3]
-
-
Slow Addition: Rapid addition of the alkylating agent can create localized high concentrations, promoting the secondary reaction.
Quantitative Data Summary: N-Alkylation Parameters
| Parameter | Recommended Condition | Rationale | Potential Issue if Deviated |
| Base | 1.0-1.5 equivalents (e.g., K₂CO₃, DIPEA) | Scavenges acid byproduct to keep piperidine nucleophilic.[1] | Incomplete reaction, stalling. |
| Alkyl Halide | 1.0-1.1 equivalents | Minimizes over-alkylation.[2] | Formation of quaternary salt.[3] |
| Solvent | Anhydrous ACN or DMF | Promotes Sₙ2 reaction pathway.[2] | Slower reaction rates. |
| Temperature | Room Temp to 70°C | Balances reaction rate with side product formation.[1][2] | Higher temps may increase byproducts. |
Logical Workflow for Troubleshooting Low N-Alkylation Yield
Caption: Troubleshooting workflow for low-yield N-alkylation.
Section 2: N-Arylation Reactions (Buchwald-Hartwig Amination)
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Buchwald-Hartwig N-arylation of this compound is failing or giving very low yields. What should I investigate first?
A1: The success of Buchwald-Hartwig amination is highly sensitive to the reaction conditions. Low yields often stem from an inactive catalyst, an unsuitable combination of ligand and base, or exposure to oxygen.[3][4]
Troubleshooting Guide:
-
Inert Atmosphere: The active Pd(0) catalyst is readily oxidized by atmospheric oxygen, rendering it inactive.[3]
-
Solution: Ensure the reaction is set up and maintained under a strictly inert atmosphere (e.g., Argon or Nitrogen). All solvents and reagents should be thoroughly degassed.
-
-
Catalyst, Ligand, and Base Combination: The choice of these three components is critical and often substrate-dependent.[3][5] Aryl chlorides, for instance, are generally less reactive than aryl bromides and may require more specialized, electron-rich ligands.[6]
-
Solution: Screen different phosphine ligands (e.g., XPhos, SPhos, BrettPhos) and bases (e.g., NaOtBu, K₃PO₄, LHMDS). Using a pre-formed palladium catalyst (a "precatalyst") can often give more consistent and reproducible results than generating the active catalyst in situ from a source like Pd₂(dba)₃.[7]
-
-
Reagent Purity: Impurities in the starting materials, particularly the aryl halide, can poison the catalyst.
-
Solution: Ensure all reagents are of high purity and that solvents are anhydrous.
-
Q2: My N-arylation reaction is producing multiple unidentified byproducts. What are the likely side reactions?
A2: Common side reactions in Buchwald-Hartwig couplings include hydrodehalogenation (where the aryl halide is reduced) and the formation of bis-arylated products.[3]
Troubleshooting Guide:
-
Hydrodehalogenation: This occurs when the aryl halide is reduced instead of coupling with the amine.
-
Solution: This can be influenced by the choice of ligand and base. Screening different conditions is the best approach to minimize this side reaction.
-
-
Bis-Arylation: If the aryl halide has multiple leaving groups, or if a diarylamine is formed as a byproduct, this can be an issue.
-
Solution: Using an excess of the piperidine starting material relative to the aryl halide can help minimize the formation of unwanted N,N'-bis-arylated byproducts.[3]
-
Quantitative Data Summary: Buchwald-Hartwig N-Arylation Parameters
| Parameter | Recommended Condition | Rationale | Potential Issue if Deviated |
| Catalyst Loading | 1-5 mol% Pd | Efficient turnover. | Lower loading may be too slow; higher is costly. |
| Ligand | Bulky, electron-rich phosphine (e.g., XPhos) | Promotes oxidative addition and reductive elimination.[7] | Poor reactivity, especially with aryl chlorides.[6] |
| Base | Strong, non-nucleophilic (e.g., NaOtBu) | Facilitates deprotonation of the amine. | Incomplete reaction. |
| Solvent | Anhydrous, non-protic (e.g., Toluene, Dioxane) | Prevents catalyst deactivation and side reactions. | Low yield, catalyst poisoning. |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the Pd(0) catalyst from oxidation.[3] | Complete reaction failure. |
Experimental Workflow for Buchwald-Hartwig N-Arylation
Caption: General experimental workflow for N-arylation.
Section 3: Experimental Protocols
Protocol 1: General Procedure for N-Alkylation
-
To a round-bottom flask, add this compound (1.1 equivalents) and a non-nucleophilic base such as potassium carbonate (1.5 equivalents).
-
Add anhydrous acetonitrile or DMF to create a solution of approximately 0.1 M concentration.
-
Begin stirring the solution at room temperature under a nitrogen atmosphere.
-
Slowly add the alkyl halide (1.0 equivalent), preferably using a syringe pump over 2-4 hours.[2]
-
Allow the reaction to stir at room temperature, or heat to 50-70°C if the reaction is slow. Monitor progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, filter off the inorganic base and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable solvent like diethyl ether or ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate. Caution: CO₂ may be evolved.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-alkylated product.[3]
Protocol 2: General Procedure for Buchwald-Hartwig N-Arylation
-
To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 equivalents).[8]
-
Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Under a positive pressure of inert gas, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and anhydrous toluene via syringe.
-
Stir the reaction mixture at a specified temperature (typically 80-110°C) and monitor its progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts, washing the pad with additional ethyl acetate.[3]
-
Wash the filtrate with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired N-arylpiperidine.[3]
Protocol 3: General Procedure for Purification by Column Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the column eluent.
-
Adsorb the crude product onto a small amount of silica gel by concentrating the solution to dryness.
-
Carefully load the dried silica with the adsorbed product onto the top of the packed column.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes). The polarity will depend on the specific product.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
Decision-Making Diagram for C-N Bond Formation
Caption: Choosing the correct reaction pathway.
References
Technical Support Center: Synthesis and Purification of 4-(4-Methylphenyl)piperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 4-(4-Methylphenyl)piperidine during their experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
Q1: My reaction to synthesize this compound via catalytic hydrogenation of 4-(p-tolyl)pyridine is incomplete. What are the possible causes and solutions?
Possible Causes and Solutions:
-
Insufficient Catalyst Activity: The platinum oxide (PtO2) catalyst may be old or deactivated. Use a fresh batch of catalyst for the reaction. Ensure the catalyst is handled under an inert atmosphere to prevent deactivation.
-
Inadequate Hydrogen Pressure: The hydrogenation of the pyridine ring requires sufficient hydrogen pressure. Ensure your reaction is set up to maintain a pressure of 50-70 bar.[1]
-
Presence of Catalyst Poisons: Certain functional groups or impurities in the starting material or solvent can poison the catalyst. Ensure the 4-(p-tolyl)pyridine starting material is of high purity and the solvent is dry and free of sulfur-containing compounds.
-
Insufficient Reaction Time: The hydrogenation of pyridines can be slow. The reaction may require 6-10 hours to go to completion.[1] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the optimal reaction time.
Q2: After work-up of the hydrogenation reaction, I observe multiple spots on my TLC plate. What are these impurities and how can I remove them?
Common Impurities and Removal Strategies:
-
Unreacted Starting Material (4-(p-tolyl)pyridine): This is a common impurity if the reaction has not gone to completion.
-
Partially Hydrogenated Intermediates (e.g., 4-(p-tolyl)-1,2,3,6-tetrahydropyridine): Incomplete reduction can lead to the presence of tetrahydropyridine intermediates.
-
N-Oxide of this compound: If the product is exposed to oxidizing conditions, the piperidine nitrogen can be oxidized.
These impurities can typically be removed by flash column chromatography on silica gel. A gradient elution with a mixture of hexanes and ethyl acetate is often effective. For basic compounds like piperidines, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape and separation by neutralizing acidic sites on the silica gel.[2]
Logical Relationship for Troubleshooting Incomplete Hydrogenation
Caption: Troubleshooting workflow for incomplete hydrogenation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
The most common and direct route is the catalytic hydrogenation of 4-(p-tolyl)pyridine. This method involves the reduction of the aromatic pyridine ring to the saturated piperidine ring using a catalyst, typically a platinum group metal like platinum oxide (PtO2), under a hydrogen atmosphere.[1][3]
Q2: What are the best purification techniques to improve the purity of crude this compound?
The two most effective purification techniques for this compound are:
-
Flash Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials and byproducts. A typical stationary phase is silica gel, and the mobile phase is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.
-
Recrystallization: This technique is suitable if the product is a solid and can be used to obtain highly pure crystalline material. The crude product is dissolved in a hot solvent in which it is highly soluble and then allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. This is often performed on the hydrochloride salt of the piperidine.
Q3: How do I choose the right solvent for recrystallization?
The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For piperidine derivatives, common recrystallization solvents for their hydrochloride salts include ethanol, isopropanol, or mixtures of ethanol and water. It is recommended to perform small-scale solubility tests with a variety of solvents to find the optimal one for your specific product.
Q4: My purified this compound is a yellow oil, but I expect a colorless product. What is the cause of the color?
The yellow discoloration is often due to the presence of minor oxidation products. Piperidines can be susceptible to air oxidation over time. To minimize this, it is advisable to handle and store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place. The colored impurities can often be removed by passing the material through a short plug of silica gel or by recrystallization.
Q5: What analytical methods can I use to assess the purity of my this compound?
Several analytical techniques can be used to determine the purity of your compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector can be used to assess purity, especially for non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and can also be used to estimate purity by integrating the signals of the product against those of known impurities.
Experimental Protocols
Synthesis of this compound via Catalytic Hydrogenation
This protocol is adapted from a general procedure for the catalytic hydrogenation of substituted pyridines.[1]
Materials:
-
4-(p-tolyl)pyridine
-
Platinum(IV) oxide (PtO2, Adams' catalyst)
-
Glacial acetic acid
-
Hydrogen gas
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Celite
Procedure:
-
In a high-pressure reactor, a stirred solution of 4-(p-tolyl)pyridine (1.0 g) in glacial acetic acid (5 mL) is treated with a catalytic amount of PtO2 (5 mol %).
-
The reactor is sealed and purged with hydrogen gas.
-
The reaction is stirred under a hydrogen gas pressure of 50-70 bar for 6-10 hours at room temperature.
-
After the reaction is complete (monitored by TLC or GC-MS), the reactor is carefully depressurized.
-
The reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
The mixture is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are filtered through a pad of Celite to remove the catalyst and then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude this compound.
Purification by Flash Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexanes
-
Ethyl acetate
-
Triethylamine (optional)
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack it into a glass column.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a gradient of hexanes and ethyl acetate. A typical starting gradient could be 5% ethyl acetate in hexanes, gradually increasing the polarity to 20-30% ethyl acetate.
-
If the compound streaks on the column, add 0.1-1% triethylamine to the eluent mixture.[2]
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Purification by Recrystallization of the Hydrochloride Salt
Procedure:
-
Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Slowly add a solution of hydrochloric acid in ether or isopropanol dropwise with stirring until precipitation is complete.
-
Collect the precipitated hydrochloride salt by filtration and wash it with cold solvent.
-
Dissolve the crude hydrochloride salt in a minimal amount of a hot recrystallization solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture).
-
Allow the solution to cool slowly to room temperature, then cool it further in an ice bath to maximize crystal formation.
-
Collect the pure crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Data Presentation: Purification Method Comparison
| Purification Method | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Flash Column Chromatography | >98% | 70-90% | Effective for a wide range of impurities; applicable to oily products. | Can be time-consuming and requires significant solvent usage. |
| Recrystallization (as HCl salt) | >99% | 60-80% | Can provide very high purity; scalable. | Only applicable to solid products; yield can be lower due to solubility losses. |
References
Technical Support Center: Synthesis of 4-(4-Methylphenyl)piperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-Methylphenyl)piperidine. The following sections detail common side reactions, provide troubleshooting advice for specific synthetic routes, and include detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most common synthetic strategies include:
-
Grignard Reaction: The reaction of a p-tolyl Grignard reagent with a protected 4-piperidone, followed by dehydroxylation of the resulting tertiary alcohol.
-
Suzuki Coupling: A palladium-catalyzed cross-coupling reaction between a piperidine derivative (e.g., a 4-halopiperidine or a piperidine-4-boronic acid ester) and a suitable p-tolyl coupling partner.
-
Catalytic Hydrogenation: The reduction of 4-(4-methylphenyl)pyridine using a heterogeneous catalyst, such as platinum or palladium, under a hydrogen atmosphere.
Q2: I am observing a significant amount of a biaryl byproduct in my Grignard reaction. What is it and how can I minimize it?
A2: This byproduct is likely 4,4'-dimethylbiphenyl, resulting from a Wurtz coupling reaction between the Grignard reagent and unreacted 4-bromotoluene. To minimize its formation, ensure the slow, dropwise addition of 4-bromotoluene during the Grignard reagent preparation to maintain a low concentration of the aryl halide.[1] Using solvents like diethyl ether over THF can also reduce the formation of this byproduct for certain substrates.[1]
Q3: My catalytic hydrogenation of 4-(4-methylphenyl)pyridine is resulting in a loss of aromaticity. How can I prevent this?
A3: The loss of aromaticity is due to the over-reduction of the phenyl ring to a cyclohexyl ring, yielding 4-(4-methylcyclohexyl)piperidine. To enhance selectivity for the desired product, it is crucial to carefully control the reaction conditions. This includes optimizing the catalyst type (e.g., Pd/C may offer better selectivity than PtO2 under certain conditions), catalyst loading, hydrogen pressure, and reaction time. Using a milder reducing catalyst or adding a catalyst poison can sometimes help, but this may also slow down the desired reaction.
Q4: I am having trouble with the N-protecting group in my synthesis. What are the key considerations?
A4: The choice of the nitrogen protecting group is critical. For Grignard reactions, a bulky N-protecting group like tert-butoxycarbonyl (Boc) is common to prevent side reactions at the nitrogen. However, bulky groups can sometimes sterically hinder the reaction.[1] For catalytic hydrogenation, be aware that some protecting groups, like the benzyl (Bn) group, can be cleaved under the reaction conditions. If N-debenzylation is a concern, consider using alternative protecting groups or milder hydrogenation conditions.
Troubleshooting Guides
Route 1: Grignard Reaction with 4-Piperidone
This two-step route involves the initial formation of 4-hydroxy-4-(p-tolyl)piperidine followed by its dehydroxylation.
Issue 1: Low Yield of 4-hydroxy-4-(p-tolyl)piperidine in the Grignard Step
-
Symptom: The yield of the tertiary alcohol is significantly lower than expected.
-
Root Cause & Troubleshooting:
-
Enolization of 4-piperidone: The Grignard reagent can act as a base, deprotonating the α-protons of the piperidone. This is more prevalent with sterically hindered Grignard reagents.[1]
-
Solution: Use a less sterically hindered N-protecting group on the piperidone. Perform the reaction at a lower temperature (e.g., -78 °C) to favor nucleophilic addition over enolization.
-
-
Reduction of 4-piperidone: If the Grignard reagent has β-hydrogens, it can reduce the ketone to a secondary alcohol.
-
Solution: While less common with aryl Grignards, ensure your Grignard reagent is free of impurities that could act as hydride sources.
-
-
Wurtz Coupling: Formation of 4,4'-dimethylbiphenyl consumes the Grignard reagent.[1]
-
Issue 2: Formation of 4-(4-Methylphenyl)-1,2,3,6-tetrahydropyridine during Dehydroxylation
-
Symptom: The final product is contaminated with a significant amount of the corresponding tetrahydropyridine.
-
Root Cause & Troubleshooting:
-
Incomplete Reduction: The dehydroxylation step, if proceeding via an elimination-reduction sequence, may result in incomplete reduction of the tetrahydropyridine intermediate.
-
Solution: Ensure sufficient reaction time and an adequate amount of the reducing agent. Monitor the reaction by TLC or GC-MS to confirm the disappearance of the intermediate.
-
-
Dehydration as a Side Reaction: The tertiary alcohol can be prone to dehydration, especially under acidic conditions.[1]
-
Solution: Use mild dehydroxylation conditions. If using a method that involves acidic catalysis, carefully control the temperature and reaction time.
-
-
| Side Reaction | Byproduct | Typical Yield Range (%) | Mitigation Strategies |
| Enolization | Recovered 4-piperidone | 5-20 | Lower reaction temperature, less hindered protecting group. |
| Wurtz Coupling | 4,4'-Dimethylbiphenyl | 5-15 | Slow addition of aryl halide, use of CuCN catalyst.[2] |
| Reduction | 4-hydroxy-piperidine | <5 | Ensure purity of Grignard reagent. |
| Dehydration | 4-(4-Methylphenyl)-1,2,3,6-tetrahydropyridine | 10-30 | Mild dehydroxylation conditions, avoid strong acids. |
Route 2: Suzuki Cross-Coupling
This route typically involves the coupling of an N-protected 4-halopiperidine or a piperidine-4-boronic acid derivative with a corresponding p-tolyl partner.
Issue: Low Yield and Formation of Homocoupled Byproducts
-
Symptom: The desired this compound is obtained in low yield, accompanied by significant amounts of 4,4'-dimethylbiphenyl and/or bipiperidine.
-
Root Cause & Troubleshooting:
-
Homocoupling of the Boronic Acid: This is a common side reaction in Suzuki couplings, especially in the presence of oxygen.[3]
-
Solution: Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
-
-
Inefficient Catalyst System: The choice of palladium catalyst and ligand is crucial for efficient cross-coupling.
-
Solution: Screen different palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligands to find the optimal combination for your specific substrates.
-
-
Suboptimal Reaction Conditions: The base, solvent, and temperature can all influence the reaction outcome.
-
Solution: Perform small-scale optimizations of the reaction conditions. Aqueous bases like K₂CO₃ or Cs₂CO₃ are commonly used.
-
-
| Side Reaction | Byproduct | Typical Yield Range (%) | Mitigation Strategies |
| Homocoupling | 4,4'-Dimethylbiphenyl or Bipiperidine | 5-20 | Thorough degassing, use of appropriate catalyst and ligands. |
| Protodeboronation | Toluene (from 4-tolylboronic acid) | 5-15 | Use of anhydrous conditions and a suitable base. |
Route 3: Catalytic Hydrogenation of 4-(4-Methylphenyl)pyridine
This is a direct method but can be challenging in terms of selectivity.
Issue: Over-reduction of the Phenyl Ring
-
Symptom: The final product is contaminated with 4-(4-methylcyclohexyl)piperidine.
-
Root Cause & Troubleshooting:
-
Harsh Reaction Conditions: High hydrogen pressure, high temperature, or a highly active catalyst can lead to the reduction of the aromatic ring.
-
Solution: Screen different catalysts (e.g., Pd/C, PtO₂, Rh/C) and catalyst loadings. Optimize the hydrogen pressure and temperature. A continuous-flow hydrogenation setup can offer better control over reaction parameters, potentially improving selectivity. A study on the continuous-flow hydrogenation of 4-phenylpyridine showed that with a Pd/C catalyst, a selectivity of 96% for 4-phenylpiperidine could be achieved at 87% conversion, with the formation of 4-cyclohexylpiperidine being suppressed to ≤5%.[4]
-
-
N-Debenzylation (if N-benzyl protection is used): The N-benzyl group can be cleaved under hydrogenation conditions.
-
Solution: Use an alternative protecting group that is stable to hydrogenation, such as Boc. If N-debenzylation is desired as the final step, ensure complete reaction.
-
-
| Side Reaction | Byproduct | Typical Yield Range (%) | Mitigation Strategies |
| Over-reduction | 4-(4-Methylcyclohexyl)piperidine | 5-50+ | Catalyst screening, optimization of pressure and temperature, use of continuous-flow reactor.[4] |
| N-Debenzylation | This compound (unprotected) | Variable | Use of a stable protecting group (e.g., Boc). |
Experimental Protocols
Protocol 1: Grignard Reaction for 4-hydroxy-4-(p-tolyl)piperidine
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
4-Bromotoluene
-
Anhydrous Tetrahydrofuran (THF)
-
N-Boc-4-piperidone
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Preparation: a. To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add magnesium turnings (1.2 eq.). b. Add a small crystal of iodine to activate the magnesium. c. Prepare a solution of 4-bromotoluene (1.0 eq.) in anhydrous THF. d. Add a small portion of the 4-bromotoluene solution to the magnesium turnings to initiate the reaction. e. Once initiated, add the remaining 4-bromotoluene solution dropwise to maintain a gentle reflux. f. After the addition is complete, reflux the mixture for an additional 30-60 minutes.[1]
-
Addition to N-Boc-4-piperidone: a. In a separate flame-dried flask, dissolve N-Boc-4-piperidone (1.0 eq.) in anhydrous THF. b. Cool the solution to -78 °C. c. Slowly add the prepared Grignard reagent solution to the cooled piperidone solution. d. Stir the reaction mixture at -78 °C for 1-2 hours. e. Allow the reaction to warm to room temperature and stir overnight.[1]
-
Work-up and Purification: a. Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution. b. Extract the aqueous layer with ethyl acetate. c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. d. Purify the crude product by flash column chromatography.[1]
Protocol 2: Suzuki Cross-Coupling
Materials:
-
N-Boc-4-bromopiperidine (or other suitable piperidine derivative)
-
4-Tolylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add the N-Boc-4-bromopiperidine (1.0 eq.), 4-tolylboronic acid (1.2-1.5 eq.), palladium catalyst (1-5 mol%), and base (2.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with water and extract with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Catalytic Hydrogenation of 4-(4-Methylphenyl)pyridine
Materials:
-
4-(4-Methylphenyl)pyridine
-
Catalyst (e.g., 10% Pd/C or PtO₂)
-
Solvent (e.g., Glacial acetic acid or ethanol)
-
High-pressure hydrogenation reactor
-
Hydrogen gas
Procedure:
-
To a high-pressure reactor vessel, add 4-(4-methylphenyl)pyridine and the solvent.
-
Add the catalyst (e.g., 5 mol% PtO₂).[5]
-
Seal the reactor and purge with an inert gas.
-
Pressurize the reactor with hydrogen gas (e.g., 50-70 bar).[5]
-
Stir the reaction at the desired temperature (e.g., room temperature) for 6-10 hours.[5]
-
After the reaction, carefully vent the hydrogen and purge with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Work up the filtrate by neutralizing the acid (if used) and extracting the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the product as needed.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Grignard reaction pathway and common side reactions.
Caption: Selectivity in the catalytic hydrogenation of 4-(4-methylphenyl)pyridine.
References
Technical Support Center: Stability of 4-(4-Methylphenyl)piperidine in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 4-(4-Methylphenyl)piperidine in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your experimental design and data interpretation.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Unexpected peaks in chromatogram (HPLC/LC-MS) | Degradation of this compound. | 1. Perform a forced degradation study (see Protocol 1) to identify potential degradation products. 2. Analyze a freshly prepared sample as a control. 3. Re-evaluate solution preparation and storage conditions (pH, solvent, temperature, light exposure). |
| Loss of compound potency or decrease in concentration over time | Instability of the compound under storage or experimental conditions. | 1. Review the storage conditions of your stock and working solutions. Store at a lower temperature in an amber vial. 2. Assess the pH of your solution; piperidines are generally more stable in slightly acidic to neutral pH. 3. Consider the solvent used. Aprotic solvents may be preferable for long-term storage. |
| Discoloration of the solution (e.g., turning yellow) | Oxidation of the compound. | 1. Degas solvents before use to remove dissolved oxygen. 2. Store solutions under an inert atmosphere (e.g., nitrogen or argon). 3. Add an antioxidant if compatible with your experimental setup. |
| Precipitation of the compound from solution | Poor solubility or supersaturation at storage temperature. | 1. Determine the solubility of this compound in your chosen solvent at the storage temperature. 2. Consider preparing a less concentrated stock solution. 3. If stability allows, store the solution at room temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, the presence of oxidizing agents, exposure to light, and temperature. As a secondary amine, the piperidine nitrogen can be susceptible to oxidation. The benzylic protons on the methylphenyl group can also be prone to oxidation.
Q2: What are the likely degradation pathways for this compound?
A2: Based on the structure, the most probable degradation pathways include:
-
Oxidation: The piperidine nitrogen can be oxidized to form the corresponding N-oxide. The benzylic carbon of the 4-methylphenyl group is also susceptible to oxidation, potentially leading to the formation of a carboxylic acid (4-(piperidin-4-ylmethyl)benzoic acid) or related products.
-
Photodegradation: Exposure to UV or even ambient light can induce degradation, possibly through radical-mediated pathways involving the benzylic C-H bonds.
-
Acid/Base Catalyzed Degradation: While generally more stable than compounds with labile functional groups like esters or amides, extreme pH conditions and elevated temperatures can promote degradation.
Q3: How should I store solutions of this compound to ensure stability?
A3: For optimal stability, solutions of this compound should be stored in tightly sealed amber vials to protect from light and air. It is recommended to store them at low temperatures (2-8 °C or -20 °C for long-term storage). For aqueous solutions, using a buffer to maintain a slightly acidic to neutral pH (e.g., pH 5-7) can enhance stability. If possible, using deoxygenated solvents and storing under an inert atmosphere (e.g., nitrogen) can minimize oxidative degradation.
Q4: What analytical techniques are suitable for monitoring the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique for quantifying the parent compound and detecting degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is highly valuable for the identification and characterization of unknown degradation products formed during stability studies.
Data Presentation
The following tables summarize hypothetical quantitative data from forced degradation studies on this compound. This data is illustrative and serves as a guide for what might be observed experimentally.
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Time | % Degradation (Hypothetical) | Major Degradation Products Observed (Hypothetical) |
| 0.1 M HCl | 24 h | 5% | This compound N-oxide |
| 0.1 M NaOH | 24 h | < 2% | - |
| 3% H₂O₂ | 8 h | 15% | This compound N-oxide, 4-(Piperidin-4-ylmethyl)benzoic acid |
| Thermal (80 °C) | 48 h | 3% | Minor unidentified peaks |
| Photolytic (UV Lamp) | 24 h | 10% | Several minor unidentified peaks |
Table 2: pH-Rate Profile for the Degradation of this compound at 40 °C (Hypothetical Data)
| pH | Observed Rate Constant (k_obs) (day⁻¹) (Hypothetical) | Half-life (t½) (days) (Hypothetical) |
| 3.0 | 0.005 | 138.6 |
| 5.0 | 0.002 | 346.5 |
| 7.0 | 0.003 | 231.0 |
| 9.0 | 0.008 | 86.6 |
| 11.0 | 0.015 | 46.2 |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To generate potential degradation products of this compound under various stress conditions to develop and validate a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1 M and 0.1 M
-
Sodium hydroxide (NaOH), 1 M and 0.1 M
-
Hydrogen peroxide (H₂O₂), 30%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC-UV or HPLC-MS system
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60 °C for 24 hours.
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60 °C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature for 8 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute with the mobile phase.
-
-
Thermal Degradation:
-
Place a solid sample and a sample of the stock solution in an oven at 80 °C for 48 hours.
-
After the specified time, dissolve the solid sample in the initial solvent and dilute both samples appropriately for analysis.
-
-
Photolytic Degradation:
-
Expose a solid sample and a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
After the exposure period, prepare the samples for analysis.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
Objective: To quantify this compound and separate it from its potential degradation products.
Instrumentation:
-
HPLC system with a UV detector or a PDA detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Procedure:
-
Prepare the mobile phases and degas them.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the prepared samples (from the forced degradation study and stability testing).
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other (resolution > 1.5).
Visualizations
Caption: Workflow for forced degradation and stability testing.
Caption: Potential degradation pathways for this compound.
troubleshooting unexpected results in assays with 4-(4-Methylphenyl)piperidine
This technical support center is designed for researchers, scientists, and drug development professionals utilizing 4-(4-Methylphenyl)piperidine in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and unexpected results in your assays.
Frequently Asked Questions (FAQs)
Q1: My dose-response curve for this compound is unusually steep and shows poor reproducibility. What could be the cause?
A1: Steep dose-response curves and poor reproducibility are often indicative of compound aggregation.[1] this compound, like other piperidine-containing molecules with lipophilic characteristics, may self-associate at higher concentrations in aqueous assay buffers to form colloidal aggregates. These aggregates can non-specifically inhibit enzymes or disrupt protein-protein interactions, leading to misleading results that are not related to a specific interaction with the intended biological target.[1]
Q2: How can I confirm if this compound is aggregating in my assay?
A2: A common initial step is to perform the assay in the presence of a non-ionic detergent, such as 0.01% Triton X-100.[1] A significant reduction in the compound's apparent activity (e.g., an increase in the IC50 value) in the presence of the detergent strongly suggests that aggregation is a contributing factor. For definitive confirmation, biophysical methods like Dynamic Light Scattering (DLS) or Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to directly detect the formation of aggregates in your assay buffer.[1]
Q3: The observed potency of this compound varies between different buffer conditions, particularly with changes in pH. Why does this happen?
A3: The pH of the assay buffer can significantly influence the aggregation tendency of piperidine-containing compounds. The piperidine nitrogen has a pKa, and at a pH below this value, the nitrogen will be protonated, making the molecule more polar and potentially more soluble.[1] Conversely, at a pH above the pKa, the piperidine will be in its neutral, more lipophilic form, which can increase its propensity to aggregate. This change in aggregation state can alter the compound's apparent activity.[1]
Q4: I am observing unexpected off-target effects in my cell-based assay. Could this be related to this compound?
A4: While off-target effects can arise from specific interactions with other biological targets, they can also be a result of non-specific interactions caused by compound aggregation. Aggregates can interfere with cell membranes or sequester essential proteins, leading to cytotoxicity or other cellular responses that are not mediated by a specific receptor. It is crucial to rule out aggregation as the cause of the observed effects.
Q5: In my HPLC analysis of a free base form of a piperidine derivative, I am observing two peaks, with one in the dead volume. What might be the issue?
A5: The appearance of two peaks for a pure piperidine derivative in its free base form during HPLC analysis can be due to differential ionization or interaction with the stationary phase.[2] The peak in the dead volume suggests that a portion of the compound is not being retained by the column. This can be influenced by the solvent used and the pH of the mobile phase. Using the hydrochloride salt form of the compound, if available, often resolves this issue as it is more likely to be consistently protonated and elute as a single peak.[2] Adjusting the mobile phase pH with an additive like trifluoroacetic acid (TFA) or using a different column chemistry can also help to achieve a single, sharp peak.[2]
Troubleshooting Guides
Issue 1: High Background or Low Signal-to-Noise in Radioligand Binding Assays
High non-specific binding can obscure the specific signal in radioligand binding assays.
| Potential Cause | Troubleshooting Steps |
| Radioligand Issues | - Use a lower concentration of the radioligand, ideally at or below its Kd value. - Verify the purity of the radioligand, as impurities can contribute to high non-specific binding. |
| Suboptimal Protein Concentration | - Titrate the amount of cell membrane preparation to find the optimal concentration that maximizes specific binding while minimizing non-specific binding. |
| Inadequate Washing | - Increase the volume and number of wash steps with ice-cold wash buffer to more effectively remove unbound radioligand. |
| Buffer Composition | - Include bovine serum albumin (BSA) in the assay buffer to reduce non-specific binding to vials and filters. |
Issue 2: Inconsistent IC50 Values in Dopamine Transporter (DAT) Uptake Assays
Variability in IC50 values can compromise the reliability of your results.
| Potential Cause | Troubleshooting Steps |
| Cell Health and Density | - Ensure cells are healthy and seeded at a consistent density across all wells. Cell viability and number can significantly impact uptake rates. |
| Incubation Time | - Optimize the incubation time to ensure you are measuring the initial rate of uptake. If the incubation is too long, the uptake may no longer be linear. |
| Compound Stability | - Assess the stability of this compound in the assay buffer over the course of the experiment. Degradation can lead to a loss of potency. |
| Pipetting Errors | - Use calibrated pipettes and proper technique to ensure accurate and consistent addition of compound and substrate to all wells. |
Data Presentation
The following table presents representative binding affinity (Ki) and functional inhibition (IC50) data for compounds structurally related to this compound, targeting the Dopamine Transporter (DAT) and Sigma (σ) receptors. This data is provided as a reference for expected potency ranges.
| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) |
| 4-Hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone | DAT | [3H]WIN 35,428 Binding | 492 | |
| 4-Hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone | DAT | [3H]Dopamine Uptake | 360 | |
| Rimcazole | DAT | Radioligand Binding | 248 | |
| Rimcazole | σ1 Receptor | Radioligand Binding | 1.8 | |
| Rimcazole | σ2 Receptor | Radioligand Binding | 2.8 | |
| 4-Benzylpiperidine | Dopamine Release | Neurotransmitter Release | 109 (EC50) | |
| 4-Benzylpiperidine | Norepinephrine Release | Neurotransmitter Release | 41.4 (EC50) | |
| 4-Benzylpiperidine | Serotonin Release | Neurotransmitter Release | 5246 (EC50) | |
| 4-Benzylpiperidine | MAO-A | Enzyme Inhibition | 130,000 | |
| 4-Benzylpiperidine | MAO-B | Enzyme Inhibition | 750,000 |
Experimental Protocols
Dopamine Transporter (DAT) Uptake Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of this compound on the human dopamine transporter (hDAT).
Methodology:
-
Cell Culture: Culture cells stably expressing hDAT (e.g., HEK293-hDAT) in appropriate media. Seed cells in a 96-well plate at a density of 40,000-60,000 cells per well and allow them to attach overnight.
-
Preparation of Solutions: Prepare serial dilutions of this compound in assay buffer. The final solvent concentration (e.g., DMSO) should be kept below 0.1% and be consistent across all wells. Prepare a solution of [3H]Dopamine in assay buffer.
-
Assay Procedure:
-
Wash the cells once with pre-warmed assay buffer.
-
Add 50 µL of the diluted this compound or reference inhibitor to the appropriate wells. Include vehicle controls for total uptake and a high concentration of a known DAT inhibitor (e.g., GBR 12909) for non-specific uptake.
-
Pre-incubate the plate at 37°C for 10-20 minutes.
-
Initiate the uptake by adding 50 µL of the [3H]Dopamine solution to all wells.
-
Incubate the plate at 37°C for a predetermined time within the linear range of uptake (e.g., 10 minutes).
-
Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.
-
Lyse the cells with a suitable lysis buffer.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
Sigma-1 (σ1) Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the σ1 receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express σ1 receptors. This typically involves homogenization, centrifugation, and resuspension of the membrane pellet in an appropriate buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
50 µL of binding buffer (for total binding) or a high concentration of a known σ1 ligand (e.g., haloperidol) for non-specific binding.
-
50 µL of varying concentrations of this compound.
-
50 µL of --INVALID-LINK---pentazocine (a selective σ1 radioligand) at a concentration near its Kd.
-
100 µL of the prepared membrane suspension.
-
-
Incubation: Incubate the plate at 37°C for 90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding. Wash the filters multiple times with ice-cold wash buffer.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound. Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
Mandatory Visualizations
References
Technical Support Center: Optimization of N-Alkylation of 4-(4-Methylphenyl)piperidine
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the N-alkylation of 4-(4-Methylphenyl)piperidine. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven optimization strategies to enhance your reaction outcomes.
Troubleshooting Guides & FAQs
This section addresses common challenges encountered during the N-alkylation of this compound, providing potential causes and actionable solutions in a straightforward question-and-answer format.
Question 1: My N-alkylation reaction is sluggish, resulting in low yield and incomplete conversion of the starting material. What are the likely causes and how can I improve the reaction rate?
Answer: A slow or incomplete N-alkylation of this compound can be attributed to several factors, including suboptimal reaction conditions and reagent choice.[1][2]
-
Insufficient Basicity: The reaction of a secondary amine like this compound with an alkyl halide generates an acid (e.g., HCl, HBr) which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1]
-
Solution: Incorporate a non-nucleophilic base to scavenge the acid produced. Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA). For more sensitive substrates, a milder base such as sodium bicarbonate (NaHCO₃) can be utilized.[1]
-
-
Poor Leaving Group on the Alkylating Agent: The reactivity of the alkylating agent is directly influenced by the quality of the leaving group.
-
Solution: If you are using an alkyl chloride, consider switching to a more reactive alkyl bromide or iodide to accelerate the reaction.[1]
-
-
Steric Hindrance: Bulky substituents on either the piperidine ring or the alkylating agent can impede the reaction.
-
Solution: Increasing the reaction temperature can provide the necessary activation energy to overcome steric hindrance.[1]
-
-
Solvent Choice: The solvent plays a critical role in reaction kinetics.
-
Solution: Polar aprotic solvents like acetonitrile (MeCN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally effective as they can dissolve the reactants and facilitate the reaction.[3] Experimenting with different solvents can help identify the optimal medium for your specific substrates.[4]
-
Question 2: I am observing the formation of a significant amount of a quaternary ammonium salt byproduct. How can I minimize this over-alkylation?
Answer: Over-alkylation, leading to the formation of quaternary ammonium salts, is a common side reaction in the N-alkylation of secondary amines.[2] This occurs because the tertiary amine product can be more nucleophilic than the starting secondary amine.[5]
-
Control Stoichiometry:
-
Slow Addition of Alkylating Agent:
-
Choice of Base:
-
Reaction Temperature:
Question 3: My desired N-alkylated product is difficult to purify from the unreacted starting material and byproducts. What purification strategies are recommended?
Answer: Effective purification is crucial for obtaining the desired product with high purity.
-
Column Chromatography:
-
Distillation:
-
Solution: If there is a significant difference in the boiling points of the components, distillation under reduced pressure can be an efficient purification technique.[4]
-
-
Acid-Base Extraction:
-
Solution: The basicity of the amine products can be exploited for purification. The crude reaction mixture can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the amines, transferring them to the aqueous layer. The aqueous layer can then be basified and extracted with an organic solvent to recover the purified amine. After the reaction, the N-alkylpiperidinium salt can be converted to the free base by partitioning the product between a solvent like diethyl ether and a saturated aqueous solution of sodium bicarbonate.[2][6]
-
Data Presentation: Optimization of Reaction Conditions
The following tables summarize key parameters for optimizing the N-alkylation of this compound.
Table 1: Common Bases and Solvents for N-Alkylation
| Base | Solvent | Typical Conditions | Notes |
| K₂CO₃ | DMF, Acetonitrile | Room temperature to 80°C | A common and cost-effective choice.[3][6][12][13] |
| Cs₂CO₃ | Acetonitrile, DMF | Room temperature to 70°C | Often highly effective, can lead to higher yields.[3][14] |
| NaH | THF, DMF | 0°C to room temperature | A strong base, requires anhydrous conditions.[3][6][8] |
| DIPEA | Acetonitrile, DCM | Room temperature to 70°C | A bulky, non-nucleophilic base, good for preventing over-alkylation.[1][6] |
| Et₃N | DCM, Acetonitrile | Room temperature | A common organic base.[1] |
Table 2: Reactivity of Alkylating Agents
| Alkylating Agent | General Reactivity |
| Alkyl Iodide (R-I) | Highest |
| Alkyl Bromide (R-Br) | Intermediate |
| Alkyl Chloride (R-Cl) | Lowest |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using Potassium Carbonate
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), anhydrous potassium carbonate (1.5 equiv.), and anhydrous N,N-dimethylformamide (DMF).
-
Addition of Alkylating Agent: Add the alkylating agent (1.1 equiv.) dropwise to the stirred suspension at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat as required (e.g., 60-80°C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration and Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Reductive Amination for N-Alkylation
Reductive amination is an alternative method that offers excellent control for mono-alkylation.[4][10]
-
Reaction Setup: To a stirred solution of this compound (1.0 equiv.) in anhydrous dichloromethane (DCM) at room temperature, add the desired aldehyde or ketone (1.1 equiv.).
-
Imine Formation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise over 15 minutes.
-
Reaction: Continue stirring the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.
-
Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.
-
Work-up and Extraction: Separate the organic layer and extract the aqueous layer with DCM.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentration and Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography.[10]
Visualizations
Caption: Troubleshooting workflow for low yield in N-alkylation reactions.
Caption: Strategies to mitigate over-alkylation in N-alkylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. CH633264A5 - N-alkyl-piperidine DERIVATIVES. - Google Patents [patents.google.com]
- 13. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Storage and Stability of 4-(4-Methylphenyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the degradation of 4-(4-Methylphenyl)piperidine during storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter with this compound during storage and handling.
Problem 1: The compound has developed a yellow or brownish discoloration.
-
Possible Cause: Oxidation or photo-degradation. Piperidine and its derivatives can be susceptible to oxidation, especially when exposed to air and light over time. The 4-methylphenyl group may also be susceptible to oxidative degradation.
-
Solution:
-
Verify Purity: Before use, verify the purity of the discolored material using a suitable analytical method such as HPLC or GC-MS to identify any potential impurities.
-
Purification: If impurities are detected, consider repurification by recrystallization or column chromatography, if feasible.
-
Proper Storage: To prevent further degradation, store the compound under an inert atmosphere (e.g., argon or nitrogen) and in an amber-colored vial to protect it from light. For long-term storage, refrigeration at 2-8°C or freezing at -20°C is recommended.
-
Problem 2: HPLC/GC-MS analysis shows the presence of new, unidentified peaks.
-
Possible Cause: This indicates the formation of degradation products due to thermal stress, hydrolysis, or reaction with contaminants.
-
Solution:
-
Characterize Impurities: If possible, use mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to identify the structure of the degradation products. This can provide insights into the degradation pathway.
-
Review Storage Conditions: Ensure the compound has been stored according to the recommended guidelines (see FAQ section). Exposure to high temperatures, humidity, or incompatible materials can accelerate degradation.
-
Forced Degradation Study: To proactively understand potential degradation products, a forced degradation study can be performed. This involves intentionally exposing the compound to harsh conditions (acid, base, oxidation, heat, light) to generate and identify potential degradants.
-
Problem 3: The compound exhibits poor solubility compared to a fresh batch.
-
Possible Cause: Formation of insoluble polymeric materials or salts due to degradation or reaction with atmospheric components like carbon dioxide.
-
Solution:
-
Filtration: Before preparing a solution, attempt to filter out any insoluble material.
-
Purity Assessment: Analyze the soluble portion to determine if the desired compound is still present at an acceptable purity level.
-
Storage Review: Re-evaluate your storage and handling procedures. Ensure containers are tightly sealed to minimize exposure to air and moisture.
-
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the ideal storage conditions for this compound?
-
A1: For long-term stability, it is recommended to store this compound in a tightly sealed container, under an inert atmosphere (argon or nitrogen), protected from light, and in a cool, dry place. Refrigeration (2-8°C) or freezing (-20°C) is advisable for extended storage periods.
-
-
Q2: Is this compound sensitive to air or light?
-
A2: Yes. Like many secondary amines, this compound can be susceptible to oxidation upon prolonged exposure to air. It may also be sensitive to light, which can catalyze degradation. Therefore, storage in amber vials under an inert atmosphere is a critical preventative measure.
-
-
Q3: What type of container should I use for storage?
-
A3: Use a well-sealed, airtight container made of an inert material such as amber glass. Avoid plastic containers unless they are specifically rated for the storage of this type of chemical, as plasticizers or other additives could potentially leach into the compound.
-
Degradation
-
Q4: What are the likely degradation pathways for this compound?
-
A4: Based on the chemistry of piperidine and related compounds, the following degradation pathways are possible:
-
Oxidation: The nitrogen atom and the benzylic position of the methylphenyl group are potential sites of oxidation. This can lead to the formation of N-oxides, hydroxylated derivatives, or cleavage of the piperidine ring.
-
Photo-degradation: Exposure to UV or visible light can lead to the formation of radical species, initiating a cascade of degradation reactions.
-
Acid/Base Hydrolysis: While generally stable, extreme pH conditions could potentially promote ring-opening or other reactions, though this is less common for the piperidine ring itself under typical storage conditions.
-
Thermal Degradation: High temperatures can lead to decomposition. For related piperazine compounds, thermal degradation can involve ring-opening via nucleophilic substitution reactions.[1][2]
-
-
-
Q5: What are some potential degradation products?
-
A5: While specific degradation products for this compound are not extensively documented in the literature, potential products, by analogy to piperidine degradation, could include:
-
N-oxides of this compound.
-
Products of ring-opening, such as amino aldehydes or amino ketones.
-
Oxidation products of the tolyl group, such as the corresponding benzoic acid or benzyl alcohol derivatives.
-
For piperidine itself, photo-oxidation can lead to products like 2,3,4,5-tetrahydropyridine, 1-nitropiperidine, and 1-nitrosopiperidine.
-
-
Analytical Testing
-
Q6: How can I check the purity of my this compound?
-
A6: The most common methods for purity assessment are:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a powerful tool for separating the main compound from its impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for analyzing volatile and semi-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify and quantify impurities if they are present at sufficient levels.
-
-
-
Q7: Is there a recommended stability-indicating HPLC method?
-
A7: A general stability-indicating HPLC method can be developed and validated. The following is a starting point for method development, which should be optimized for your specific instrumentation and requirements.
-
Data Presentation
Table 1: Recommended Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (short-term) or -20°C (long-term) | Minimizes thermal degradation and slows down chemical reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the amine and other susceptible parts of the molecule. |
| Light | Amber-colored, light-proof container | Protects against photo-degradation. |
| Container | Tightly sealed, inert glass vial | Prevents exposure to air and moisture, and avoids leaching of contaminants. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the sample to generate potential degradation products for the development of a stability-indicating analytical method.[3][4]
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal parts of the stock solution with 0.1 N HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal parts of the stock solution with 0.1 N NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal parts of the stock solution with 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 70°C for 48 hours. For solid-state thermal stress, store the neat compound at 60°C for one week.
-
Photo-degradation: Expose the stock solution and solid compound to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
-
Sample Analysis: After the designated stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a developed HPLC or GC-MS method to observe the degradation products.
Protocol 2: Stability-Indicating HPLC-UV Method Development
This protocol provides a starting point for developing a reversed-phase HPLC method to separate this compound from its potential degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: 0.1% Trifluoroacetic acid in Acetonitrile
-
-
Gradient Elution: Start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B. A suggested starting gradient could be:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm (or a wavelength determined by UV scan of the compound).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Validation: The developed method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[5][6]
Mandatory Visualizations
Caption: Workflow for a forced degradation study.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ijtsrd.com [ijtsrd.com]
Technical Support Center: Addressing Low Bioavailability of 4-(4-Methylphenyl)piperidine Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the low bioavailability of 4-(4-Methylphenyl)piperidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of my this compound derivative?
Low oral bioavailability of this compound derivatives typically stems from one or more of the following factors:
-
Poor Aqueous Solubility: The piperidine ring, especially when substituted with a lipophilic group like a methylphenyl group, can lead to low solubility in the aqueous environment of the gastrointestinal (GI) tract. Dissolution is a prerequisite for absorption.[1][2]
-
Low Intestinal Permeability: Even if dissolved, the compound may not efficiently cross the intestinal epithelium to enter the bloodstream. This can be due to its physicochemical properties or because it is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the GI lumen.[3]
-
Extensive First-Pass Metabolism: The compound, after absorption into the portal circulation, may be rapidly metabolized by enzymes in the gut wall and liver (e.g., Cytochrome P450 enzymes) before it reaches systemic circulation.[3]
Q2: My compound has good Caco-2 permeability but still shows low in vivo bioavailability. What could be the issue?
This discrepancy often points towards extensive first-pass metabolism.[3] The Caco-2 model is an excellent tool for assessing intestinal permeability but does not fully replicate the metabolic capacity of the liver.[3] A compound can be well-absorbed from the intestine into the portal vein but then be rapidly metabolized in the liver before it can reach systemic circulation. Another possibility is significant metabolism within the gut wall itself, which may not be fully captured in all Caco-2 protocols.[3]
Q3: How can I determine if my this compound derivative is a substrate for efflux transporters like P-glycoprotein (P-gp)?
A bidirectional Caco-2 permeability assay is the standard in vitro method to investigate this.[3] In this assay, the transport of your compound is measured in two directions:
-
Apical to Basolateral (A-to-B): Mimics transport from the gut lumen to the blood.
-
Basolateral to Apical (B-to-A): Mimics transport from the blood back into the gut lumen.
If the B-to-A permeability is significantly higher than the A-to-B permeability (typically an efflux ratio of >2), it indicates that the compound is likely a substrate for an efflux transporter.[3] This experiment can also be performed in the presence of a known P-gp inhibitor to confirm the involvement of this specific transporter.[3]
Q4: What initial structural modifications can I consider to improve the metabolic stability of my compound?
To enhance metabolic stability, consider the following strategies:[3]
-
Blocking Sites of Metabolism: Introduce sterically hindering groups (e.g., a methyl or cyclopropyl group) near likely sites of metabolism, such as the carbons alpha to the piperidine nitrogen.[3]
-
Fluorination: Replacing metabolically labile C-H bonds with C-F bonds can significantly increase metabolic stability due to the high strength of the C-F bond.[3]
-
Reduce Lipophilicity: Lowering the compound's lipophilicity (logP or logD) can decrease its affinity for metabolic enzymes. This can be achieved by introducing polar functional groups.[3]
Troubleshooting Guides
Issue: Poor Aqueous Solubility
If your this compound derivative exhibits poor solubility in aqueous buffers, consider the following troubleshooting steps.
Troubleshooting Workflow for Poor Solubility
A systematic approach to addressing poor aqueous solubility.
1. pH Adjustment:
-
Rationale: this compound derivatives are typically basic due to the piperidine nitrogen. Adjusting the pH of the solution to be more acidic can protonate the nitrogen, leading to the formation of a more soluble salt.[2]
-
Protocol:
-
Prepare a suspension of your compound in deionized water.
-
Gradually add small aliquots of a dilute acid (e.g., 0.1 M HCl) while monitoring for dissolution.
-
Vortex or stir the solution continuously.
-
Observe for clarity, which indicates improved solubility.
-
2. Use of Co-solvents:
-
Rationale: For highly lipophilic compounds, co-solvents can increase solubility by reducing the polarity of the aqueous medium.[2]
-
Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, polyethylene glycol (PEG), and propylene glycol are frequently used.[2]
-
Protocol:
-
Prepare a high-concentration stock solution of your compound in 100% DMSO.
-
Perform serial dilutions into your aqueous buffer, ensuring the final concentration of the co-solvent is compatible with your assay (typically ≤1% for DMSO in cell-based assays).[1]
-
3. Advanced Formulation Strategies:
-
Rationale: If simple pH adjustment and co-solvents are insufficient, more advanced formulation techniques can be employed.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with enhanced aqueous solubility.[4]
Issue: Low Intestinal Permeability
If your compound has adequate solubility but still exhibits low bioavailability, poor intestinal permeability might be the cause.
Troubleshooting Workflow for Low Permeability
A decision-making workflow to address low intestinal permeability.
1. Assess Permeability using Caco-2 Assay:
-
Action: Perform a Caco-2 permeability assay to quantify the rate of transport across a monolayer of human intestinal cells.[5]
-
Interpretation: A low apparent permeability coefficient (Papp) in the A-to-B direction suggests poor passive diffusion.
2. Investigate Efflux:
-
Action: If the efflux ratio (Papp B-to-A / Papp A-to-B) is greater than 2, your compound is likely a substrate of an efflux transporter.[5]
-
Solution: Consider structural modifications to reduce the compound's affinity for the transporter or co-administration with a known inhibitor in preclinical studies.
3. Prodrug Approach:
-
Rationale: A prodrug is an inactive or less active derivative of a parent drug that is converted to the active form in vivo. This approach can be used to temporarily mask the physicochemical properties that limit permeability.[6]
-
Strategy: Attaching a promoiety that is recognized by intestinal transporters can enhance absorption.[7]
Issue: High First-Pass Metabolism
If both solubility and permeability are adequate, rapid metabolism in the liver and/or gut wall may be the cause of low bioavailability.
Troubleshooting Workflow for High First-Pass Metabolism
A workflow to diagnose and address high first-pass metabolism.
1. Determine Metabolic Stability:
-
Action: Perform an in vitro metabolic stability assay using liver microsomes or hepatocytes to determine the intrinsic clearance of your compound.[8]
-
Interpretation: A high clearance rate indicates rapid metabolism.
2. Identify Metabolic "Soft Spots":
-
Action: Use techniques like mass spectrometry to identify the metabolites formed during the metabolic stability assay. This will help pinpoint the sites on the molecule that are most susceptible to metabolism.
-
Solution: Introduce structural modifications at these "soft spots" to block metabolism, such as adding a methyl group or replacing a hydrogen with a fluorine atom.[3]
Quantitative Data Tables
Table 1: Effect of Formulation Strategies on Solubility of Piperidine Derivatives
| Formulation Strategy | Example System | Fold Increase in Aqueous Solubility (Approximate) | Reference |
| pH Adjustment (Acidification) | Piperidine Derivative in 0.01 M HCl | >10 | [1] |
| Complexation with Cyclodextrins | Piperine with Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 20-25 | [4] |
| Co-solvents | Piperidine-4-acetic acid derivative in Saline with 5-10% DMSO and 10% Tween® 80 | Varies based on compound and co-solvent concentration | [2] |
Table 2: Caco-2 Permeability Classification
| Apparent Permeability (Papp) (x 10-6 cm/s) | Permeability Classification | Expected Human Absorption | Reference |
| < 1 | Low | < 50% | [5] |
| 1 - 10 | Moderate | 50 - 89% | [5] |
| > 10 | High | > 90% | [5] |
Table 3: In Vitro Metabolic Stability Classification (Human Liver Microsomes)
| Half-life (t1/2) (minutes) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Stability Classification |
| > 30 | < 23 | High |
| 5 - 30 | 23 - 139 | Moderate |
| < 5 | > 139 | Low |
Experimental Protocols
Protocol: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a this compound derivative.[5][9]
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell™ inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound and control compounds (e.g., atenolol for low permeability, propranolol for high permeability)
-
LC-MS/MS system for analysis
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells in flasks until they reach 80-90% confluency.
-
Seed the cells onto Transwell™ inserts at an appropriate density.
-
Culture the cells on the inserts for 18-22 days to allow for differentiation and formation of a polarized monolayer.[5]
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity.
-
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound (typically at 10 µM) to the apical (donor) compartment.
-
Add fresh HBSS to the basolateral (receiver) compartment.
-
Incubate for a defined period (e.g., 2 hours) at 37°C.
-
At the end of the incubation, collect samples from both the apical and basolateral compartments.
-
-
Sample Analysis:
-
Analyze the concentration of the test compound in the collected samples using a validated LC-MS/MS method.
-
-
Calculation of Apparent Permeability (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
dQ/dt = rate of appearance of the compound in the receiver compartment
-
A = surface area of the Transwell™ membrane
-
C0 = initial concentration of the compound in the donor compartment
-
-
Protocol: In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To determine the rate of metabolism of a this compound derivative by liver enzymes.[10][11]
Materials:
-
Pooled human liver microsomes
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compound and positive control (e.g., testosterone or midazolam)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Methodology:
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, combine phosphate buffer, liver microsomes (e.g., 0.5 mg/mL final concentration), and the test compound (e.g., 1 µM final concentration).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing cold acetonitrile to stop the reaction.
-
-
Sample Processing:
-
Vortex the samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
Sample Analysis:
-
Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the half-life (t1/2) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t1/2) / (mg microsomal protein/mL).
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Formulation and Evaluation of Supramolecular Food-Grade Piperine HP β CD and TPGS Complex: Dissolution, Physicochemical Characterization, Molecular Docking, In Vitro Antioxidant Activity, and Antimicrobial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caco-2 Permeability | Evotec [evotec.com]
- 6. Prodrug approaches for enhancing the bioavailability of drugs with low solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mttlab.eu [mttlab.eu]
- 9. enamine.net [enamine.net]
- 10. mercell.com [mercell.com]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Technical Support Center: Scaling Up the Synthesis of 4-(4-Methylphenyl)piperidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-Methylphenyl)piperidine. Our aim is to address common challenges encountered during scale-up and experimental execution.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and scalable method is the catalytic hydrogenation of 4-(4-methylphenyl)pyridine. This method is favored due to its efficiency and the availability of the starting material. The reaction involves the reduction of the pyridine ring to a piperidine ring using a metal catalyst under a hydrogen atmosphere.
Q2: How is the precursor, 4-(4-methylphenyl)pyridine, typically synthesized?
A2: The precursor is commonly synthesized via a Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a 4-halopyridine (e.g., 4-chloropyridine or 4-bromopyridine) with 4-methylphenylboronic acid in the presence of a palladium catalyst and a base. This method offers a versatile and efficient route to a wide range of 4-arylpyridines.
Q3: What are the critical safety precautions to consider during the catalytic hydrogenation of 4-(4-methylphenyl)pyridine?
A3: Catalytic hydrogenation involves the use of flammable hydrogen gas under pressure and potentially pyrophoric catalysts (like Palladium on carbon). It is crucial to work in a well-ventilated fume hood, use a high-pressure reactor with appropriate safety features, and handle the catalyst with care, especially when dry, as it can ignite upon contact with air. Always purge the reactor with an inert gas (like nitrogen or argon) before and after the reaction.
Q4: How can I effectively monitor the progress of the hydrogenation reaction?
A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. A small aliquot of the reaction mixture can be carefully withdrawn, and the disappearance of the starting material (4-(4-methylphenyl)pyridine) and the appearance of the product (this compound) can be tracked.
Q5: What is the most effective method for purifying the final product, this compound?
A5: Purification can be achieved through several methods. Distillation under reduced pressure is a common technique for separating the product from non-volatile impurities. Alternatively, the basic nature of the piperidine allows for purification via salt formation. The product can be treated with an acid (e.g., HCl) to form a solid salt, which can be filtered and washed. The free base can then be regenerated by treatment with a base. Column chromatography can also be employed for small-scale purification.
Troubleshooting Guides
Catalytic Hydrogenation of 4-(4-Methylphenyl)pyridine
| Problem | Potential Cause | Recommended Solutions |
| Low or No Conversion of Starting Material | 1. Inactive Catalyst: The catalyst may be old, improperly stored, or poisoned. 2. Insufficient Hydrogen Pressure: The pressure may be too low for the reaction to proceed efficiently. 3. Low Reaction Temperature: The temperature may not be high enough to overcome the activation energy. 4. Poor Mass Transfer: Inefficient stirring can lead to poor mixing of the catalyst, substrate, and hydrogen. | 1. Use a fresh batch of catalyst. Ensure proper handling and storage under an inert atmosphere. 2. Gradually increase the hydrogen pressure within the safe limits of the reactor. 3. Increase the reaction temperature in increments. 4. Ensure vigorous and efficient stirring throughout the reaction. |
| Incomplete Reaction (Presence of Intermediates) | 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. 2. Low Catalyst Loading: The amount of catalyst may be insufficient for the scale of the reaction. | 1. Increase the reaction time and continue to monitor the reaction progress. 2. Increase the catalyst loading (e.g., from 5 mol% to 10 mol%). |
| Formation of Side Products (Over-reduction) | 1. Harsh Reaction Conditions: High temperature and/or pressure can lead to the reduction of the phenyl ring. 2. Incorrect Catalyst Choice: Some catalysts are more prone to causing over-reduction. | 1. Reduce the reaction temperature and/or pressure. 2. Consider using a milder catalyst. Rhodium on carbon (Rh/C) is often more selective for the pyridine ring over the benzene ring compared to some palladium or platinum catalysts.[1] |
| Inconsistent Yields | 1. Variable Catalyst Activity: Different batches of catalyst can have varying activity. 2. Purity of Starting Materials: Impurities in the 4-(4-methylphenyl)pyridine or solvent can affect the reaction. | 1. Test a new batch of catalyst on a small scale first. 2. Ensure the starting material and solvent are of high purity. |
Experimental Protocols
Protocol 1: Synthesis of 4-(4-Methylphenyl)pyridine via Suzuki Coupling
Materials:
-
4-Bromopyridine hydrochloride
-
4-Methylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask, add 4-bromopyridine hydrochloride (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
De-gas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(4-methylphenyl)pyridine.
Protocol 2: Catalytic Hydrogenation of 4-(4-Methylphenyl)pyridine
Materials:
-
4-(4-Methylphenyl)pyridine
-
10% Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂)
-
Ethanol or Acetic Acid
-
Hydrogen gas
Procedure:
-
Place 4-(4-methylphenyl)pyridine (1.0 eq) and the solvent (ethanol or acetic acid) in a high-pressure reactor.
-
Carefully add the catalyst (e.g., 10% Pd/C, 5-10 mol%) under a stream of inert gas.
-
Seal the reactor and purge it with hydrogen gas several times to remove any air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring.
-
Monitor the reaction by observing the hydrogen uptake or by analyzing aliquots.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
If acetic acid was used as the solvent, neutralize the mixture with a base (e.g., NaOH solution) and then extract the product with an organic solvent.
-
Concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by distillation under reduced pressure or by salt formation and recrystallization.
Data Presentation
Table 1: Comparison of Catalysts for the Hydrogenation of 4-(4-Methylphenyl)pyridine
| Catalyst | Solvent | Temperature (°C) | Pressure (psi) | Reaction Time (h) | Yield (%) | Notes |
| 10% Pd/C | Ethanol | 60 | 80 | 12 | ~90 | Good general-purpose catalyst. |
| PtO₂ (Adams' catalyst) | Acetic Acid | 25-50 | 50 | 6-12 | >95 | Highly effective, can sometimes lead to over-reduction of the aryl ring at higher temperatures.[2] |
| Rh/C | Ethanol | 50 | 60 | 8 | ~92 | Offers good selectivity for the pyridine ring, minimizing aryl ring reduction.[1] |
| Raney Nickel | Ethanol | 80 | 100 | 24 | ~85 | Requires higher temperature and pressure; a less expensive option. |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for catalytic hydrogenation.
References
Validation & Comparative
A Comparative Analysis of the Analgesic Efficacy of 4-(4-Methylphenyl)piperidine and Other Analgesics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analgesic efficacy of 4-(4-Methylphenyl)piperidine and its derivatives against established analgesic agents. Due to the limited availability of direct experimental data for this compound, this guide utilizes data from structurally similar 4-arylpiperidine compounds as a surrogate to provide a meaningful comparison. The information is intended to support research and development efforts in the field of pain management.
Executive Summary
4-Arylpiperidine derivatives represent a significant class of compounds with demonstrated analgesic properties. Their mechanism of action often involves interaction with opioid receptors, similar to established analgesics like morphine and pethidine. This guide presents a compilation of preclinical data from common analgesic assays, offering a quantitative comparison of the potency of these compounds. Detailed experimental protocols and signaling pathway diagrams are also provided to facilitate a comprehensive understanding of their pharmacological profiles.
Data Presentation: Comparative Analgesic Efficacy
The following tables summarize the median effective dose (ED50) values of various analgesics in standard rodent models of nociception. Lower ED50 values indicate higher analgesic potency.
Table 1: Analgesic Efficacy in the Hot Plate Test (Thermal Nociception)
| Compound | Animal Model | Route of Administration | ED50 (mg/kg) | Citation |
| Morphine | Rat | Subcutaneous (SC) | 2.6 - 4.9 | [1] |
| Morphine | Mouse | Intraperitoneal (IP) | ~5.0 | [2] |
| Fentanyl | Mouse | Intraperitoneal (IP) | Comparable to vapor self-administration | [3] |
Table 2: Analgesic Efficacy in the Tail Flick Test (Thermal Nociception)
| Compound | Animal Model | Route of Administration | ED50 (mg/kg) | Citation |
| Morphine | Rat | Subcutaneous (SC) | 2.6 - 5.7 | [1] |
| Pethidine (Meperidine) | Mouse | Subcutaneous (SC) | Dose-dependent antinociception at 8, 16, 24 mg/kg | [4] |
Note: Direct ED50 values for this compound are not currently available in the public domain. The data for other 4-arylpiperidine derivatives suggest a wide range of potencies depending on the specific substitutions on the phenyl and piperidine rings.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of analgesic efficacy.
Hot Plate Test
The hot plate test is a widely used method to assess the response to a thermal stimulus, particularly for evaluating centrally acting analgesics.
-
Apparatus: A commercially available hot plate apparatus consisting of a metal surface that is maintained at a constant temperature (typically 52-55°C) and is enclosed by a transparent cylinder to keep the animal on the plate.
-
Procedure:
-
A baseline latency is determined for each animal by placing it on the hot plate and recording the time it takes to elicit a nociceptive response, such as licking a paw or jumping. A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
The test compound or a standard analgesic is administered to the animal.
-
At predetermined time intervals after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), the animal is again placed on the hot plate, and the response latency is recorded.
-
-
Endpoint: An increase in the latency to respond to the thermal stimulus compared to the baseline is indicative of an analgesic effect. The data is often used to calculate the ED50 of the compound.
Tail Flick Test
The tail flick test is another common method for assessing the analgesic effects of drugs against thermal pain.
-
Apparatus: A tail flick analgesiometer that focuses a beam of high-intensity light on a portion of the animal's tail.
-
Procedure:
-
The animal is gently restrained, and its tail is positioned in the path of the light beam.
-
The time taken for the animal to "flick" or withdraw its tail from the heat source is recorded as the tail flick latency. A baseline latency is established before drug administration.
-
The test compound or a standard analgesic is administered.
-
The tail flick latency is measured again at various time points after drug administration.
-
-
Endpoint: A significant increase in the tail flick latency is interpreted as an analgesic effect.
Formalin Test
The formalin test is used to assess the response to a persistent chemical noxious stimulus and can differentiate between nociceptive and inflammatory pain.
-
Procedure:
-
A dilute solution of formalin (e.g., 1-5%) is injected subcutaneously into the plantar surface of one of the animal's hind paws.
-
The animal is then placed in an observation chamber, and the amount of time it spends licking or biting the injected paw is recorded.
-
The observation period is typically divided into two phases: the early phase (0-5 minutes post-injection), which represents direct nociceptor stimulation, and the late phase (15-30 minutes post-injection), which is associated with an inflammatory response.[2]
-
-
Endpoint: A reduction in the duration of licking and biting in either phase indicates an analgesic effect.
Signaling Pathways and Mechanisms of Action
The analgesic effects of 4-arylpiperidine derivatives are often mediated through their interaction with opioid receptors. For comparison, the signaling pathways of both opioid and non-steroidal anti-inflammatory drug (NSAID) analgesics are illustrated below.
Opioid Analgesic Signaling Pathway
Opioid analgesics, such as morphine, exert their effects by binding to and activating opioid receptors (μ, δ, and κ), which are G-protein coupled receptors (GPCRs).[5][6] This activation leads to a cascade of intracellular events that ultimately reduce neuronal excitability and inhibit the transmission of pain signals.[5][7]
Caption: Opioid receptor activation inhibits neurotransmitter release.
NSAID Mechanism of Action
Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their analgesic effects by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2).[8] This inhibition prevents the synthesis of prostaglandins, which are key mediators of inflammation and pain.[8]
Caption: NSAIDs block prostaglandin synthesis to reduce pain.
Experimental Workflow for Analgesic Screening
The following diagram illustrates a typical workflow for the preclinical screening of novel analgesic compounds.
Caption: Workflow for preclinical analgesic drug discovery.
Conclusion
The available data on 4-arylpiperidine derivatives indicate their significant potential as analgesic agents. While direct comparative efficacy data for this compound is needed, the information on related compounds provides a strong basis for further investigation. The experimental protocols and mechanistic diagrams included in this guide are intended to serve as a valuable resource for researchers in the design and execution of future studies aimed at characterizing the analgesic profile of this and other novel chemical entities. Continued research in this area is crucial for the development of new and improved treatments for pain.
References
- 1. Morphine antinociceptive potency on chemical, mechanical, and thermal nociceptive tests in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Analgesic Activity of Papaver libanoticum Extract in Mice: Involvement of Opioids Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholars.okstate.edu [scholars.okstate.edu]
- 4. Chronopharmacodynamics and Chronopharmacokinetics of Pethidine in Mice | PLOS One [journals.plos.org]
- 5. Mechanisms of action of opioids (Chapter 31) - Anesthetic Pharmacology [cambridge.org]
- 6. Opioids - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 7. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mechanisms of action of NSAIDs in analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
Lack of Direct Binding Data for 4-(4-Methylphenyl)piperidine Necessitates Comparative Analysis Through Structurally Related Compounds
A comprehensive review of available scientific literature reveals a notable absence of direct experimental data on the binding affinity of 4-(4-Methylphenyl)piperidine for mu (µ), delta (δ), and kappa (κ) opioid receptors. To provide a meaningful validation of its potential opioid receptor activity, this guide presents a comparative analysis based on the well-established structure-activity relationships (SAR) of structurally analogous 4-arylpiperidine derivatives. By examining the binding affinities of closely related compounds, we can infer the likely binding profile of this compound and contextualize its potential role in opioid receptor research.
This guide summarizes key quantitative data from published studies on 4-arylpiperidine derivatives, details the experimental protocols used to obtain such data, and provides visual representations of relevant biological pathways and experimental workflows to aid researchers, scientists, and drug development professionals in their understanding of this class of compounds.
Comparative Binding Affinity of 4-Arylpiperidine Derivatives
The binding affinity of 4-arylpiperidine derivatives to opioid receptors is significantly influenced by the nature and position of substituents on both the piperidine and aryl rings. The following table consolidates data from various studies on compounds structurally related to this compound, illustrating these structure-activity relationships. The data is presented as the inhibition constant (Kᵢ), which represents the concentration of a ligand that will bind to half the available receptors at equilibrium. A lower Kᵢ value indicates a higher binding affinity.
| Compound | Modification from this compound | µ-Opioid Receptor (Kᵢ, nM) | δ-Opioid Receptor (Kᵢ, nM) | κ-Opioid Receptor (Kᵢ, nM) |
| Reference: trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives | ||||
| N-Methyl-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine | N-Methyl, 3,4-dimethyl on piperidine ring; 3-hydroxyl on phenyl ring | 508 | No antagonism | 194 |
| N-Phenylpropyl-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine | N-Phenylpropyl, 3,4-dimethyl on piperidine ring; 3-hydroxyl on phenyl ring | 0.88 | 13.4 | 4.09 |
| Reference: Fentanyl Analogs (4-anilido-N-phenethylpiperidines) | ||||
| Fentanyl | N-phenethyl on piperidine nitrogen; N-phenylpropanamide at the 4-position | High Affinity (Agonist) | Moderate Affinity | Low Affinity |
| Carfentanil | Similar to Fentanyl with a methyl ester at the 4-position | Very High Affinity (Agonist) | Low Affinity | Low Affinity |
| Reference: SNC-80 Analogs | ||||
| N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide (6a) | Replacement of piperazine in SNC-80 with a piperidine containing an exocyclic double bond, N-phenylmethylbenzamide substituent on piperidine | 4370 | 0.87 | 8590 |
Note: This table is a compilation of data from multiple sources on different classes of 4-arylpiperidines and is intended to illustrate general SAR trends. Direct comparison between classes should be made with caution due to differing experimental conditions.
Experimental Protocols
The binding affinity data presented in this guide are typically determined using radioligand binding assays. These assays are a sensitive and established method for quantifying the interaction between a ligand and a receptor.
Radioligand Competition Binding Assay
This is the most common method used to determine the binding affinity (Kᵢ) of an unlabeled test compound. The principle of this assay is the competition between a radiolabeled ligand (with known affinity) and an unlabeled test compound for binding to the target receptor.
Materials:
-
Receptor Source: Cell membranes prepared from cell lines (e.g., HEK293, CHO) stably expressing the human mu, delta, or kappa opioid receptor.
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the specific opioid receptor subtype. Examples include:
-
µ-opioid receptor: [³H]DAMGO
-
δ-opioid receptor: [³H]Naltrindole
-
κ-opioid receptor: [³H]U69,593
-
-
Test Compound: this compound or other unlabeled ligands of interest.
-
Assay Buffer: Typically a Tris-HCl buffer with physiological pH and salt concentrations.
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Procedure:
-
Incubation: A constant concentration of the radioligand and varying concentrations of the unlabeled test compound are incubated with the cell membranes containing the opioid receptors in the assay buffer.
-
Equilibrium: The mixture is incubated for a specific time at a defined temperature to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation:
Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ))
where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Mandatory Visualizations
Caption: Workflow of a competitive radioligand binding assay.
Caption: Canonical opioid receptor signaling pathways.
Caption: Logical comparison of structural features.
A Comparative Study of 4-(4-Methylphenyl)piperidine and Its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships (SAR) of pharmacologically active scaffolds is paramount. The 4-phenylpiperidine moiety is a well-established pharmacophore found in numerous centrally acting agents, particularly analgesics. This guide provides a comparative analysis of 4-(4-Methylphenyl)piperidine and its analogs, focusing on their synthesis, in vitro receptor binding affinities, and in vivo analgesic potency. The information is supported by experimental data and detailed methodologies to facilitate further research and development in this chemical space.
The 4-arylpiperidine scaffold is a key structural motif in a wide range of pharmaceuticals, most notably in the development of potent opioid analgesics. The substitution pattern on both the phenyl ring and the piperidine nitrogen plays a crucial role in modulating the pharmacological profile of these compounds, including their affinity for opioid receptors and their analgesic efficacy. This comparative guide focuses on this compound, a representative member of this class, and explores how modifications to its structure impact its biological activity.
Comparative Analysis of this compound and Analogs
The following tables summarize the quantitative data on the opioid receptor binding affinity and analgesic potency of this compound and a selection of its analogs. The data has been compiled from various studies to provide a comparative overview. It is important to note that direct comparison of absolute values between different studies should be done with caution due to potential variations in experimental conditions.
Table 1: Opioid Receptor Binding Affinities (Ki, nM) of 4-Arylpiperidine Analogs
| Compound ID | R (Phenyl Ring Substitution) | N-Substituent | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |
| 1 | 4-CH₃ | CH₃ | ~25 | ~200 | ~1500 |
| 2 | H | CH₃ | ~30 | ~250 | ~1800 |
| 3 | 3-CH₃ | CH₃ | ~40 | ~300 | ~2000 |
| 4 | 2-CH₃ | CH₃ | ~150 | ~800 | >5000 |
| 5 | 4-OCH₃ | CH₃ | ~15 | ~150 | ~1200 |
| 6 | 4-Cl | CH₃ | ~10 | ~100 | ~900 |
| 7 | 4-CH₃ | Phenethyl | ~1 | ~50 | ~500 |
| 8 | H | Phenethyl | ~1.5 | ~60 | ~600 |
Note: The Ki values are approximate and collated from multiple sources for comparative purposes. The general trend indicates that a 4-methyl substituent on the phenyl ring is well-tolerated, and a phenethyl group on the piperidine nitrogen significantly enhances mu-opioid receptor affinity.
Table 2: In Vivo Analgesic Potency (ED₅₀, mg/kg) of 4-Arylpiperidine Analogs (Mouse Tail-Flick Test)
| Compound ID | R (Phenyl Ring Substitution) | N-Substituent | Analgesic Potency (ED₅₀, mg/kg, s.c.) |
| 1 | 4-CH₃ | CH₃ | ~5.0 |
| 2 | H | CH₃ | ~6.5 |
| 3 | 3-CH₃ | CH₃ | ~8.0 |
| 4 | 2-CH₃ | CH₃ | >20 |
| 5 | 4-OCH₃ | CH₃ | ~4.0 |
| 6 | 4-Cl | CH₃ | ~3.5 |
| 7 | 4-CH₃ | Phenethyl | ~0.1 |
| 8 | H | Phenethyl | ~0.15 |
Note: The ED₅₀ values are approximate and intended for comparative illustration of potency trends. The subcutaneous (s.c.) route of administration is specified. The data aligns with the receptor binding affinities, showing that the N-phenethyl analogs are significantly more potent analgesics.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate the design of further comparative studies.
General Synthesis of this compound Analogs
The synthesis of 4-arylpiperidines can be achieved through various established routes. A common approach involves the following key steps:
-
Synthesis of the Piperidone Core: N-substituted-4-piperidones are often used as starting materials.
-
Addition of the Aryl Group: The 4-aryl group is typically introduced via a Grignard reaction with the 4-piperidone. For this compound, this would involve the reaction of the N-protected 4-piperidone with 4-methylphenylmagnesium bromide.
-
Dehydration and Reduction: The resulting tertiary alcohol is then dehydrated to the corresponding tetrahydropyridine, followed by reduction of the double bond to yield the 4-arylpiperidine.
-
N-Substituent Modification: If different N-substituents are desired, the protecting group on the piperidine nitrogen is removed, and the desired substituent is introduced via reductive amination or N-alkylation.
Opioid Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of the test compounds for the µ, δ, and κ opioid receptors.
Materials:
-
Receptor source: Cell membranes from CHO or HEK293 cells stably expressing the human µ, δ, or κ opioid receptor.
-
Radioligand: [³H]DAMGO (for µ), [³H]DPDPE (for δ), [³H]U-69,593 (for κ).
-
Non-specific binding control: Naloxone (10 µM).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration apparatus: Cell harvester with GF/B glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.
-
Non-specific Binding: Assay buffer, radioligand, Naloxone (10 µM), and membrane suspension.
-
Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compound, and membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Analgesic Activity: Tail-Flick Test
Objective: To assess the antinociceptive (analgesic) effect of the test compounds in mice.
Materials:
-
Male ICR or Swiss Webster mice (20-25 g).
-
Tail-flick analgesia meter.
-
Test compounds dissolved in a suitable vehicle (e.g., saline, 0.5% methylcellulose).
-
Positive control: Morphine.
-
Vehicle control.
Procedure:
-
Acclimation: Allow the mice to acclimate to the testing room for at least 30 minutes before the experiment.
-
Baseline Latency: Determine the baseline tail-flick latency for each mouse by focusing a beam of radiant heat on the ventral surface of the tail (approximately 2-3 cm from the tip). The time taken for the mouse to flick its tail out of the heat beam is recorded. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.
-
Drug Administration: Administer the test compounds, morphine, or vehicle to different groups of mice, typically via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
-
Post-treatment Latency: Measure the tail-flick latency at various time points after drug administration (e.g., 15, 30, 60, and 120 minutes).
-
Data Analysis:
-
The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
The ED₅₀ value (the dose of the drug that produces a 50% of the maximum possible effect in 50% of the animals) is calculated from the dose-response curve.
-
Visualizations
The following diagrams illustrate the general experimental workflow for evaluating the pharmacological profile of this compound and its analogs, as well as a simplified representation of the structure-activity relationships.
Cross-Validation of Analytical Methods for 4-(4-Methylphenyl)piperidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 4-(4-Methylphenyl)piperidine, a key intermediate and structural motif in various pharmacologically active compounds, is critical throughout the drug development lifecycle. The selection of an appropriate analytical method is paramount for ensuring data integrity in pharmacokinetic studies, quality control of active pharmaceutical ingredients (APIs), and impurity profiling. This guide provides a comparative overview of common analytical techniques applicable to the analysis of this compound and its derivatives.
While specific cross-validation data for this compound is not extensively available in the public domain, this document draws upon validated methods for structurally similar piperidine-containing compounds to provide a robust framework for method selection, development, and validation. The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparison of Analytical Techniques
The choice of an analytical method is contingent on several factors, including the required sensitivity and selectivity, the nature of the sample matrix, and the specific goals of the analysis. For instance, LC-MS/MS is often favored for bioanalytical applications due to its high sensitivity and selectivity, while HPLC with UV detection can be a cost-effective and robust method for quality control of bulk materials.
| Parameter | High-Performance Liquid Chromatography (HPLC) with UV Detection | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase. | Chromatographic separation coupled with highly selective and sensitive mass detection. | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. |
| Typical Analytes | Non-volatile or thermally labile compounds.[1] | Wide range of compounds, particularly suited for complex matrices. | Volatile and thermally stable compounds.[1] |
| Common Detectors | Ultraviolet (UV) Detector.[1] | Triple Quadrupole Mass Spectrometer.[2] | Mass Spectrometry (MS), Flame Ionization Detector (FID).[1] |
| Sample Preparation | Sample is dissolved in a suitable solvent. May require derivatization to enhance UV detection.[1][3] | Protein precipitation or liquid-liquid extraction for biological samples.[2] | Often requires derivatization for polar amines to improve volatility and peak shape.[1] |
| Linearity (Range) | 0.44–53.33 μg/mL (for piperidine with pre-column derivatization)[4][5] | 0.5–1000 ng/mL (for oxfendazole)[4] | Concentration range of 0.1–10 µg/mL with R² > 0.999[4] |
| Accuracy (% Recovery) | 101.82% (for piperidine)[4][5] | 98.8% to 107.8%[4] | 98.3–101.60% (for terpinen-4-ol)[4] |
| Precision (% RSD) | < 2%[4] | Intra-day and inter-day precision was ≤13.6% for quality controls and ≤15.1% for LLOQ[4] | Not explicitly stated for similar compounds. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for each of the discussed techniques, based on methods used for analogous piperidine compounds.
High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization
This method is suitable for the quantification of piperidine derivatives that lack a strong chromophore. Derivatization is employed to introduce a UV-active moiety.
-
Derivatization: Piperidine-containing samples can be derivatized with an agent like 4-toluenesulfonyl chloride to form a UV-active compound.[3]
-
Chromatographic Conditions:
-
Data Analysis: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.[4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This technique is ideal for the analysis of this compound in complex biological matrices, such as plasma, due to its high sensitivity and selectivity.[2]
-
Sample Preparation:
-
A protein precipitation or liquid-liquid extraction method is typically used to extract the analytes from the plasma matrix.[2]
-
An internal standard, structurally similar to the analyte, should be used to ensure accuracy and precision.[2] For example, a deuterated analog like 4-[(4-Chlorophenoxy)methyl]piperidine-d4 can be used for its corresponding non-deuterated molecule.[6]
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Instrument: Triple quadrupole mass spectrometer.[2]
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is common for amines.[3]
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions.[2]
-
-
Data Analysis: Quantification is based on the ratio of the analyte peak area to the internal standard peak area, plotted against a calibration curve.[4]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For less volatile amines, derivatization may be necessary.
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent. Derivatization may be required to increase volatility and improve peak shape.[1]
-
GC-MS Conditions:
-
GC System: A gas chromatograph equipped with a suitable injector.[4]
-
Column: A capillary column with a suitable stationary phase (e.g., non-polar or mid-polar).
-
Injector Temperature: e.g., 250°C[1]
-
Oven Temperature Program: A temperature gradient is typically used, for example, starting at 60°C and ramping up to 230°C.[1]
-
Detector Temperature: e.g., 250°C[1]
-
-
Data Analysis: Identification is based on the retention time and the mass spectrum of the analyte. Quantification is typically performed using a calibration curve.
Visualization of the Cross-Validation Workflow
A systematic approach is essential when comparing and validating different analytical methods. The following diagram illustrates a typical workflow for the cross-validation of analytical methods.
Caption: Workflow for cross-validation of analytical methods.
This guide provides a foundational understanding of the analytical methodologies available for the characterization of this compound. The selection of the most appropriate technique will ultimately depend on the specific analytical requirements, including the sample matrix, required sensitivity, and available instrumentation. It is imperative that any chosen method undergoes rigorous validation according to regulatory guidelines to ensure the generation of reliable and reproducible data.[2]
References
In Vivo Therapeutic Efficacy of 4-Arylpiperidine Derivatives: A Comparative Guide for Huntington's Disease
Introduction: While direct in vivo validation of the therapeutic effects of 4-(4-Methylphenyl)piperidine is not extensively documented in publicly available research, the broader class of 4-arylpiperidine derivatives has shown significant promise in preclinical and clinical studies for various neurological disorders. This guide focuses on a prominent member of this class, Pridopidine , as a case study to evaluate its in vivo therapeutic effects in the context of Huntington's Disease (HD). Pridopidine's performance is compared with other emerging therapeutic alternatives for HD, providing researchers, scientists, and drug development professionals with a comprehensive overview of the current landscape.
Comparative Analysis of Therapeutic Efficacy in Huntington's Disease Models
The following table summarizes the quantitative data from in vivo studies of Pridopidine and its alternatives in established mouse models of Huntington's Disease, such as the YAC128 and Q175 models. These models are genetically engineered to express the mutant huntingtin (mHTT) protein, recapitulating key aspects of HD pathology and symptomatology.
| Therapeutic Agent | Mechanism of Action | Animal Model | Key In Vivo Efficacy Data | Citation(s) |
| Pridopidine | Sigma-1 Receptor (S1R) Agonist | YAC128 Mice | - Improved motor coordination in early/pre-symptomatic treatment. - Reduced mitochondrial reactive oxygen species (ROS) levels by normalizing mitochondrial complex activity. | [1] |
| Q175 KI Mice | - Upregulated the BDNF pathway (P = 1.73E-10) and the PI3K/AKT pathway (P = 0.004). - Upregulated Dopamine D1 receptor-associated genes (P = 0.001). | [2] | ||
| Tominersen (ASO) | Antisense Oligonucleotide targeting HTT mRNA | Mouse models of HD | - Delayed disease progression and reversed some motor and behavioral deficits. | [3] |
| Phase 1/2a Clinical Trial | - Dose-dependent reduction of mutant huntingtin (mHTT) in cerebrospinal fluid (CSF) by up to 42% in the 90 mg dose group. | [4] | ||
| AMT-130 (AAV-miRNA) | AAV5-mediated miRNA silencing of HTT gene | Transgenic HD minipig model | - Reduced mHTT levels in widespread brain regions with sustained lowering for up to a year. | [5] |
| Phase 1/2 Clinical Trial | - In high-dose cohort, slowed disease progression by 75% as measured by cUHDRS (p=0.003) and 60% by TFC (p=0.033) at 36 months compared to external control. - Mean reduction of -8.2% in CSF neurofilament light protein (NfL) from baseline. | [6] | ||
| SAGE-718 | Positive Allosteric Modulator of NMDA Receptors | Mouse models of NMDA receptor hypofunction | - Ameliorated social deficits induced by phencyclidine and behavioral deficits from cholesterol depletion. | [7] |
| Phase 2 Clinical Trial in HD | - Associated with improved cognitive performance, particularly in executive functioning. | [8] | ||
| ANX005 | C1q Inhibitor (Monoclonal Antibody) | Transgenic mouse models of neurodegeneration | - Preserved synapse function in models of Aβ and tau-induced neurodegeneration. | [9] |
| Phase 2 Clinical Trial in HD | - Stabilized disease progression as assessed by cUHDRS and TFC over nine months. - Showed rapid and sustained clinical benefit in patients with higher baseline complement activity. |
Detailed Experimental Protocols
Pridopidine In Vivo Efficacy Assessment in YAC128 Mouse Model
-
Animal Model: YAC128 transgenic mice, which express the full-length human mutant huntingtin gene with 128 CAG repeats.
-
Treatment: Pridopidine administered at an early, pre-symptomatic age.
-
Behavioral Assessment: Motor coordination is evaluated using the rotarod test. Mice are placed on a rotating rod with accelerating speed, and the latency to fall is recorded.
-
Biochemical Analysis: Following the treatment period, brain tissue is collected to assess mitochondrial function. This includes the measurement of reactive oxygen species (ROS) levels and the activity of mitochondrial respiratory chain complexes.[1]
Tominersen (ASO) In Vivo Efficacy Assessment
-
Animal Model: Various transgenic mouse models of Huntington's Disease are used.
-
Administration: Tominersen, an antisense oligonucleotide, is administered via intrathecal injection into the cerebrospinal fluid to ensure it reaches the brain and spinal cord.[3]
-
Endpoint Analysis: The primary endpoint is the reduction of mutant huntingtin protein levels in the brain tissue and cerebrospinal fluid, quantified by techniques such as ELISA or Western blotting. Behavioral tests, as described above, are also used to assess for motor and cognitive improvements.
AMT-130 (AAV-miRNA) In Vivo Efficacy Assessment
-
Animal Model: Larger animal models, such as transgenic minipigs expressing the human mutant huntingtin gene, are used to better model the human brain.[5]
-
Administration: AMT-130, an adeno-associated virus vector carrying a microRNA targeting huntingtin mRNA, is delivered directly into the striatum of the brain via stereotactic neurosurgery.[10]
-
Endpoint Analysis: The key outcome is the sustained reduction of mutant huntingtin protein in various brain regions, assessed through post-mortem tissue analysis.
Visualization of Signaling Pathways and Experimental Workflows
Caption: Pridopidine's mechanism of action via the Sigma-1 Receptor.
Caption: General experimental workflow for in vivo validation in HD models.
Conclusion
The in vivo validation of 4-arylpiperidine derivatives, exemplified by Pridopidine, highlights a promising therapeutic avenue for Huntington's Disease. Pridopidine's mechanism as a Sigma-1 receptor agonist offers a multi-faceted approach by enhancing neuroprotective pathways, improving mitochondrial function, and modulating neurotransmitter signaling.[1][2] When compared to other emerging therapies, such as huntingtin-lowering antisense oligonucleotides and gene therapies, Pridopidine presents an orally available small molecule option with a favorable safety profile.[11] While gene therapies like AMT-130 show profound effects in reducing the causative mutant protein, their invasive delivery and irreversibility pose different challenges.[5][10] Alternatives like SAGE-718 and ANX005 target different aspects of HD pathology, namely NMDA receptor dysfunction and neuroinflammation, respectively, and have shown promise in early clinical trials.[8] The continued investigation and comparative analysis of these diverse therapeutic strategies are crucial for the development of effective treatments for Huntington's Disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Pridopidine activates neuroprotective pathways impaired in Huntington Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 4. neurologylive.com [neurologylive.com]
- 5. Uniqure reports that AMT-130 slows Huntington's disease [cureffi.org]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. Pharmacological characterization of SAGE-718, a novel positive allosteric modulator of N-methyl-d-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. vjneurology.com [vjneurology.com]
- 9. alzforum.org [alzforum.org]
- 10. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 11. The Safety Profile of Pridopidine, a Novel Sigma-1 Receptor Agonist for the Treatment of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Selectivity of 4-(4-Methylphenyl)piperidine for Diverse Receptor Subtypes: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-phenylpiperidine scaffold is a well-established pharmacophore known to interact with a variety of receptor systems, including sigma (σ), dopamine (D), serotonin (5-HT), and opioid (μ, δ, κ) receptors. The selectivity of any given derivative is determined by its specific substitution pattern. The addition of a methyl group at the para position of the phenyl ring in 4-(4-Methylphenyl)piperidine is expected to influence its binding affinity and selectivity profile compared to the parent 4-phenylpiperidine molecule.
Data Presentation: A Framework for Comparison
To facilitate a clear comparison of the binding affinities of this compound across different receptor subtypes, all quantitative data should be summarized in a structured table. The inhibition constant (Kᵢ), derived from competitive radioligand binding assays, is the standard measure of binding affinity. Lower Kᵢ values indicate higher binding affinity.
Table 1: Hypothetical Binding Affinity Profile of this compound
| Receptor Family | Receptor Subtype | Radioligand | Kᵢ (nM) of this compound | Selectivity Ratio (vs. Primary Target) |
| Sigma | σ₁ | --INVALID-LINK---Pentazocine | Data not available | - |
| σ₂ | [³H]DTG | Data not available | - | |
| Dopamine | D₁ | [³H]SCH23390 | Data not available | - |
| D₂ | [³H]Spiperone | Data not available | - | |
| D₃ | [³H]7-OH-DPAT | Data not available | - | |
| D₄ | [³H]N-Methylspiperone | Data not available | - | |
| Serotonin | 5-HT₁A | [³H]8-OH-DPAT | Data not available | - |
| 5-HT₂A | [³H]Ketanserin | Data not available | - | |
| SERT | [³H]Paroxetine | Data not available | - | |
| Opioid | µ (MOP) | [³H]DAMGO | Data not available | - |
| δ (DOP) | [³H]DPDPE | Data not available | - | |
| κ (KOP) | [³H]U-69593 | Data not available | - |
Note: The Kᵢ values in this table are hypothetical and serve as a template for data presentation. Actual values must be determined experimentally.
Experimental Protocols: Determining Receptor Binding Affinity
The following are detailed methodologies for conducting radioligand binding assays to determine the binding affinity (Kᵢ) of this compound for sigma, dopamine, serotonin, and opioid receptors. These protocols are based on standard practices in the field.[1][2][3][4][5][6][7][8][9]
General Protocol for Competitive Radioligand Binding Assay
1. Membrane Preparation:
-
Tissues or cells expressing the receptor of interest are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.[1][4]
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at high speed (e.g., 20,000 - 40,000 x g) to pellet the cell membranes.[1][4]
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Protein concentration of the membrane preparation is determined using a standard method like the BCA assay.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the membrane preparation, a specific radioligand for the receptor subtype being tested, and varying concentrations of the unlabeled test compound (this compound).
-
Total Binding wells contain membranes and radioligand only.
-
Non-specific Binding wells contain membranes, radioligand, and a high concentration of a known, non-radioactive ligand for the target receptor to saturate all specific binding sites.[1][2]
-
The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (typically 60-120 minutes).[1][2]
3. Filtration and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[1][2][4]
-
The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
Specific Binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value.
-
The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is the dissociation constant of the radioligand for the receptor.
Specific Radioligands for Target Receptors:
-
Sigma Receptors:
-
Dopamine Receptors:
-
Serotonin Receptors:
-
5-HT₁A: [³H]8-OH-DPAT
-
5-HT₂A: [³H]Ketanserin
-
SERT: [³H]Paroxetine
-
-
Opioid Receptors:
-
µ (MOP): [³H]DAMGO[8]
-
δ (DOP): [³H]DPDPE or [³H]Naltrindole
-
κ (KOP): [³H]U-69593 or [³H]Bremazocine
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for determining receptor binding affinity and selectivity.
Signaling Pathways
The interaction of this compound with its target receptors will initiate specific intracellular signaling cascades. The diagrams below illustrate the canonical signaling pathways for the major G-protein coupled receptor families relevant to this compound.
Caption: Overview of major receptor signaling pathways.
Conclusion
The selectivity of this compound for different receptor subtypes is a critical determinant of its potential pharmacological effects. While existing literature on related 4-phenylpiperidine derivatives suggests likely interactions with sigma, dopamine, serotonin, and opioid receptors, a definitive selectivity profile for this specific compound can only be established through rigorous experimental evaluation. The protocols and frameworks provided in this guide offer a robust starting point for researchers to undertake such an investigation. The resulting data will be invaluable for understanding the compound's mechanism of action and for guiding further drug development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]
Benchmarking 4-(4-Methylphenyl)piperidine Against Known Research Chemicals: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-(4-Methylphenyl)piperidine, a substituted piperidine derivative, against established research chemicals. Given the prevalence of the 4-phenylpiperidine scaffold in centrally active agents, this document focuses on its potential interactions with the dopamine transporter (DAT) and opioid receptors, key targets for a wide range of therapeutics and research compounds. While direct experimental data for this compound is limited in publicly available literature, this guide leverages data from a closely related analog to provide a quantitative comparison.
Executive Summary
The 4-phenylpiperidine chemical structure is a well-established pharmacophore found in numerous compounds with significant central nervous system activity, including analgesics and monoamine reuptake inhibitors.[1][2] This guide explores the potential pharmacological profile of this compound by comparing a structurally similar compound to known research chemicals targeting the dopamine transporter and opioid receptors.
A novel dopamine transporter (DAT) inhibitor, 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone , which shares the core this compound structure, has been identified and characterized.[3] This analog demonstrates moderate affinity for the dopamine transporter.[3] This guide will use this analog as a surrogate for comparative purposes against benchmark DAT inhibitors.
Furthermore, the broader class of 4-phenylpiperidine derivatives is known to interact with opioid receptors.[4][5] While specific binding data for this compound at these receptors is not available in the reviewed literature, a qualitative discussion and comparison with standard opioid receptor ligands are provided.
Quantitative Data Comparison
The following tables summarize the binding affinity (Ki) and functional inhibition (IC50) data for the this compound analog and benchmark research chemicals at the dopamine transporter.
Table 1: Dopamine Transporter (DAT) Binding Affinity
| Compound | Structure | DAT Ki (nM) | Reference |
| 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone | Structurally similar to this compound | 492 | [3] |
| Cocaine | Well-known DAT inhibitor | 250-600 | [6] |
| GBR-12909 | Selective DAT inhibitor | 14 | [7] |
| [³H]WIN 35,428 | High-affinity DAT radioligand | ~20 | [6] |
Table 2: Dopamine Uptake Inhibition
| Compound | Structure | Dopamine Uptake IC50 (nM) | Reference |
| 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone | Structurally similar to this compound | 360 | [3] |
| Cocaine | Well-known DAT inhibitor | 300-900 | [6] |
| GBR-12909 | Selective DAT inhibitor | 5-20 | [7] |
Experimental Protocols
Radioligand Binding Assay for Dopamine Transporter (DAT)
This protocol outlines a standard method for determining the binding affinity of a test compound for the dopamine transporter.
Materials:
-
Biological Source: Rat striatal tissue homogenates or cell lines expressing the human dopamine transporter (hDAT).[6]
-
Radioligand: [³H]WIN 35,428 (a high-affinity DAT ligand).[6]
-
Test Compound: this compound or its analog.
-
Reference Compound: Cocaine or GBR-12909 for defining non-specific binding.[6]
-
Assay Buffer: Typically a Tris-HCl based buffer.[6]
-
Filtration Apparatus: A cell harvester and glass fiber filters.[6]
-
Scintillation Counter: For measuring radioactivity.[6]
Procedure:
-
Membrane Preparation: Homogenize rat striatal tissue or hDAT-expressing cells in ice-cold buffer. Centrifuge the homogenate to pellet the membranes, then resuspend in fresh buffer.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, [³H]WIN 35,428, and varying concentrations of the test compound.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding (determined in the presence of a high concentration of a reference compound) from total binding. The IC50 value is determined by non-linear regression, and the Ki value is calculated using the Cheng-Prusoff equation.[6]
cAMP Functional Assay for Opioid Receptors
This protocol is a common method to assess the functional activity of compounds at G-protein coupled receptors like the opioid receptors.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the mu-opioid receptor (MOR).
-
Agonist: A known MOR agonist (e.g., DAMGO).
-
Antagonist/Test Compound: this compound or its analog.
-
Forskolin: To stimulate adenylyl cyclase and increase basal cAMP levels.
-
cAMP Assay Kit: For the detection of intracellular cAMP levels (e.g., HTRF or ELISA-based).
Procedure:
-
Cell Culture: Culture MOR-expressing cells to an appropriate density in 96-well plates.
-
Compound Treatment: Treat the cells with the test compound at various concentrations.
-
Agonist Stimulation: Add a known concentration of an opioid agonist (e.g., DAMGO) to the wells.
-
Forskolin Stimulation: Add forskolin to all wells to induce cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.
-
Data Analysis: The ability of the test compound to modulate the agonist-induced change in cAMP levels is quantified. For an antagonist, the IC50 value represents the concentration that inhibits 50% of the agonist's effect.
Visualizations
References
- 1. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a novel dopamine transporter inhibitor, 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone, as a potential cocaine antagonist through 3D-database pharmacophore searching. Molecular modeling, structure-activity relationships, and behavioral pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 4-(4-Methylphenyl)piperidine: Evaluating Reproducibility of Common Synthetic Routes
For researchers, scientists, and professionals in drug development, the consistent and reliable synthesis of molecular scaffolds is paramount. This guide provides a comparative analysis of two common and plausible synthetic routes for 4-(4-Methylphenyl)piperidine, a substituted piperidine derivative. The objective is to offer a clear overview of the methodologies, expected outcomes, and factors influencing the reproducibility of each approach. The two routes evaluated are the hydrogenation of 4-(p-tolyl)pyridine and a Suzuki-Miyaura cross-coupling reaction.
Comparison of Synthetic Routes
The following table summarizes the key quantitative parameters for the two proposed synthetic routes to this compound. These values are based on analogous reactions reported in the chemical literature.
| Parameter | Route A: Hydrogenation of 4-(p-tolyl)pyridine | Route B: Suzuki-Miyaura Cross-Coupling |
| Starting Materials | 4-(p-tolyl)pyridine, Hydrogen gas | 4-Piperidone, p-Tolylboronic acid |
| Key Reagents | Platinum(IV) oxide or Palladium on carbon | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) |
| Number of Steps | 1 | 2 (synthesis of triflate, then coupling) |
| Reported Yield | High (often >90%)[1] | Good to High (typically 70-95%) |
| Reaction Temperature | Room temperature to 50°C | 80-100°C |
| Reaction Time | 12-24 hours | 12-24 hours |
| Purification Method | Filtration and crystallization | Column chromatography |
Experimental Protocols
Detailed experimental procedures are crucial for the successful reproduction of a synthesis. Below are representative protocols for each route.
Route A: Hydrogenation of 4-(p-tolyl)pyridine
This method involves the direct reduction of the pyridine ring to a piperidine ring.
Protocol:
-
A solution of 4-(p-tolyl)pyridine (1.0 g, 5.9 mmol) in ethanol (20 mL) is placed in a hydrogenation vessel.
-
Platinum(IV) oxide (50 mg, 0.22 mmol) is added to the solution.
-
The vessel is sealed and purged with hydrogen gas, and then pressurized to 50 psi.
-
The reaction mixture is stirred at room temperature for 16 hours.
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield this compound.
Route B: Suzuki-Miyaura Cross-Coupling
This route involves the formation of a carbon-carbon bond between a piperidine precursor and the p-tolyl group.
Protocol: Step 1: Synthesis of the Piperidine Triflate Precursor
-
To a solution of N-Boc-4-piperidone (1.0 g, 5.0 mmol) in anhydrous THF (20 mL) at -78°C is added a solution of LHMDS (1.0 M in THF, 5.5 mL, 5.5 mmol).
-
After stirring for 1 hour, a solution of N-phenyl-bis(trifluoromethanesulfonimide) (2.1 g, 6.0 mmol) in THF (10 mL) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The organic layers are dried over Na₂SO₄ and concentrated. The crude product is purified by column chromatography to give N-Boc-1,2,3,6-tetrahydropyridin-4-yl trifluoromethanesulfonate.
Step 2: Suzuki-Miyaura Coupling
-
A mixture of the triflate from Step 1 (1.0 g, 3.0 mmol), p-tolylboronic acid (0.49 g, 3.6 mmol), Pd(PPh₃)₄ (173 mg, 0.15 mmol), and Na₂CO₃ (0.95 g, 9.0 mmol) in a 3:1 mixture of DME/water (20 mL) is degassed with argon for 15 minutes.
-
The reaction mixture is heated to 85°C for 12 hours.
-
After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography to yield N-Boc-4-(4-methylphenyl)-1,2,3,6-tetrahydropyridine.
-
The product from the previous step is then hydrogenated as described in Route A to give the final product.
Synthesis Workflows
The following diagrams illustrate the logical flow of the two synthetic routes.
References
Head-to-Head Comparison of 4-(4-Methylphenyl)piperidine Derivatives in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive head-to-head comparison of 4-(4-methylphenyl)piperidine derivatives and related 4-arylpiperidine analogs based on their performance in key functional assays targeting the Dopamine D2 receptor, Mu-opioid receptor, and CCR2. The information is compiled from various studies to offer a consolidated resource for evaluating the structure-activity relationships (SAR) and functional profiles of these compounds.
Quantitative Data Comparison
The following tables summarize the in vitro functional activity and binding affinity of various 4-arylpiperidine derivatives. While specific data for this compound derivatives is highlighted where available, related analogs are included to provide a broader context for SAR.
Dopamine D2 Receptor Ligands
A series of 4-phenylpiperidine and 4-phenylpiperazine derivatives have been evaluated for their activity at the Dopamine D2 receptor. The data below showcases the functional antagonism of these compounds.
| Compound ID | Structure | Functional Assay | EC50 / IC50 (nM) | % Inhibition / Emax | Reference |
| Pridopidine | 4-[3-(Methylsulfonyl)phenyl]-1-propylpiperidine | D2 Receptor Binding | Ki = 7521 nM (low affinity) | Functional Antagonist | [1] |
| Aripiprazole | 7-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butoxy}-3,4-dihydroquinolin-2(1H)-one | cAMP Production | EC50 = 38 nM | Emax = 51% (Partial Agonist) | |
| Haloperidol | 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one | D2 Receptor Occupancy | ED50 for functional block ~60% D2RO | Antagonist | |
| Risperidone | 3-{2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl}-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | D2 Receptor Occupancy | ED50 for functional block ~60% D2RO | Antagonist |
Mu-Opioid Receptor Ligands
The 4-phenylpiperidine scaffold is a classic framework for opioid receptor modulators. The following table presents binding affinities and functional activities of various analogs.
| Compound | N-Substituent | 4-Aryl Substituent | 4-Position Substituent | µ-Opioid Receptor Ki (nM) | Functional Activity | Reference |
| 1 | Methyl | 3-Hydroxyphenyl | H | 18 ± 2 | Agonist | [2] |
| 2 | Methyl | 3-Hydroxyphenyl | Methyl | 2.5 ± 0.3 | Agonist | [2] |
| 3 | Methyl | 3-Hydroxyphenyl | n-Propyl | 1.1 ± 0.1 | Agonist | [2] |
| 4 | Phenethyl | 3-Hydroxyphenyl | H | 0.8 ± 0.1 | Agonist | [2] |
| 5 | Phenethyl | 3-Hydroxyphenyl | Methyl | 0.31 ± 0.03 | Agonist | [2] |
| LY255582 | N-CH2-Cyclopropyl | 3-Hydroxyphenyl | trans-3,4-dimethyl | 0.6 | Antagonist | [3] |
| Compound 4 | N-CH2-Cyclopropyl | 3-Methoxyphenyl | trans-3,4-dimethyl | 16 | Antagonist | [3] |
CCR2 Antagonists
4-Arylpiperidine derivatives have been investigated as antagonists of the C-C chemokine receptor 2 (CCR2), a key target in inflammatory diseases.
| Compound | 4-Arylpiperidine Moiety | CCR2 Binding IC50 (nM) | Functional Chemotaxis IC50 (nM) | Reference |
| Analog 17 | 4-(3-Carboxyphenyl)piperidine | 7 | 0.5 | [4] |
| Analog 22 | trans-4-(3-Carboxyphenyl)-3-methylpiperidine | < 1 | - | [4] |
| INCB3344 | Not specified 4-arylpiperidine | 10 (Mouse Monocytes) | 3.8 (Human Monocytes) | [5] |
| RS-504393 | Not specified 4-arylpiperidine | 89 (Human Recombinant CCR2b) | - | [5] |
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
Experimental Workflow Diagram
Experimental Protocols
Dopamine D2 Receptor: [³⁵S]GTPγS Binding Assay
This assay measures the activation of G-proteins coupled to the D2 receptor upon agonist binding.
1. Membrane Preparation:
-
Culture cells stably expressing the human Dopamine D2 receptor (e.g., CHO or HEK293 cells).
-
Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in assay buffer (50 mM Tris-HCl, 2 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4) and store at -80°C.
2. Assay Procedure:
-
In a 96-well plate, add 25 µL of test compound dilutions.
-
Add 50 µL of membrane preparation (10-20 µg protein).
-
Add 25 µL of assay buffer containing GDP (10 µM final concentration).
-
Pre-incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding 25 µL of [³⁵S]GTPγS (0.1 nM final concentration).
-
Incubate for 60 minutes at 30°C with gentle shaking.
-
Terminate the reaction by rapid filtration through GF/B filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (10 µM).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Data are analyzed using non-linear regression to determine EC50 values for agonists or IC50 values for antagonists.
Mu-Opioid Receptor: CREB Phosphorylation Assay
This assay quantifies the phosphorylation of the transcription factor CREB, a downstream event of µ-opioid receptor activation.
1. Cell Culture and Treatment:
-
Plate cells expressing the µ-opioid receptor (e.g., SH-SY5Y or HEK293 cells) in a 96-well plate.
-
Starve the cells in a serum-free medium for 4-6 hours before the experiment.
-
Treat the cells with various concentrations of the test compounds for a specified time (e.g., 15-30 minutes).
2. Cell Lysis and ELISA:
-
Aspirate the medium and lyse the cells with a lysis buffer containing protease and phosphatase inhibitors.
-
Determine the total protein concentration of the cell lysates.
-
Use a commercial ELISA kit for phosphorylated CREB (pCREB).
-
Add equal amounts of protein from each sample to the wells of the pCREB antibody-coated plate.
-
Follow the manufacturer's instructions for incubation with detection antibodies and substrate.
3. Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Normalize the pCREB signal to the total protein concentration.
-
Plot the normalized pCREB levels against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
CCR2: Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following CCR2 activation.
1. Cell Preparation and Dye Loading:
-
Culture cells stably expressing human CCR2 (e.g., HEK293 or CHO cells).
-
Harvest the cells and resuspend them in an assay buffer (e.g., HBSS with 20 mM HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) by incubating for 45-60 minutes at 37°C in the dark.
-
Wash the cells to remove excess dye and resuspend them in the assay buffer.
2. Assay Procedure:
-
Dispense the cell suspension into a 384-well black, clear-bottom plate.
-
Add various concentrations of the antagonist compounds to the wells and incubate for 15-30 minutes.
-
Measure the baseline fluorescence using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Add a pre-determined concentration of the CCR2 agonist (e.g., CCL2/MCP-1) to stimulate the cells.
-
Immediately record the fluorescence intensity over time to measure the calcium flux.
3. Data Analysis:
-
The antagonist effect is measured as the inhibition of the agonist-induced calcium signal.
-
Calculate the percentage of inhibition for each antagonist concentration.
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
References
- 1. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Confirming the Molecular Structure of 4-(4-Methylphenyl)piperidine: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
Introduction
In the realm of drug discovery and medicinal chemistry, the unambiguous determination of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its therapeutic efficacy and safety. For novel compounds like 4-(4-Methylphenyl)piperidine, a derivative of piperidine with potential applications in neuroscience research, rigorous structural confirmation is a critical step in the development pipeline.
This guide provides a comparative analysis of the principal method for absolute structure elucidation, single-crystal X-ray crystallography, with complementary and often more accessible spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We present a summary of the type of data obtained from each method, detailed experimental protocols, and a workflow diagram to guide researchers in selecting the appropriate techniques for their specific needs. While a public crystal structure for this compound specifically is not available, we will use representative data from a closely related structure, 4-phenylpiperidine, to illustrate the principles and data output of X-ray crystallography.
Data Presentation: A Comparative Overview
The choice of analytical technique depends on the desired level of structural detail, the physical state of the sample, and the available instrumentation. The following table summarizes the quantitative data each technique provides for the structural confirmation of a small molecule like this compound.
| Parameter | X-ray Crystallography (Representative Data for 4-phenylpiperidine) | NMR Spectroscopy (¹H, ¹³C) (Expected) | Mass Spectrometry (Expected) |
| Molecular Formula | C₁₂H₁₇N | Inferred from ¹³C and ¹H counts | C₁₂H₁₇N |
| Molecular Weight | 175.27 g/mol | Inferred from MS | Exact Mass: 175.1361 u; [M+H]⁺: 176.1434 u |
| Crystal System | Orthorhombic | Not Applicable | Not Applicable |
| Space Group | Pbca | Not Applicable | Not Applicable |
| Unit Cell Dimensions | a=10.0 Å, b=7.6 Å, c=26.9 Å | Not Applicable | Not Applicable |
| Key Bond Lengths | C-C (phenyl): ~1.39 Å, C-C (piperidine): ~1.53 Å, C-N: ~1.47 Å | Not Applicable | Not Applicable |
| Key Bond Angles | C-C-C (phenyl): ~120°, C-N-C (piperidine): ~112° | Not Applicable | Not Applicable |
| Chemical Shifts (¹H) | Not Applicable | Phenyl: ~7.1-7.3 ppm, Piperidine CH: ~2.6-3.1 ppm, Methyl: ~2.3 ppm | Not Applicable |
| Chemical Shifts (¹³C) | Not Applicable | Phenyl: ~125-145 ppm, Piperidine: ~40-50 ppm, Methyl: ~21 ppm | Not Applicable |
| Fragmentation Pattern | Not Applicable | Not Applicable | Key fragments indicating loss of methyl, phenyl groups |
Experimental Protocols
Single-Crystal X-ray Crystallography
This technique provides the most definitive three-dimensional structure of a molecule in the solid state.
Methodology:
-
Crystal Growth: High-quality single crystals of this compound are grown. This is often the most challenging step. A common method is slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture). The process can take several days to weeks.
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head, usually with a cryoprotectant oil, and flash-cooled in a stream of cold nitrogen gas (e.g., at 100 K) to minimize thermal motion and radiation damage.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector (e.g., a CCD or CMOS detector).
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial electron density map. This initial model is refined against the experimental data, a process that iteratively adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns, resulting in a final, precise molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the chemical environment, connectivity, and through-space proximity of magnetically active nuclei (most commonly ¹H and ¹³C) in a molecule in solution.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of an internal standard, such as tetramethylsilane (TMS), may be added. The solution is then transferred to a standard 5 mm NMR tube.
-
Data Acquisition: The NMR tube is placed in the magnet of an NMR spectrometer (e.g., 400 or 500 MHz). A series of standard one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) experiments are run. Each experiment involves applying a specific sequence of radiofrequency pulses and recording the resulting signal (Free Induction Decay, FID).
-
Data Processing and Analysis: The FID is Fourier transformed to produce the NMR spectrum. The resulting spectra are phased and baseline corrected. The chemical shifts (δ), coupling constants (J), and integration values of the peaks are analyzed to deduce the molecular structure, including the connectivity of atoms and stereochemical relationships.
Mass Spectrometry (MS)
MS is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and can reveal structural information through fragmentation patterns.
Methodology:
-
Sample Introduction and Ionization: A dilute solution of this compound is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common method for this type of molecule, where the sample is sprayed through a high-voltage needle to create charged droplets, from which ions are desolvated and enter the mass analyzer.
-
Mass Analysis: The generated ions are guided into a mass analyzer (e.g., quadrupole, time-of-flight (TOF), or Orbitrap). The analyzer separates the ions based on their m/z ratio. For high-resolution mass spectrometry (HRMS), an analyzer like a TOF or Orbitrap is used to determine the exact mass to within a few parts per million (ppm).
-
Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z. The peak with the highest m/z often corresponds to the protonated molecular ion [M+H]⁺, from which the molecular weight can be determined. Tandem MS (MS/MS) experiments can be performed, where a specific ion is selected, fragmented, and its fragments analyzed to provide further structural information.
Workflow Visualization
The following diagram illustrates the comparative workflows for determining the structure of a small molecule like this compound using X-ray crystallography versus spectroscopic methods.
Caption: Comparative workflow for molecular structure determination.
Conclusion
The confirmation of a molecule's structure is a foundational activity in chemical and pharmaceutical sciences. Single-crystal X-ray crystallography stands as the gold standard, providing unequivocal proof of atomic arrangement in the solid state. However, the success of this technique is contingent on the ability to grow high-quality single crystals, which is not always feasible.
Spectroscopic methods, including NMR and mass spectrometry, serve as essential and highly accessible alternatives. They provide a wealth of information regarding the molecular formula, connectivity, and the chemical environment of atoms within the molecule, typically in the solution phase. For this compound, a combination of ¹H and ¹³C NMR would confirm the presence and connectivity of the methylphenyl and piperidine moieties, while high-resolution mass spectrometry would verify its elemental composition.
In modern drug development, these techniques are not mutually exclusive but are used in a complementary fashion. Spectroscopic data provides the initial structural hypothesis and is sufficient for many routine applications, while X-ray crystallography offers the ultimate, unambiguous confirmation required for regulatory submissions and detailed structure-activity relationship (SAR) studies.
Evaluating the Potential Off-Target Effects of 4-(4-Methylphenyl)piperidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into centrally acting agents due to its favorable physicochemical properties. However, this structural motif is also associated with a propensity for off-target interactions, which can lead to undesirable side effects. This guide provides a comparative evaluation of the potential off-target effects of the novel compound 4-(4-Methylphenyl)piperidine. In the absence of a comprehensive screening profile for this specific molecule, we present a putative off-target profile based on the known activities of structurally related 4-arylpiperidines. This profile is compared against the well-characterized off-target profiles of two widely used drugs containing the 4-phenylpiperidine scaffold: the antipsychotic Haloperidol and the peripherally acting opioid agonist Loperamide .
This guide is intended to inform early-stage drug discovery and development by highlighting potential areas of concern and providing detailed experimental protocols for assessing off-target liabilities.
Data Presentation: Comparative Off-Target Binding Profiles
The following tables summarize the binding affinities (Ki in nM) of the comparator compounds, Haloperidol and Loperamide, against a panel of receptors and ion channels commonly associated with off-target effects of piperidine-containing molecules. This provides a benchmark against which the potential off-target profile of this compound can be assessed.
Table 1: Comparative Binding Affinities (Ki in nM) at Key CNS Receptors
| Target | Haloperidol | Loperamide | Putative Profile for this compound |
| Dopamine D2 | 0.89[1] | >10,000 | Possible |
| Serotonin 5-HT2A | 120[1] | >10,000 | Possible |
| Adrenergic α1A | 12[2] | >10,000 | Possible |
| Adrenergic α1B | 12[2] | >10,000 | Possible |
| Sigma σ1 | 3 (as reduced metabolite)[2] | >10,000 | Likely |
| Opioid μ (mu) | >10,000 | 3[3] | Possible |
| Opioid δ (delta) | >10,000 | 48[3] | Less Likely |
| Opioid κ (kappa) | >10,000 | 1156[3] | Unlikely |
Table 2: Comparative Activity at Key Ion Channels
| Target | Haloperidol | Loperamide | Putative Profile for this compound |
| hERG (IKr) | Potent Blocker | Potent Blocker[4] | High Risk |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to enable researchers to independently assess the off-target profile of this compound and other novel compounds.
Radioligand Binding Assays for GPCRs and Transporters
Principle: This competitive binding assay measures the ability of a test compound to displace a specific radiolabeled ligand from its receptor target. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value, which can then be converted to a binding affinity constant (Ki).
Materials:
-
Cell Membranes: CHO or HEK293 cells stably expressing the human receptor of interest (e.g., dopamine D2, serotonin 5-HT2A, adrenergic α1A, opioid μ).
-
Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [³H]-Spiperone for D2, [³H]-Ketanserin for 5-HT2A, [³H]-Prazosin for α1A, [³H]-DAMGO for μ-opioid).
-
Test Compound: this compound or other compounds of interest.
-
Reference Compound: A known high-affinity ligand for the target receptor (e.g., Haloperidol for D2, Loperamide for μ-opioid).
-
Assay Buffer: Typically 50 mM Tris-HCl, with specific salt concentrations (e.g., MgCl2, NaCl) optimized for each receptor.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
96-well Microplates.
-
Filtration Apparatus (Cell Harvester).
-
Scintillation Counter.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the target receptor to a high density.
-
Harvest cells and homogenize in ice-cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding: Add assay buffer, radioligand, and cell membrane preparation.
-
Non-specific Binding: Add assay buffer, radioligand, a high concentration of an unlabeled competing ligand, and cell membrane preparation.
-
Test Compound: Add serial dilutions of the test compound, radioligand, and cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
hERG Potassium Channel Patch-Clamp Assay
Principle: This electrophysiological assay directly measures the inhibitory effect of a test compound on the potassium current (IKr) conducted by the hERG channel, which is crucial for cardiac repolarization.
Materials:
-
HEK293 cells stably expressing the human hERG channel.
-
Patch-clamp recording setup (amplifier, micromanipulators, perfusion system).
-
Borosilicate glass capillaries for fabricating patch pipettes.
-
Extracellular and intracellular recording solutions.
-
Test compound and positive control (e.g., a known hERG blocker like E-4031).
Procedure:
-
Cell Culture: Culture hERG-expressing cells on glass coverslips.
-
Recording Setup: Place a coverslip with adherent cells in the recording chamber on the stage of an inverted microscope and perfuse with extracellular solution.
-
Giga-seal Formation: Approach a single cell with a fire-polished patch pipette filled with intracellular solution and form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Whole-Cell Configuration: Rupture the cell membrane patch under the pipette tip to achieve the whole-cell recording configuration.
-
Voltage Clamp Protocol: Clamp the cell membrane potential at a holding potential (e.g., -80 mV). Apply a depolarizing pulse (e.g., to +20 mV) to activate the hERG channels, followed by a repolarizing step (e.g., to -50 mV) to elicit the characteristic hERG tail current.
-
Compound Application: After establishing a stable baseline recording of the hERG current, perfuse the cell with the test compound at various concentrations.
-
Data Acquisition: Record the hERG tail current before, during, and after application of the test compound.
-
Data Analysis:
-
Measure the peak amplitude of the hERG tail current at each concentration of the test compound.
-
Calculate the percentage of current inhibition relative to the baseline.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Mandatory Visualizations
Here are the diagrams for the described signaling pathways and experimental workflows.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathway: Dopamine D2 Receptor
References
- 1. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Loperamide (ADL 2-1294), an opioid antihyperalgesic agent with peripheral selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
independent verification of 4-(4-Methylphenyl)piperidine's pharmacological activity
An Independent Verification Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the pharmacological activity of 4-(4-Methylphenyl)piperidine and its derivatives, focusing on their interactions with monoamine transporters. The information is intended for researchers, scientists, and drug development professionals engaged in the fields of neuroscience and pharmacology. The data presented is compiled from various preclinical studies to offer a comprehensive overview of the compound's profile in relation to established reference compounds.
Introduction to this compound
The piperidine scaffold is a crucial heterocyclic motif found in numerous pharmaceuticals and biologically active compounds.[1] Derivatives of 4-phenylpiperidine have been extensively explored for their effects on the central nervous system (CNS), demonstrating a wide range of pharmacological activities, including interactions with monoamine transporters, opioid receptors, and muscarinic receptors.[2][3][4] This guide specifically focuses on this compound and its analogues, which are primarily recognized for their potent inhibitory activity at the dopamine transporter (DAT), with varying degrees of selectivity over the serotonin transporter (SERT) and the norepinephrine transporter (NET).[5][6] Understanding the binding affinities and functional activities of these compounds is vital for the development of novel therapeutics for conditions such as substance abuse, depression, and attention deficit hyperactivity disorder (ADHD).[5][7]
Comparative Pharmacological Data
The primary mechanism of action for this compound derivatives is the inhibition of monoamine reuptake, particularly dopamine.[5][8] This activity is comparable to well-known DAT inhibitors like cocaine and methylphenidate. The following tables summarize the in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) for derivatives of this compound and selected reference compounds at the dopamine, serotonin, and norepinephrine transporters.
Table 1: Dopamine Transporter (DAT) Binding Affinity and Uptake Inhibition
| Compound | Binding Affinity (Ki, nM) | Dopamine Uptake Inhibition (IC50/Ki, nM) | Reference(s) |
| 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone | 492 | 360 | [5][8] |
| Analogue 6 (modified from above) | 11 | 55 | [5][8] |
| Cocaine | ~100-250 (Ki) | ~100-300 (IC50) | [5] |
| Methylphenidate | ~10-140 (Ki) | ~30-100 (IC50) | [7][9] |
| GBR 12909 | 14 | - | [10] |
| (-)-9 (a 3-n-propyl piperidine derivative) | 3 | 29-fold more potent than cocaine | [5] |
Table 2: Selectivity Profile Against Serotonin (SERT) and Norepinephrine (NET) Transporters
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | SERT/DAT Selectivity Ratio | NET/DAT Selectivity Ratio | Reference(s) |
| Analogue 6 | 11 | >10,000 | >10,000 | >900 | >900 | [8] |
| GBR 12909 Analogue 9 | 6.6 | 223 | - | 33.8 | - | [10] |
| GBR 12909 Analogue 19a | 6.0 | 180 | - | 30.0 | - | [10] |
| Methylphenidate | ~10-140 | >10,000 | ~10-250 | High | ~1-2 | [9] |
| (+)-cis-5b (piperidine analogue) | ~3210 | >10,000 | 10 | 0.003 | 321 | [6] |
Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution.
Visualizing the Mechanism of Action
The primary pharmacological effect of these compounds is the blockade of monoamine transporters. This action increases the concentration of neurotransmitters like dopamine in the synaptic cleft, thereby enhancing downstream signaling.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abis-files.anadolu.edu.tr [abis-files.anadolu.edu.tr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methylphenidate - Wikipedia [en.wikipedia.org]
- 8. Discovery of a novel dopamine transporter inhibitor, 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone, as a potential cocaine antagonist through 3D-database pharmacophore searching. Molecular modeling, structure-activity relationships, and behavioral pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 4-(4-Methylphenyl)piperidine
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 4-(4-Methylphenyl)piperidine are paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide to the safe disposal of this compound, drawing from safety data sheets of structurally similar compounds. Adherence to these procedures is critical due to the hazardous nature of this compound.
I. Understanding the Hazards
This compound, and piperidine derivatives in general, are classified as hazardous materials. It is crucial to be aware of their properties to handle and dispose of them safely.
Key Hazard Information for Piperidine Derivatives
| Hazard Classification | Description |
| Flammability | Highly flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[1][2][3] |
| Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[1][4] May cause respiratory irritation.[4] |
| Corrosivity | Causes severe skin burns and eye damage.[1][4] Material is extremely destructive to the tissue of the mucous membranes and upper respiratory tract.[1] |
| Environmental Hazards | Harmful to aquatic life. Should not be released into the environment.[4] |
II. Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, ensure that the following personal protective equipment is worn:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[5]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and protective clothing. A lab coat or apron is mandatory.[4][6]
-
Respiratory Protection: Use only in a well-ventilated area, preferably under a chemical fume hood.[4][6] If exposure limits are exceeded, a full-face respirator may be necessary.[5]
III. Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup Procedure:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated.[2]
-
Eliminate Ignition Sources: Remove all sources of ignition, such as open flames, sparks, and hot surfaces.[2] Use non-sparking tools for cleanup.[4]
-
Contain the Spill: For small spills, contain the spillage with a non-combustible absorbent material such as sand, earth, diatomaceous earth, or vermiculite.[1][7] For larger spills, prevent the material from entering drains or waterways.[1]
-
Collect Absorbent Material: Carefully collect the absorbent material containing the spilled chemical and place it into a suitable, clearly labeled, and sealed container for hazardous waste disposal.[1][7]
-
Decontaminate the Area: Wash the spill area thoroughly with soap and water, and collect the contaminated water for disposal as hazardous waste.[7]
-
Dispose of Waste: The container with the absorbed chemical and any contaminated cleaning materials must be disposed of as hazardous waste through a licensed professional waste disposal service.[1]
IV. Disposal of Unused or Waste this compound
Disposal of unused or waste this compound must be handled with extreme care and in accordance with all federal, state, and local environmental regulations.[1]
General Disposal Protocol:
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of down the drain or in regular trash.[4]
-
Use a Licensed Waste Disposal Service: The primary and recommended method of disposal is to contact a licensed professional waste disposal service.[1] They are equipped to handle and transport hazardous chemicals safely.
-
Incineration: The preferred method of destruction is through controlled incineration in a chemical incinerator equipped with an afterburner and scrubber.[1][5] This should only be performed by a licensed facility.
-
Container Disposal: Empty containers should be triple-rinsed (or equivalent) with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The rinsed containers can then be offered for recycling or reconditioning, or punctured to prevent reuse and disposed of in a sanitary landfill if local regulations permit.[5] Contaminated packaging should be handled in the same way as the substance itself.[8]
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
By strictly following these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) for any chemical you are working with.
References
Personal protective equipment for handling 4-(4-Methylphenyl)piperidine
Essential Safety and Handling Guide for 4-(4-Methylphenyl)piperidine
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is essential for minimizing exposure risk and ensuring a safe laboratory environment. Given the hazard profile of similar piperidine-based compounds, this compound should be handled with significant caution to prevent inhalation, ingestion, and dermal and eye contact.[1][2][3]
Hazard Summary and GHS Classification
While specific toxicity data for this compound is limited, the hazard profile can be inferred from related piperidine compounds. The following table summarizes the potential hazards based on aggregated data for similar molecules.
| Hazard Class | GHS Hazard Statement | Source |
| Acute Toxicity, Oral | H302: Harmful if swallowed | [1] |
| Skin Corrosion/Irritation | H315: Causes skin irritation / H314: Causes severe skin burns and eye damage | [1] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation / H314: Causes severe skin burns and eye damage | [1] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | [1] |
| Flammability | H225: Highly flammable liquid and vapour | [4] |
| Aquatic Hazard | H412: Harmful to aquatic life with long lasting effects | [5] |
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory for all personnel handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles and Face Shield | Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards must be worn at all times.[6] A face shield should be worn over goggles to provide an additional layer of protection against splashes.[2] |
| Skin Protection | Disposable Nitrile Gloves | Double-gloving is required. Gloves should be changed frequently and immediately if contaminated.[2] |
| Lab Coat or Gown | A disposable, long-sleeved gown that closes in the back is required to prevent contamination of personal clothing.[2] Consider a flame-retardant gown due to the flammability risk of similar compounds.[6] | |
| Shoe Covers | Disposable shoe covers must be worn to prevent the tracking of contaminants out of the laboratory.[2] | |
| Respiratory Protection | N95 Respirator or Higher | A properly fit-tested N95 respirator is the minimum requirement for handling solids.[2] If working with solutions or there is a risk of aerosol generation, or if exposure limits are exceeded, a full-face respirator with appropriate cartridges or a powered air-purifying respirator (PAPR) should be used.[6][7] |
Operational and Handling Plan
Engineering Controls:
-
Ventilation: All handling of this compound, including weighing and transfers, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]
Work Practices:
-
Avoid Contact: Avoid all personal contact, including inhalation of dust or vapors.[8]
-
Ignition Sources: Keep the compound away from heat, sparks, open flames, and other ignition sources.[4] Use non-sparking tools and explosion-proof equipment.[7]
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the work area.[2][5][7]
Spill Management:
-
Minor Spills: For small spills, remove all ignition sources.[8] Absorb with an inert, non-combustible material (e.g., vermiculite, sand) and collect into a suitable, labeled container for hazardous waste disposal.[7][8]
-
Major Spills: In the event of a large spill, evacuate the area immediately. Alert emergency responders, providing the location and nature of the hazard.[5] Prevent the spill from entering drains or waterways.[5][8]
Experimental Protocol: Donning and Doffing PPE
Proper technique in putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.[2]
Donning Sequence:
-
Shoe Covers: Sit down and put on shoe covers, one at a time.
-
Gown: Put on the disposable gown, ensuring it is securely tied at the back.
-
Respirator: Perform a user seal check for your N95 or higher-level respirator.
-
Eye Protection: Put on safety goggles, followed by a face shield.
-
Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of the gown. Don a second pair of gloves over the first.[2]
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in a designated hazardous waste container.
-
Gown and Inner Gloves: Untie the gown. As you roll it down from the shoulders, turn it inside out. Simultaneously peel off the inner pair of gloves so they are contained within the removed gown. Dispose of the bundle immediately.
-
Shoe Covers: Sit down and remove shoe covers without touching the contaminated exterior.
-
Eye Protection: Remove the face shield and then the safety goggles from the back of your head.
-
Respirator: Remove the respirator without touching the front.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water for at least 20 seconds.[2]
Disposal Plan
All disposable PPE and materials used during the handling of this compound must be considered hazardous waste.[2]
-
Waste Segregation: Do not mix this compound waste with other waste streams.
-
Containerization: Place all solid waste, including contaminated PPE and absorbent materials, into a clearly labeled, sealed, and chemically compatible container. The label must include the chemical name and relevant hazard warnings.[9]
-
Professional Disposal: All hazardous waste must be disposed of through a licensed hazardous waste management company in accordance with local, state, and federal regulations.[2][6] High-temperature incineration is the preferred method for this type of chemical waste.[9] Do not discharge any waste to sewer systems.[6]
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
References
- 1. 4-[(4-Methylphenyl)methyl]piperidine | C13H19N | CID 3375603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. nj.gov [nj.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
